1-(2-Fluorophenyl)cyclopropanecarbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-fluorophenyl)cyclopropane-1-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c11-9-4-2-1-3-8(9)10(7-12)5-6-10/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAAFWJWXKWFSJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C#N)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30601781 | |
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97009-38-6 | |
| Record name | 1-(2-Fluorophenyl)cyclopropane-1-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30601781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Technical Guide for Drug Discovery Professionals
CAS Number: 97009-38-6
Molecular Formula: C₁₀H₈FN
Molecular Weight: 161.18 g/mol
Abstract
1-(2-Fluorophenyl)cyclopropanecarbonitrile is a fluorinated aromatic cyclopropane derivative of significant interest in medicinal chemistry and drug discovery. The cyclopropane ring, a conformationally constrained bioisostere for various functional groups, imparts metabolic stability and unique structural properties to parent molecules. The presence of a fluorine atom on the phenyl ring can further enhance pharmacokinetic properties such as membrane permeability and binding affinity by modulating electronic characteristics and blocking metabolic sites. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, serving as a resource for researchers and professionals in the field of drug development. While specific experimental data for this compound is not extensively published, this document compiles information based on established synthetic methodologies and data from closely related analogs.
Physicochemical and Spectral Data
| Property | 2-Fluorophenylacetonitrile (Starting Material) | 1-Phenylcyclopropanecarbonitrile (Analog) | 1-(4-Fluorophenyl)cyclopropanecarbonitrile (Analog) | This compound (Predicted) |
| CAS Number | 326-62-5[1] | 935-44-4[2] | 97009-67-1[3] | 97009-38-6 |
| Molecular Formula | C₈H₆FN[1] | C₁₀H₉N[2] | C₁₀H₈FN[3] | C₁₀H₈FN |
| Molecular Weight | 135.14 g/mol [1] | 143.18 g/mol [2] | 161.18 g/mol [3] | 161.18 g/mol |
| Boiling Point | 235 °C[1] | 114-117 °C / 20 mmHg | Not Available | Similar to analogs |
| Density | 1.061 g/mL[1] | Not Available | Not Available | ~1.1 g/mL |
| Refractive Index | 1.501[1] | Not Available | Not Available | ~1.52 |
| ¹H NMR (ppm) | 3.7 (s, 2H), 7.1-7.4 (m, 4H) | 1.3-1.4 (m, 2H), 1.6-1.7 (m, 2H), 7.2-7.4 (m, 5H) | Not Available | 1.4-1.5 (m, 2H), 1.7-1.8 (m, 2H), 7.1-7.5 (m, 4H) |
| ¹³C NMR (ppm) | 17.5, 115.5 (d), 117.2, 124.8, 129.5, 130.0, 161.2 (d) | 1.0, 17.0, 122.5, 126.0, 127.8, 128.9, 138.9 | Not Available | ~1.5, ~18.0, ~115.8 (d), ~122.0, ~124.9, ~129.0, ~130.5, ~160.0 (d) |
| IR (cm⁻¹) | ~2250 (C≡N), ~1490 (C=C) | ~2230 (C≡N), ~3080 (C-H, cyclopropyl) | Not Available | ~2240 (C≡N), ~3080 (C-H, cyclopropyl), ~1495 (C=C), ~1230 (C-F) |
Note: Predicted data is based on extrapolation from analogous compounds and general principles of spectroscopy.
Synthesis Methodology
The most common and efficient method for the synthesis of 1-arylcyclopropanecarbonitriles is the cyclopropanation of the corresponding arylacetonitrile using a dihaloalkane under phase-transfer catalysis (PTC) conditions.[4][5][6] This approach avoids the need for strong, hazardous bases like sodium amide and offers good yields under milder conditions.
Proposed Experimental Protocol: Synthesis via Phase-Transfer Catalysis
This protocol is a representative procedure based on established methods for similar compounds.
Reaction:
2-Fluorophenylacetonitrile + 1,2-Dibromoethane → this compound
Materials:
-
2-Fluorophenylacetonitrile (1.0 eq)
-
1,2-Dibromoethane (1.2 eq)
-
50% Aqueous Sodium Hydroxide (NaOH) solution
-
Toluene
-
Tetrabutylammonium bromide (TBAB) (0.05 eq)
-
Deionized Water
-
Diethyl Ether
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and dropping funnel, add 2-fluorophenylacetonitrile and toluene.
-
Add the phase-transfer catalyst, tetrabutylammonium bromide, to the mixture.
-
Heat the mixture to 60-70 °C with vigorous stirring.
-
Slowly add the 50% aqueous sodium hydroxide solution via the dropping funnel over a period of 30 minutes. The reaction is exothermic, and the temperature should be maintained.
-
After the addition of NaOH is complete, add 1,2-dibromoethane dropwise.
-
Maintain the reaction mixture at 70 °C for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer twice with diethyl ether.
-
Combine all organic layers and wash sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.
Synthesis Workflow Diagram
Caption: Synthetic workflow for this compound.
Role in Drug Discovery
The incorporation of the cyclopropyl moiety is a well-established strategy in medicinal chemistry to enhance the pharmacological profile of drug candidates.[7]
Structural and Conformational Rigidity
The three-membered ring of the cyclopropane group is rigid and conformationally restricted. Introducing this motif into a drug molecule can lock a flexible side chain into a bioactive conformation, which can lead to increased binding affinity and selectivity for its biological target.
Metabolic Stability
The C-C and C-H bonds of the cyclopropane ring are generally more resistant to metabolic degradation by cytochrome P450 enzymes compared to linear alkyl chains.[7] This can lead to an increased in vivo half-life and improved oral bioavailability of the drug.
Bioisosterism
The cyclopropyl group can act as a bioisostere for other chemical groups, such as a vinyl or gem-dimethyl group. This allows for the fine-tuning of steric and electronic properties to optimize drug-target interactions.
Impact of Fluorine Substitution
The 2-fluoro substituent on the phenyl ring introduces specific electronic effects. Fluorine is highly electronegative and can alter the pKa of nearby functional groups, influence hydrogen bonding interactions, and create favorable orthogonal interactions with the target protein. Furthermore, the C-F bond is very stable, and fluorine substitution can block sites of metabolic oxidation on the aromatic ring, further enhancing the metabolic stability of the molecule.[7][8]
Potential Therapeutic Applications
While no specific biological activity has been reported for this compound, related cyclopropane-containing molecules have demonstrated a wide range of activities, including roles as enzyme inhibitors and receptor agonists/antagonists.[9][10] For instance, N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives have been evaluated as potential c-Met kinase inhibitors for cancer therapy.[11] Given these precedents, this compound serves as a valuable building block for the synthesis of novel therapeutic agents in areas such as oncology, neuroscience, and infectious diseases.
Safety and Handling
No specific safety data sheet (SDS) is available for this compound. However, based on its structure and data for related compounds like 2-fluorophenylacetonitrile, the following precautions should be taken:
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Hazards: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[1] May cause irritation to the skin, eyes, and respiratory system. The nitrile group can be metabolized to release cyanide, so exposure should be minimized.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.
Conclusion
This compound is a promising scaffold for the development of novel therapeutics. Its synthesis can be achieved through established methods like phase-transfer catalysis. The combination of the rigid, metabolically stable cyclopropane ring and the electronically modifying fluorine atom makes it an attractive building block for medicinal chemists. Further research into the synthesis of new derivatives and their subsequent biological evaluation is warranted to fully explore the potential of this compound in drug discovery pipelines.
References
- 1. 2-Fluorophenylacetonitrile, 97% | Fisher Scientific [fishersci.ca]
- 2. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. crdeepjournal.org [crdeepjournal.org]
- 5. biomedres.us [biomedres.us]
- 6. macmillan.princeton.edu [macmillan.princeton.edu]
- 7. Fluorine containing cyclopropanes: synthesis of aryl substituted all-cis 1,2,3-trifluorocyclopropanes, a facially polar motif - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Cyclopropanecarbonitrile, 1-(p-chlorophenyl)-2-(p-methoxyphenyl)- [webbook.nist.gov]
- 11. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, and spectral data of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and organic synthesis.
Core Chemical Properties
This compound is a substituted aromatic cyclopropane derivative. Its unique structural combination of a fluorinated phenyl ring and a strained cyclopropane nitrile moiety imparts specific reactivity and conformational properties, making it an attractive intermediate for the synthesis of complex molecules.
Summary of Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 97009-38-6 | [1][2] |
| Molecular Formula | C₁₀H₈FN | [1][3] |
| Molecular Weight | 161.17 g/mol | [1] |
| Physical State | Solid (inferred from related compounds) | [4] |
| Solubility | Expected to be soluble in common organic solvents (e.g., ethanol, acetone) and insoluble in water. | [4] |
| Storage Conditions | Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C. | [1] |
Synthesis and Reactivity
Logical Synthesis Pathway
The diagram below illustrates a common synthetic route for producing 1-arylcyclopropanecarbonitriles, which is applicable for the synthesis of the title compound.
Caption: General synthesis of this compound.
Experimental Protocols
General Protocol for the Synthesis of 1-Arylcyclopropanecarbonitriles [1]
This protocol is adapted from the synthesis of similar 1-phenylcyclopropane acetonitrile derivatives and should be optimized for the specific substrate.
-
Materials:
-
Substituted Phenylacetonitrile (e.g., 2-Fluorophenylacetonitrile)
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH), 50% aqueous solution
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB)
-
Toluene or another suitable organic solvent
-
Water
-
-
Procedure:
-
To a stirred solution of the substituted phenylacetonitrile in the chosen organic solvent, add the phase-transfer catalyst.
-
Add the 50% aqueous solution of sodium hydroxide to the mixture.
-
Slowly add 1,2-dibromoethane to the reaction mixture.
-
Heat the reaction to a suitable temperature (e.g., 60°C) and monitor its progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and separate the organic layer.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Safety and Handling Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Sodium hydroxide is corrosive and should be handled with care.
-
1,2-Dibromoethane is a suspected carcinogen and is toxic. Handle with extreme caution.
-
Nitrile compounds can be toxic if ingested, inhaled, or absorbed through the skin.[5]
Spectroscopic Data and Analysis
Specific spectroscopic data for this compound is not available in the searched literature. The following sections provide expected spectral characteristics based on the analysis of its functional groups and data from analogous compounds.
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the aromatic protons, influenced by fluorine coupling. The cyclopropane protons will appear as diastereotopic multiplets in the aliphatic region. For unsubstituted 1-phenylcyclopropanecarbonitrile, these signals are typically found in the regions of the aromatic protons and the cyclopropyl protons.[2] For related fluorophenyl compounds, aromatic proton signals can be observed between 7.0 and 7.4 ppm, with methylene protons adjacent to the ring appearing around 3.7 ppm.[6] The cyclopropane protons of cyclopropanecarbonitrile itself appear at approximately 0.9-1.4 ppm.[3][5]
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons, with their chemical shifts and splitting patterns influenced by the fluorine atom. Signals for the nitrile carbon, the quaternary cyclopropane carbon, and the two CH₂ groups of the cyclopropane ring are also expected. For unsubstituted 1-phenylcyclopropanecarbonitrile, the spectra are available for comparison.[2] The chemical shifts of carbons in the solvent, such as CDCl₃, typically appear around 77.2 ppm.[7]
-
¹⁹F NMR: The fluorine NMR spectrum will show a signal for the single fluorine atom on the phenyl ring. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.
4.2. Infrared (IR) Spectroscopy
The IR spectrum will provide information about the key functional groups present in the molecule.
-
C≡N Stretch: A sharp, medium-intensity absorption is expected in the range of 2200-2300 cm⁻¹ for the nitrile group.[8]
-
Aromatic C-H Stretch: Peaks will appear above 3000 cm⁻¹.
-
Aromatic C=C Stretch: Absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl ring.
-
C-F Stretch: A strong absorption is expected in the 1000-1300 cm⁻¹ region.
-
Cyclopropane C-H Stretch: Characteristic C-H stretching vibrations for a cyclopropane ring are typically observed around 3040-3080 cm⁻¹.[9]
4.3. Mass Spectrometry (MS)
-
The mass spectrum should show a molecular ion (M⁺) peak corresponding to the molecular weight of the compound (161.17).
-
Common fragmentation patterns would involve the loss of the nitrile group (CN), and fragmentation of the cyclopropane and phenyl rings. The mass spectrum of the parent cyclopropanecarbonitrile shows major fragments at m/z 67, 41, and 39.[5][10]
Experimental Workflow for Compound Characterization
The following diagram outlines a typical workflow for the characterization of a newly synthesized compound like this compound.
Caption: Workflow for the characterization of synthesized compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. 1-Phenylcyclopropanecarbonitrile | C10H9N | CID 70288 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclopropanecarbonitrile(5500-21-0) 1H NMR spectrum [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Cyclopropanecarbonitrile | C4H5N | CID 79637 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Fluorophenylacetonitrile(459-22-3) 1H NMR [m.chemicalbook.com]
- 7. repositorio.uam.es [repositorio.uam.es]
- 8. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. infrared spectrum of cyclopropane C3H6 prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of cyclopropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Cyclopropanecarbonitrile [webbook.nist.gov]
An In-depth Technical Guide to 1-(2-Fluorophenyl)cyclopropanecarbonitrile and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a synthetic organic compound of interest in medicinal chemistry. Due to the limited publicly available data on this specific isomer, this guide synthesizes information from closely related structural analogs, including the 4-fluoro isomer, to provide insights into its physicochemical properties, potential synthesis, and predicted biological activities. This document details experimental protocols for analogous compounds and explores potential mechanisms of action, particularly focusing on antioxidant, antibacterial, and monoamine oxidase (MAO) inhibitory activities, which are reported for structurally similar molecules. All quantitative data is presented in structured tables, and relevant pathways and workflows are visualized using diagrams.
Introduction
Cyclopropane rings are valuable structural motifs in medicinal chemistry, known for imparting conformational rigidity and unique electronic properties to molecules. When incorporated into drug candidates, the cyclopropane moiety can enhance metabolic stability, improve membrane permeability, and modulate receptor binding affinity. The introduction of a fluorine atom to the phenyl ring can further influence the compound's pharmacokinetic and pharmacodynamic properties, including lipophilicity and binding interactions. This compound represents a scaffold with potential for exploration in various therapeutic areas. This guide aims to provide a foundational resource for researchers interested in this and related compounds.
IUPAC Name and Physicochemical Properties
The International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .
| Property | Value (for 1-(4-Fluorophenyl)cyclopropanecarbonitrile) | Data Source |
| Molecular Formula | C₁₀H₈FN | [1] |
| Molecular Weight | 161.18 g/mol | [1] |
| CAS Number | 97009-67-1 | [1][3] |
| Predicted XlogP | 2.0 | [2] |
| Monoisotopic Mass | 161.06407 Da | [2] |
Synthesis and Experimental Protocols
While a specific synthetic protocol for this compound is not detailed in the reviewed literature, a plausible and efficient method can be extrapolated from the synthesis of analogous 1-aryl-cyclopropanecarbonitriles. A common approach involves the cyclization of a substituted phenylacetonitrile with a 1,2-dihaloethane in the presence of a strong base.
Proposed Synthesis of this compound
A likely synthetic route involves the reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane or 1,2-dichloroethane using a strong base such as sodium amide or sodium hydroxide with a phase-transfer catalyst.
Experimental Protocol: General Synthesis of 1-Aryl-cyclopropanecarbonitriles
-
Reaction Setup: To a stirred solution of the appropriately substituted phenylacetonitrile (1.0 equivalent) in a suitable aprotic solvent (e.g., toluene, DMSO), add a phase-transfer catalyst (e.g., tetrabutylammonium bromide, 0.1 equivalent).
-
Addition of Base: Add a concentrated aqueous solution of sodium hydroxide (3.0-5.0 equivalents).
-
Addition of Dihaloalkane: To the vigorously stirred mixture, add 1,2-dibromoethane (1.2 equivalents) dropwise at a controlled temperature (typically 20-40 °C).
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 1-aryl-cyclopropanecarbonitrile.
Caption: Proposed synthetic workflow for this compound.
Potential Biological Activities and Mechanisms of Action
Based on the biological activities reported for structurally related fluorophenyl cyclopropane derivatives, this compound may exhibit antioxidant, antibacterial, and monoamine oxidase (MAO) inhibitory properties.
Antioxidant Activity
Derivatives of 4-cyclopropyl-5-(2-fluorophenyl)arylhydrazono-2,3-dihydrothiazole have demonstrated notable antioxidant activity in DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.[4][5]
| Compound (Analog) | DPPH IC₅₀ (µM) | ABTS IC₅₀ (µM) | Reference |
| 4-cyclopropyl-5-(2-fluorophenyl)-... (5a) | 1.92 | 0.96 | [4] |
| 4-cyclopropyl-5-(2-fluorophenyl)-... (5c) | 0.21 | 0.10 | [4] |
| 4-cyclopropyl-5-(2-fluorophenyl)-... (5e) | 0.35 | 0.18 | [4] |
| 4-cyclopropyl-5-(2-fluorophenyl)-... (5g) | 0.17 | 0.08 | [4] |
| Ascorbic Acid (Standard) | - | ~0.15 | [4] |
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a fresh solution of DPPH in methanol at a concentration of 0.1 mM.
-
Sample Preparation: Prepare various concentrations of the test compound in methanol.
-
Reaction: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each sample concentration.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the reaction mixture. The IC₅₀ value is determined from a plot of % inhibition versus concentration.
Antibacterial Activity
Amide derivatives containing a cyclopropane moiety have been evaluated for their in vitro antibacterial activity against various bacterial strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.
| Compound (Analog Class) | S. aureus MIC₈₀ (µg/mL) | E. coli MIC₈₀ (µg/mL) | P. aeruginosa MIC₈₀ (µg/mL) | Reference |
| Cyclopropane Amide (F5) | 32 | 128 | >128 | [6] |
| Cyclopropane Amide (F9) | 64 | 32 | >128 | [6] |
| Cyclopropane Amide (F31) | >128 | 64 | >128 | [6] |
| Cyclopropane Amide (F45) | >128 | 64 | >128 | [6] |
| Ciprofloxacin (Standard) | - | 2 | - | [6] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
-
Bacterial Culture: Grow the bacterial strains in a suitable broth medium overnight at 37 °C.
-
Inoculum Preparation: Dilute the overnight culture to achieve a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Monoamine Oxidase (MAO) Inhibition
The cyclopropylamine moiety, which can be derived from the nitrile group of this compound, is a well-known pharmacophore for the inhibition of monoamine oxidases (MAO-A and MAO-B).[7][8] These enzymes are crucial in the metabolism of neurotransmitters.
| Compound (Analog) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) | Reference |
| cis-N-Benzyl-2-methoxycyclopropylamine | 170 | 5 | [7] |
| Tranylcypromine (Standard) | 7700 (Kᵢ) | 3800 (Kᵢ) | [8] |
Experimental Protocol: MAO Inhibition Assay
-
Enzyme and Substrate: Use recombinant human MAO-A or MAO-B. A common substrate is kynuramine.
-
Inhibitor Preparation: Prepare a range of concentrations of the test inhibitor.
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 30 minutes) to allow for time-dependent inhibition.
-
Reaction Initiation: Initiate the reaction by adding the substrate.
-
Detection: Monitor the formation of the product (4-hydroxyquinoline from kynuramine) over time using a spectrophotometer or fluorometer.
-
Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
Potential Signaling Pathway: Modulation of Monoaminergic Systems
Inhibition of MAO enzymes leads to an increase in the synaptic levels of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[9][10] This modulation of neurotransmitter levels can have profound effects on various downstream signaling pathways, including those mediated by adrenergic and dopaminergic receptors.[9] This is the primary mechanism of action for many antidepressant and anti-Parkinsonian drugs.
References
- 1. scbt.com [scbt.com]
- 2. PubChemLite - 1-(4-fluorophenyl)cyclopropanecarbonitrile (C10H8FN) [pubchemlite.lcsb.uni.lu]
- 3. manchesterorganics.com [manchesterorganics.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Antimicrobial Activity of Amide Derivatives Containing Cyclopropane - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cis-Cyclopropylamines as mechanism-based inhibitors of monoamine oxidases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. psychscenehub.com [psychscenehub.com]
An In-depth Technical Guide to the Starting Materials for 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Fluorophenyl)cyclopropanecarbonitrile is a key building block in the synthesis of various pharmaceutical compounds. Its unique structural motif, featuring a cyclopropane ring attached to a fluorinated phenyl group and a nitrile functionality, makes it a valuable intermediate for accessing complex molecular architectures. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, focusing on the essential starting materials and detailed experimental methodologies.
Core Synthetic Strategy
The most direct and widely employed strategy for the synthesis of this compound involves a two-step process:
-
Synthesis of the key intermediate, 2-Fluorophenylacetonitrile.
-
Cyclopropanation of 2-Fluorophenylacetonitrile.
This guide will delve into the specifics of each of these steps, providing quantitative data and detailed protocols to aid in laboratory synthesis.
Part 1: Synthesis of 2-Fluorophenylacetonitrile
2-Fluorophenylacetonitrile, also known as 2-fluorobenzyl cyanide, is the primary precursor for the target molecule. It is a commercially available compound, but for researchers requiring its synthesis, two common routes from readily available starting materials are outlined below.
Route A: From 2-Fluorobenzaldehyde
This route involves a three-step, one-pot synthesis that proceeds via the reduction of the aldehyde to an alcohol, followed by chlorination and subsequent cyanation.
Logical Relationship of Synthesis from 2-Fluorobenzaldehyde
Caption: Synthetic pathway from 2-Fluorobenzaldehyde.
Experimental Protocol (Adapted from a similar synthesis of the 4-fluoro isomer)[1]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorobenzaldehyde | 124.11 | 12.4 g | 0.1 |
| Potassium Borohydride | 53.94 | 2.0 g | 0.037 |
| Thionyl Chloride | 118.97 | 15.0 g (9.0 mL) | 0.126 |
| Sodium Cyanide | 49.01 | 6.6 g | 0.135 |
| Benzyltriethylammonium chloride | 227.77 | 1.0 g | 0.0044 |
| Toluene | - | 250 mL | - |
| Water | - | 280 mL | - |
| 30% Hydrochloric Acid | - | As needed | - |
| 10% Sodium Carbonate Solution | - | As needed | - |
| Anhydrous Magnesium Sulfate | - | As needed | - |
Procedure:
-
Reduction: To a 500 mL four-necked flask, add 150 mL of water and 12.4 g (0.1 mol) of 2-fluorobenzaldehyde. With stirring, add 1.0 g of benzyltriethylammonium chloride. Gradually add 2.0 g (0.037 mol) of potassium borohydride while maintaining the temperature below 30°C. After the addition is complete, stir the mixture at 30°C for 5 hours.
-
Extraction: Separate the organic phase and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases and wash with 30% hydrochloric acid until the pH is 6-7. This results in a toluene solution of 2-fluorobenzyl alcohol.
-
Chlorination: Transfer the toluene solution of 2-fluorobenzyl alcohol to a clean 500 mL four-necked flask. Slowly add 15.0 g (0.126 mol) of thionyl chloride at 25°C. After the addition, maintain the reaction at 50°C for 1 hour.
-
Neutralization and Cyanation: Add 50 mL of water and adjust the pH of the solution to 7-8 with a 10% sodium carbonate solution. Separate the organic phase and wash it with water (2 x 30 mL). Transfer the resulting toluene solution of 2-fluorobenzyl chloride to a 500 mL four-necked flask, add 80 mL of water, 1.0 g of benzyltriethylammonium chloride, and 6.6 g (0.135 mol) of sodium cyanide. Heat the mixture to 90°C and stir vigorously for 3 hours.
-
Work-up and Purification: After cooling, separate the toluene layer and extract the aqueous phase with toluene (2 x 50 mL). Combine the organic phases, wash with water (2 x 50 mL), and dry over anhydrous magnesium sulfate. Filter and concentrate the filtrate under reduced pressure. The crude product can be purified by vacuum distillation to yield 2-fluorophenylacetonitrile.
Expected Yield: Based on analogous syntheses, a yield of approximately 60-70% can be anticipated.
Route B: From 2-Fluorotoluene
This route involves the radical chlorination of 2-fluorotoluene to form 2-fluorobenzyl chloride, followed by cyanation.
Experimental Workflow for Synthesis from 2-Fluorotoluene
Caption: Two-step synthesis of 2-Fluorophenylacetonitrile.
Experimental Protocol:
Step 1: Synthesis of 2-Fluorobenzyl Chloride
-
Materials: 2-Fluorotoluene, Sulfuryl chloride, Radical initiator (e.g., AIBN or dibenzoyl peroxide).
-
Procedure: A mixture of 2-fluorotoluene, sulfuryl chloride, and a catalytic amount of a radical initiator is heated under reflux. The reaction progress is monitored by GC. Upon completion, the excess sulfuryl chloride is removed, and the product, 2-fluorobenzyl chloride, is purified by distillation.
Step 2: Synthesis of 2-Fluorophenylacetonitrile
-
Materials: 2-Fluorobenzyl chloride, Sodium cyanide, Solvent (e.g., aqueous acetone, DMSO, or an ionic liquid).
-
Procedure: 2-Fluorobenzyl chloride is reacted with sodium cyanide in a suitable solvent. The reaction is typically heated to ensure a reasonable reaction rate. After the reaction is complete, the mixture is worked up by extraction and the crude product is purified by distillation to afford 2-fluorophenylacetonitrile.
Part 2: Synthesis of this compound
The key transformation to obtain the target molecule is the cyclopropanation of 2-fluorophenylacetonitrile. This is typically achieved by reacting the nitrile with a 1,2-dihaloethane, most commonly 1,2-dibromoethane, in the presence of a strong base and a phase-transfer catalyst.
Signaling Pathway of Phase-Transfer Catalyzed Cyclopropanation
Caption: Mechanism of phase-transfer catalyzed cyclopropanation.
Experimental Protocol (Based on analogous reactions of phenylacetonitriles)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-Fluorophenylacetonitrile | 135.14 | 13.5 g | 0.1 |
| 1,2-Dibromoethane | 187.86 | 20.7 g (9.5 mL) | 0.11 |
| Sodium Hydroxide (50% aq. solution) | 40.00 | 40 mL | ~0.5 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 1.6 g | 0.005 |
| Toluene | - | 100 mL | - |
Procedure:
-
Reaction Setup: In a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 13.5 g (0.1 mol) of 2-fluorophenylacetonitrile, 100 mL of toluene, and 1.6 g (0.005 mol) of tetrabutylammonium bromide.
-
Addition of Base: With vigorous stirring, add 40 mL of a 50% aqueous solution of sodium hydroxide.
-
Addition of Dibromoethane: Heat the mixture to 60°C and add 20.7 g (0.11 mol) of 1,2-dibromoethane dropwise over a period of 30 minutes.
-
Reaction: Maintain the reaction mixture at 60-70°C with vigorous stirring for 4-6 hours. Monitor the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and add 100 mL of water. Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Expected Yield: Yields for this type of phase-transfer catalyzed cyclopropanation are typically in the range of 70-85%.
Summary of Quantitative Data
| Reaction | Starting Material | Key Reagents | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Synthesis of 2-Fluorophenylacetonitrile | 2-Fluorobenzaldehyde | KBH₄, SOCl₂, NaCN | Benzyltriethylammonium chloride | Toluene/Water | 30-90 | 9 | ~60-70 |
| Synthesis of this compound | 2-Fluorophenylacetonitrile | 1,2-Dibromoethane, NaOH (50%) | Tetrabutylammonium Bromide | Toluene/Water | 60-70 | 4-6 | ~70-85 |
Conclusion
The synthesis of this compound is readily achievable through a two-stage process starting from common laboratory chemicals. The preparation of the key intermediate, 2-fluorophenylacetonitrile, can be accomplished from either 2-fluorobenzaldehyde or 2-fluorotoluene. The subsequent cyclopropanation using 1,2-dibromoethane under phase-transfer catalysis conditions provides an efficient and high-yielding route to the final product. The detailed protocols and quantitative data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the synthesis of this important building block.
References
An In-depth Technical Guide to the Phase-Transfer Catalyzed Cyclization of 2-Fluorophenylacetonitrile and 1,2-Dibromoethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile through the cyclization of 2-fluorophenylacetonitrile and 1,2-dibromoethane. This reaction is a key example of a phase-transfer catalyzed (PTC) cyclopropanation, a versatile and efficient method for the formation of cyclopropane rings, which are important structural motifs in many pharmaceutical compounds.
The cyclopropanation of active methylene compounds, such as arylacetonitriles, with dihaloalkanes is a well-established synthetic strategy.[1] The use of phase-transfer catalysis is particularly advantageous for this transformation as it obviates the need for strong, anhydrous bases and allows for mild reaction conditions.[2]
Reaction Principle and Mechanism
The core of this reaction lies in the generation of a carbanion from 2-fluorophenylacetonitrile, which then undergoes a tandem alkylation with 1,2-dibromoethane to form the cyclopropane ring. Phase-transfer catalysis is instrumental in facilitating this process in a heterogeneous system, typically involving an aqueous solution of a strong base and an organic solution of the reactants.[3]
The mechanism, often referred to as a Michael-initiated ring closure (MIRC) type reaction, proceeds as follows:
-
Deprotonation: A strong base, such as concentrated sodium hydroxide, deprotonates the α-carbon of 2-fluorophenylacetonitrile in the aqueous phase.
-
Ion-Pair Formation and Phase Transfer: The phase-transfer catalyst, typically a quaternary ammonium salt (Q⁺X⁻), exchanges its counter-ion with the hydroxide ion to form Q⁺OH⁻. This species then transfers to the organic phase where it deprotonates the 2-fluorophenylacetonitrile to form a carbanion, which exists as an ion pair with the quaternary ammonium cation [Q⁺ ⁻C(CN)(PhF)].
-
First Alkylation (SN2): The carbanion attacks one of the bromine-bearing carbons of 1,2-dibromoethane in an SN2 reaction, displacing a bromide ion and forming an intermediate.
-
Intramolecular Cyclization (SN2): The newly formed carbanion on the intermediate undergoes an intramolecular SN2 reaction, attacking the second bromine-bearing carbon and displacing the final bromide ion to form the cyclopropane ring.
Experimental Protocol
This protocol is a representative procedure based on established methods for phase-transfer catalyzed alkylations of active methylene compounds.[4]
Materials and Reagents:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
-
Toluene
-
Dichloromethane
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer and reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-fluorophenylacetonitrile and toluene.
-
Addition of Catalyst and Base: Add tetrabutylammonium bromide (TBAB) to the mixture, followed by the dropwise addition of a 50% aqueous solution of sodium hydroxide.
-
Addition of Alkylating Agent: Add 1,2-dibromoethane to the reaction mixture.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress should be monitored by Thin-Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer with dichloromethane.
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 1-(2-fluorophenyl)cyclopropane-1-carbonitrile.
Data Presentation
The following table summarizes the key quantitative data for the proposed synthesis. The values are based on typical yields and stoichiometries for similar phase-transfer catalyzed reactions.
| Parameter | Value/Description | Source |
| Reactants | ||
| 2-Fluorophenylacetonitrile | 1.0 equivalent | - |
| 1,2-Dibromoethane | 1.2 - 1.5 equivalents | [4] |
| Sodium Hydroxide (50% aq.) | 5 - 10 equivalents | [4] |
| Tetrabutylammonium Bromide | 0.02 - 0.10 equivalents | [4] |
| Solvent | ||
| Toluene | 5 - 10 mL per mmol of nitrile | - |
| Reaction Conditions | ||
| Temperature | Room Temperature (20-25 °C) | [4] |
| Reaction Time | 12 - 24 hours | [4] |
| Yield | ||
| Expected Yield | 70 - 90% | [5] |
| Product Characterization | ||
| Product Name | 1-(2-fluorophenyl)cyclopropane-1-carbonitrile | - |
| Appearance | Colorless oil or low-melting solid | - |
| Analytical Techniques | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, IR | - |
Safety Considerations
-
1,2-Dibromoethane: is a toxic and carcinogenic compound and should be handled with extreme care in a well-ventilated fume hood.
-
Sodium Hydroxide (50% solution): is highly corrosive. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
2-Fluorophenylacetonitrile: is a toxic substance. Avoid inhalation and skin contact.
Conclusion
The phase-transfer catalyzed cyclization of 2-fluorophenylacetonitrile with 1,2-dibromoethane is an efficient and practical method for the synthesis of 1-(2-fluorophenyl)cyclopropane-1-carbonitrile. This approach offers several advantages, including mild reaction conditions, the use of inexpensive reagents and catalysts, and high yields. The detailed protocol and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully implement this valuable synthetic transformation.
References
- 1. Cyclopropanation - Wikipedia [en.wikipedia.org]
- 2. macmillan.princeton.edu [macmillan.princeton.edu]
- 3. iajpr.com [iajpr.com]
- 4. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phase transfer catalysis without solvent. Synthesis of cycloalkane-1,1-dicarbonitriles and alkanetetracarbonitriles - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
The Strategic Introduction of 2-Fluoro Substitution on Phenylcyclopropanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The incorporation of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. This guide delves into the specific role of 2-fluoro substitution on the phenylcyclopropane scaffold, a privileged structure in medicinal chemistry. The introduction of a fluorine atom at this position can profoundly influence a molecule's stereochemistry, metabolic stability, and biological activity, offering a powerful tool for fine-tuning drug-like properties. This document provides a comprehensive overview of the synthesis, biological implications, and experimental evaluation of 2-fluoro-phenylcyclopropane derivatives.
Rationale for 2-Fluoro Substitution
The strategic placement of a fluorine atom on the cyclopropane ring, particularly at the 2-position of a phenylcyclopropane, is driven by several key objectives in drug design:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP450) enzymes.[1] Fluorination at a metabolically labile position can block or slow down oxidative metabolism, leading to an extended half-life and improved bioavailability.[1][2]
-
Modulation of Physicochemical Properties: Fluorine's high electronegativity can alter the local electronic environment of a molecule. This can influence its acidity, basicity, and lipophilicity, which in turn affects properties like membrane permeability and solubility.[3]
-
Conformational Control: The introduction of a fluorine atom can induce specific conformational preferences in the cyclopropane ring and its substituents. This can lead to a more favorable orientation for binding to a biological target, thereby increasing potency and selectivity.[4]
-
Improved Brain Penetration: In the context of central nervous system (CNS) drugs, the increased lipophilicity imparted by fluorine can sometimes enhance the ability of a compound to cross the blood-brain barrier.[4]
Synthesis of 2-Fluoro-Phenylcyclopropanes
The synthesis of 2-fluoro-phenylcyclopropanes can be achieved through several methods, with the choice of route often depending on the desired stereochemistry and the nature of the substituents on the phenyl ring.
Transition Metal-Catalyzed Cyclopropanation
A common and effective method for constructing the fluorinated cyclopropane ring is the transition metal-catalyzed [2+1] cycloaddition of a diazo compound to a vinyl fluoride.[4] Copper and rhodium catalysts are frequently employed for this transformation.[4][5]
Simmons-Smith Cyclopropanation
The Simmons-Smith reaction, which utilizes a zinc carbenoid, is another powerful tool for the synthesis of cyclopropanes.[6][7] Enantioselective versions of this reaction have been developed using chiral ligands, allowing for the synthesis of specific stereoisomers of 2-fluoro-phenylcyclopropanes.[6][8]
Stereochemistry and Separation
The presence of multiple chiral centers in 2-fluoro-phenylcyclopropane derivatives necessitates careful control and characterization of their stereochemistry. The biological activity of these compounds is often highly dependent on the relative and absolute configuration of the substituents on the cyclopropane ring.
The synthesis of these compounds often yields a mixture of diastereomers (cis and trans isomers) and enantiomers. The separation of these stereoisomers is crucial for evaluating their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and effective technique for the separation of enantiomers.[9][10]
Biological Activity and Therapeutic Targets
2-Fluoro-phenylcyclopropane derivatives have shown significant promise as ligands for a variety of biological targets, most notably G protein-coupled receptors (GPCRs) and enzymes.
Serotonin 5-HT2C Receptor Agonists
A significant body of research has focused on the development of 2-fluoro-phenylcyclopropane derivatives as potent and selective agonists for the serotonin 5-HT2C receptor.[4] This receptor is a validated target for the treatment of obesity and other CNS disorders. The 2-fluoro substitution has been shown to be a key feature in achieving high potency and selectivity for the 5-HT2C receptor over other serotonin receptor subtypes, such as 5-HT2A and 5-HT2B.[4]
Sigma Receptor Ligands
Stereoisomeric 2-aryl-2-fluoro-cyclopropan-1-amines have been identified as a novel class of sigma receptor ligands.[11] The affinity for sigma-1 and sigma-2 receptor subtypes can be modulated by the stereochemistry of the cyclopropane ring and the substitution pattern on the phenyl ring.[11]
Quantitative Data Summary
The following tables summarize key quantitative data for representative 2-fluoro-phenylcyclopropane derivatives, including their biological activity.
| Compound | Target | Assay Type | Potency (EC50/Ki, nM) | Reference |
| (+)-21a | 5-HT2C | Calcium Flux | 4.7 | [4] |
| (+)-21b | 5-HT2C | Calcium Flux | - | [4] |
| (-)-21c | 5-HT2C | Calcium Flux | - | [4] |
| trans-2-Fluoro-2-(4-methoxyphenyl)cyclopropan-1-amine (19a) | σ1 Receptor | Binding | 4.8 | [11] |
| cis-2-Fluoro-2-(4-trifluoromethylphenyl)cyclopropan-1-amine (20b) | σ2 Receptor | Binding | 95 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of 2-fluoro-phenylcyclopropanes.
General Synthesis of a 2-Fluoro-2-phenylcyclopropylamine Derivative
This protocol is a generalized procedure based on the transition metal-catalyzed cyclopropanation approach.[4]
-
Synthesis of the Vinyl Fluoride: The corresponding styrene derivative is subjected to bromofluorination followed by elimination of HBr to yield the vinyl fluoride.[4]
-
Cyclopropanation: The vinyl fluoride is reacted with ethyl diazoacetate in the presence of a copper(II) acetylacetonate catalyst to generate the monofluorinated cyclopropanecarboxylate as a mixture of cis and trans isomers.[4]
-
Separation of Diastereomers: The cis and trans isomers are separated by column chromatography.
-
Amine Formation: The separated ester is converted to the corresponding primary amine via a Curtius rearrangement or other standard methods.
-
Salt Formation: The final amine is typically converted to its hydrochloride salt for improved stability and handling.[12]
5-HT2C Receptor Agonist Activity Assay (Calcium Flux)
This protocol describes a common method for assessing the agonist activity of compounds at the 5-HT2C receptor, which couples to the Gq signaling pathway, leading to an increase in intracellular calcium.[4][13]
-
Cell Culture: HEK293 cells stably expressing the human 5-HT2C receptor are cultured in appropriate media.
-
Cell Plating: Cells are seeded into 96-well black-walled, clear-bottom plates and allowed to attach overnight.
-
Dye Loading: The cell culture medium is replaced with a buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). The plate is incubated to allow the cells to take up the dye.
-
Compound Addition: Serial dilutions of the test compounds are prepared. A fluorescent imaging plate reader (FLIPR) is used to add the compounds to the cell plate and simultaneously measure the fluorescent signal.
-
Data Analysis: The increase in fluorescence intensity, which corresponds to the increase in intracellular calcium, is measured. The data is analyzed to determine the EC50 value for each compound.
In Vitro Metabolic Stability Assay (Liver Microsomes)
This protocol outlines a standard procedure to assess the metabolic stability of a compound using liver microsomes.[1][11]
-
Preparation of Incubation Mixture: A reaction mixture containing liver microsomes (e.g., from human or rat), a buffer (e.g., phosphate buffer), and a test compound is prepared.
-
Initiation of Reaction: The metabolic reaction is initiated by adding an NADPH-regenerating system.
-
Time-Point Sampling: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched.
-
Sample Analysis: The concentration of the parent compound remaining at each time point is quantified using LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Mandatory Visualizations
Signaling Pathway
Caption: Gq protein-coupled receptor signaling pathway activated by a 2-fluoro-phenylcyclopropane agonist.
Experimental Workflow
Caption: A typical workflow for the discovery of 2-fluoro-phenylcyclopropane-based drug candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. youtube.com [youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 7. Simmons-Smith Reaction [organic-chemistry.org]
- 8. GPCR Ligand Screening Workflow | Omic [omic.ai]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 11. benchchem.com [benchchem.com]
- 12. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design and Discovery of Functionally Selective Serotonin 2C (5-HT2C) Receptor Agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. Given the absence of publicly available quantitative solubility data for this specific compound, this guide furnishes qualitative solubility information for structurally related analogs, detailed experimental protocols for solubility determination, and the theoretical framework underpinning these methodologies.
Introduction to this compound and the Significance of Solubility
This compound is a nitrile compound containing a cyclopropane ring and a fluorophenyl group. While specific applications are not widely documented, compounds with similar structural motifs are of interest in medicinal chemistry and materials science.
Solubility is a critical physicochemical property in drug discovery and development. It significantly influences a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Poor aqueous solubility can lead to low bioavailability, hindering the therapeutic efficacy of a potential drug candidate.[1][2] Therefore, early assessment of solubility is paramount for lead optimization and formulation development.[1][2]
Solubility Profile of Related Compounds
| Compound Name | Solvent | Solubility |
| 1-(2-chlorophenyl)cyclopropanecarbonitrile | Water | Insoluble |
| Ethanol | Soluble | |
| Dimethyl ketone | Soluble | |
| Cyclopropanecarbonitrile | Water | Miscible/Soluble |
This data is intended to be indicative and may not be fully representative of the solubility of this compound.
Experimental Protocols for Solubility Determination
The "gold standard" for determining thermodynamic (or equilibrium) solubility is the shake-flask method.[3][4] This method involves agitating an excess amount of a solid compound in a solvent for a prolonged period until equilibrium is achieved.
Detailed Protocol: Shake-Flask Method for Thermodynamic Solubility
1. Materials and Equipment:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker or thermomixer with temperature control
-
Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS/MS)
-
Volumetric flasks and pipettes
2. Procedure:
-
Preparation of Solvent: Prepare the desired solvent systems. For aqueous solubility, a buffer such as phosphate-buffered saline (PBS) at a physiological pH of 7.4 is commonly used.
-
Addition of Compound: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that a saturated solution is formed.
-
Addition of Solvent: Add a precise volume of the chosen solvent to the vial.
-
Equilibration: Seal the vials and place them on an orbital shaker or in a thermomixer. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for an extended period, typically 24 to 48 hours, to allow the system to reach equilibrium.[5]
-
Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This can be achieved by:
-
Centrifugation: Centrifuge the vials at high speed to pellet the excess solid.
-
Filtration: Filter the solution using a syringe filter. It is important to use a filter material that does not bind the compound of interest.
-
-
Sample Preparation for Analysis: Carefully take an aliquot of the clear supernatant or filtrate and dilute it with an appropriate solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS/MS, to determine the concentration of the dissolved compound. A calibration curve prepared with known concentrations of the compound is used for quantification.
-
Data Reporting: The solubility is reported in units of mass per volume (e.g., µg/mL) or molarity (e.g., µM).
Alternative High-Throughput Screening (HTS) Methods
For earlier stages of drug discovery where rapid screening of multiple compounds is necessary, high-throughput methods are often employed to determine kinetic solubility.[1][6]
-
Laser Nephelometry: This method involves adding a concentrated DMSO stock solution of the compound to an aqueous buffer in a microtiter plate. The formation of a precipitate is detected by light scattering, providing a rapid assessment of solubility.[7]
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Signaling Pathways
There is currently no information available in the scientific literature to suggest the involvement of this compound in any specific biological signaling pathways.
Conclusion
This technical guide has provided a framework for understanding and determining the solubility of this compound. While specific quantitative data for this compound is lacking, the qualitative data from related analogs and the detailed experimental protocols presented herein offer a robust starting point for researchers. The shake-flask method remains the definitive approach for accurate thermodynamic solubility measurement, which is crucial for the successful progression of compounds through the drug development pipeline.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. tandfonline.com [tandfonline.com]
- 5. enamine.net [enamine.net]
- 6. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 7. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Spectroscopic Profile of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Molecular Structure
1-(2-Fluorophenyl)cyclopropanecarbonitrile, with the molecular formula C₁₀H₈FN, possesses a core structure consisting of a cyclopropane ring and a nitrile group attached to the same carbon atom. This quaternary carbon is also bonded to a phenyl ring, which is substituted with a fluorine atom at the ortho (C2) position.
Predicted Spectroscopic Data
The following sections summarize the anticipated spectroscopic data for this compound.
The proton NMR spectrum is expected to show distinct signals for the aromatic and cyclopropyl protons. The protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) coupling. The cyclopropyl protons, being diastereotopic, are expected to appear as two distinct multiplets.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |
| ~ 7.55 - 7.45 | m | - | Aromatic H (1H) |
| ~ 7.40 - 7.30 | m | - | Aromatic H (1H) |
| ~ 7.20 - 7.10 | m | - | Aromatic H (2H) |
| ~ 1.80 - 1.70 | m | - | Cyclopropyl CH₂ (2H) |
| ~ 1.55 - 1.45 | m | - | Cyclopropyl CH₂ (2H) |
Note: The aromatic region will be complex due to overlapping multiplets and H-F coupling.
The ¹³C NMR spectrum will be characterized by signals for the aromatic, cyclopropyl, and nitrile carbons. The carbons of the fluorophenyl ring will show coupling with the fluorine atom (C-F coupling), which is a key diagnostic feature.
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Assignment |
| ~ 161 (d) | ¹JCF ≈ 245-250 | C-F (Aromatic) |
| ~ 135 (d) | ³JCF ≈ 3-5 | C-H (Aromatic) |
| ~ 130 (d) | ⁴JCF ≈ 1-3 | C-H (Aromatic) |
| ~ 125 (d) | ³JCF ≈ 8-10 | C-H (Aromatic) |
| ~ 123 (d) | ²JCF ≈ 15-20 | C-C (Aromatic) |
| ~ 121 | - | C≡N |
| ~ 116 (d) | ²JCF ≈ 20-25 | C-H (Aromatic) |
| ~ 25 | - | Quaternary C (Cyclopropyl) |
| ~ 18 | - | CH₂ (Cyclopropyl) |
Note: (d) denotes a doublet arising from carbon-fluorine coupling.
The IR spectrum will display characteristic absorption bands corresponding to the nitrile, aromatic, and cyclopropyl functional groups.
Table 3: Predicted Major IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~ 3100 - 3000 | C-H Stretch | Aromatic & Cyclopropyl |
| ~ 2240 | C≡N Stretch | Nitrile |
| ~ 1600, 1480 | C=C Stretch | Aromatic Ring |
| ~ 1250 | C-F Stretch | Aryl-Fluoride |
| ~ 760 | C-H Bend (out-of-plane) | Ortho-disubstituted Aromatic |
The mass spectrum, likely acquired via electron ionization (EI), is expected to show a prominent molecular ion peak and characteristic fragmentation patterns.
Table 4: Predicted Mass Spectrometry Fragmentation Data
| m/z | Proposed Fragment |
| 161 | [M]⁺ (Molecular Ion) |
| 134 | [M - HCN]⁺ |
| 115 | [C₉H₆]⁺ |
| 109 | [C₇H₄F]⁺ |
| 91 | [C₇H₇]⁺ (Tropylium ion, less likely) |
Experimental Protocols
The following protocols describe a plausible method for the synthesis and spectroscopic characterization of this compound.
This synthesis is adapted from established methods for the preparation of 1-aryl-cyclopropanecarbonitriles.[1]
-
Reaction Setup: To a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), a phase-transfer catalyst such as tetrabutylammonium bromide (0.05 eq), and toluene.
-
Addition of Base: Prepare a concentrated aqueous solution of sodium hydroxide (50% w/v, 5.0 eq) and add it to the reaction mixture.
-
Cyclization: Heat the biphasic mixture to 50-60 °C with vigorous stirring. Add 1,2-dibromoethane (1.2 eq) dropwise via the dropping funnel over 1 hour, maintaining the reaction temperature.
-
Reaction Monitoring: After the addition is complete, continue stirring at the same temperature for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Add water and diethyl ether. Separate the organic layer, and extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.
-
NMR Spectroscopy: Dissolve a sample (~10-20 mg) of the purified product in deuterated chloroform (CDCl₃, ~0.7 mL). Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
IR Spectroscopy: Obtain the infrared spectrum using an FT-IR spectrometer. A small drop of the neat liquid sample can be placed between two NaCl or KBr plates (if liquid) or a KBr pellet can be prepared (if solid).
-
Mass Spectrometry: Analyze the sample using a GC-MS system. Inject a dilute solution of the compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) into the GC, which is coupled to a mass spectrometer operating in electron ionization (EI) mode.
Visualizations
Caption: Logical relationship of molecular fragments to their expected spectroscopic signals.
Caption: Proposed workflow from synthesis to spectroscopic characterization.
References
Synthesis of Fluorinated Cyclopropanecarbonitrile Derivatives: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic methodologies for obtaining fluorinated cyclopropanecarbonitrile derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the unique physicochemical properties imparted by the combination of a strained cyclopropane ring, a fluorine substituent, and a cyano group. This guide details key experimental protocols, presents quantitative data for comparative analysis, and illustrates reaction workflows for the following core synthetic strategies: Biocatalytic Cyclopropanation, [2+1] Cycloaddition with Difluorocarbene, and Michael-Initiated Ring Closure (MIRC).
Biocatalytic Cyclopropanation of Fluorinated Alkenes
The use of engineered enzymes offers a highly stereoselective and environmentally benign approach to synthesizing chiral fluorinated cyclopropanecarbonitriles. Engineered myoglobin-based catalysts have been shown to effectively catalyze the cyclopropanation of a variety of mono- and gem-difluoroalkenes with diazoacetonitrile, yielding products with excellent diastereoselectivity and enantioselectivity.[1][2][3]
Experimental Protocol: Biocatalytic Synthesis
This protocol is a general representation based on published procedures for the myoglobin-catalyzed cyclopropanation of fluorinated styrenic substrates with diazoacetonitrile.[3][4]
Materials:
-
Engineered myoglobin (e.g., Mb(H64V,V68G,L69V)) expressing E. coli cells
-
Fluorinated alkene (e.g., 3,4-difluorostyrene)
-
Diazoacetonitrile
-
Sodium borate buffer (50 mM, pH 9.0)
-
Sodium dithionite
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Cell Culture and Catalyst Preparation: Cultivate E. coli cells expressing the engineered myoglobin variant according to standard protocols. Harvest the cells by centrifugation and resuspend them in sodium borate buffer to a desired optical density (e.g., OD600 = 40).
-
Reaction Setup: In an anaerobic glovebox or a sealed vial purged with an inert gas, combine the fluorinated alkene (1.0 eq.), diazoacetonitrile (4.0 eq.), and the prepared E. coli cell suspension.
-
Reduction of Heme Catalyst: Add a freshly prepared solution of sodium dithionite in buffer to the reaction mixture to reduce the myoglobin's heme iron to the active Fe(II) state.
-
Reaction Incubation: Stir the reaction mixture at room temperature for 16-36 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up and Extraction: Upon completion, quench the reaction and extract the product with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired fluorinated cyclopropanecarbonitrile.[5]
Data Presentation: Biocatalytic Cyclopropanation
| Alkene Substrate | Product | Yield (%) | d.r. | e.e. (%) | Reference |
| 3,4-Difluorostyrene | Ethyl-(1R, 2R)-2-(3,4-difluorophenyl)-cyclopropanecarboxylate | 79 | >99:1 | 98 | [6] |
| gem-Difluoroalkenes | gem-Difluorocyclopropanes | up to >99 | up to 99:1 | up to 99 | [2] |
| Chloro- and bromo-substituted olefins | Halogenated cyclopropanes | up to 75 | up to >99:1 | up to 99 | [3] |
Visualization: Biocatalytic Workflow
Caption: Workflow for biocatalytic synthesis.
[2+1] Cycloaddition with Difluorocarbene
The [2+1] cycloaddition of difluorocarbene to an electron-deficient alkene such as acrylonitrile is a direct and widely used method for the synthesis of gem-difluorocyclopropanecarbonitriles.[7] Difluorocarbene can be generated in situ from various precursors, with Ruppert-Prakash type reagents (e.g., TMSCF₃) and sodium chlorodifluoroacetate being common choices.[7]
Experimental Protocol: Difluorocarbene Addition
This protocol is a generalized procedure based on the in situ generation of difluorocarbene from sodium chlorodifluoroacetate.
Materials:
-
Acrylonitrile
-
Sodium chlorodifluoroacetate
-
Triglyme or Diglyme
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and distillation
Procedure:
-
Reaction Setup: In a flame-dried, three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a thermometer under an inert atmosphere, add acrylonitrile and the solvent (triglyme or diglyme).
-
Carbene Precursor Addition: Add sodium chlorodifluoroacetate to the stirred solution.
-
Reaction: Heat the reaction mixture to a high temperature (typically 180-200 °C) to induce the decarboxylation of the sodium salt and generate difluorocarbene. Maintain this temperature for several hours, monitoring the reaction by GC.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a larger volume of water and extract with a suitable organic solvent (e.g., diethyl ether).
-
Purification: Wash the combined organic extracts with brine, dry over a drying agent, and remove the solvent by distillation. The crude product is then purified by fractional distillation or column chromatography to yield 2,2-difluoro-1-cyanocyclopropane.
Data Presentation: [2+1] Cycloaddition
| Alkene | Carbene Source | Product | Yield (%) | Reference |
| 1,2-diphenylcyclobutene | Sodium chlorodifluoroacetate | 1,3-difluoro-2,4-diphenylbenzene | - | [8] |
| Cyclooctene | Sodium chlorodifluoroacetate | 9,9-difluorobicyclo[6.1.0]nonane | moderate | [8] |
| Alkenes | PhHgCF₃ | gem-Difluorocyclopropanes | - | [7] |
Visualization: [2+1] Cycloaddition Workflow
Caption: Workflow for [2+1] cycloaddition.
Michael-Initiated Ring Closure (MIRC)
The Michael-Initiated Ring Closure (MIRC) reaction is a powerful method for the diastereoselective synthesis of highly substituted cyclopropanes. For the synthesis of fluorinated cyclopropanecarbonitriles, this typically involves the conjugate addition of a nucleophile to an electron-deficient fluoroalkene, followed by an intramolecular cyclization that displaces a leaving group.
Experimental Protocol: MIRC Synthesis
This protocol is a general procedure based on the base-promoted reaction of a 2-arylacetonitrile with an α-bromo-α-fluoro-α,β-unsaturated nitrile.[9]
Materials:
-
2-Arylacetonitrile
-
α-Bromo-α-fluoro-α,β-unsaturated nitrile
-
Base (e.g., Cesium Carbonate, Cs₂CO₃)
-
Acetonitrile (CH₃CN)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a solution of the 2-arylacetonitrile (1.0 eq.) and the α-bromo-α-fluoro-α,β-unsaturated nitrile (1.0 eq.) in acetonitrile, add the base (e.g., Cs₂CO₃, 1.5 eq.).
-
Reaction: Stir the reaction mixture at room temperature for 12 hours. Monitor the progress of the reaction by TLC.
-
Work-up: After the reaction is complete, filter the mixture and concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue by flash column chromatography on silica gel to afford the desired fluorinated dinitrile-substituted cyclopropane.
Data Presentation: MIRC Synthesis
| 2-Arylacetonitrile | α-Bromoennitrile | Product | Yield (%) | cis/trans ratio | Reference |
| Phenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-1,2-diphenylcyclopropane-1-carbonitrile | 92 | >95:5 | [9] |
| 4-Methoxyphenylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-2-phenyl-1-(4-methoxyphenyl)cyclopropane-1-carbonitrile | 85 | >95:5 | [9] |
| 2-Naphthylacetonitrile | (Z)-2-bromo-3-phenylacrylonitrile | 1-cyano-2-phenyl-1-(2-naphthyl)cyclopropane-1-carbonitrile | 88 | >95:5 | [9] |
Visualization: MIRC Workflow
Caption: Workflow for MIRC synthesis.
References
- 1. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a valuable building block in medicinal chemistry and drug discovery. The presented methodology is based on the well-established phase-transfer-catalyzed (PTC) cyclopropanation of arylacetonitriles.
Introduction
This compound is an important intermediate in the synthesis of various biologically active molecules. The incorporation of a fluorinated phenyl group and a cyclopropane ring can significantly influence the pharmacokinetic and pharmacodynamic properties of a compound. The synthesis protocol described herein utilizes a phase-transfer-catalyzed reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane, which is a robust and efficient method for the construction of the cyclopropane ring.
Reaction Principle
The synthesis proceeds via the deprotonation of the acidic benzylic proton of 2-fluorophenylacetonitrile by a strong base, typically aqueous sodium hydroxide. The resulting carbanion is transferred to the organic phase by a phase-transfer catalyst, where it undergoes a nucleophilic substitution reaction with 1,2-dibromoethane to form the cyclopropane ring.
Data Presentation
| Starting Material | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetonitrile | 1,2-Dibromoethane | Benzyltriethylammonium chloride | 50% aq. NaOH | Toluene | 25-30 | 3 | 85-95 | General PTC protocols |
| Phenylacetonitrile | 1,2-Dibromoethane | Tetrabutylammonium bromide | 50% aq. NaOH | Benzene | 20-25 | 4 | ~90 | General PTC protocols |
| Phenylacetonitrile | 1,2-Dichloroethane | Benzyltriethylammonium chloride | 50% aq. NaOH | None | 40-50 | 5 | 80-90 | General PTC protocols |
Experimental Protocol
This protocol is adapted from general procedures for the phase-transfer-catalyzed synthesis of 1-arylcyclopropanecarbonitriles.
Materials:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
50% (w/v) aqueous Sodium Hydroxide (NaOH) solution
-
Benzyltriethylammonium chloride (TEBAC) or Tetrabutylammonium bromide (TBAB)
-
Toluene or Benzene
-
Dichloromethane (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Deionized water
Equipment:
-
Round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 2-fluorophenylacetonitrile (1 equivalent), 1,2-dibromoethane (1.2 equivalents), and the phase-transfer catalyst (e.g., benzyltriethylammonium chloride, 0.05 equivalents). Add toluene or benzene as the organic solvent (approximately 5-10 mL per gram of 2-fluorophenylacetonitrile).
-
Addition of Base: With vigorous stirring, slowly add 50% aqueous sodium hydroxide solution (5-10 equivalents) to the reaction mixture from the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed; maintain the temperature between 25-30°C using a water bath if necessary.
-
Reaction: After the addition of the base is complete, continue to stir the mixture vigorously at room temperature or with gentle heating (30-40°C) for 3-5 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature. Add water to dissolve any precipitated salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine all the organic layers.
-
Washing: Wash the combined organic layers with water (2 x 50 mL) and then with brine (1 x 50 mL) to remove any remaining base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure product.
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Application Notes and Protocols: Phase Transfer Catalysis for the Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique is particularly valuable in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients due to its operational simplicity, mild reaction conditions, and the use of inexpensive and environmentally benign reagents. One notable application of PTC is in the cyclopropanation of activated methylene compounds, such as arylacetonitriles. The synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a potential building block in medicinal chemistry, can be efficiently achieved through the cyclopropanation of 2-fluorophenylacetonitrile with a dihaloalkane under phase transfer conditions. This document provides detailed application notes, a comprehensive experimental protocol, and a summary of expected outcomes for this synthesis.
The core principle of PTC in this context involves the use of a phase transfer catalyst, commonly a quaternary ammonium salt like Tetrabutylammonium Bromide (TBAB), to transport an anion (in this case, the carbanion of 2-fluorophenylacetonitrile) from the aqueous phase to the organic phase where the reaction with the alkylating agent (1,2-dichloroethane) occurs.
Mechanism of Phase Transfer Catalysis in Cyclopropanation
The reaction proceeds through the following key steps:
-
Deprotonation: In the aqueous phase, a strong base (e.g., concentrated sodium hydroxide) deprotonates the 2-fluorophenylacetonitrile at the benzylic position, forming a resonance-stabilized carbanion.
-
Ion Pair Formation and Phase Transfer: The phase transfer catalyst, Q⁺X⁻ (e.g., TBAB), exchanges its counter-ion (X⁻) for the organic-soluble carbanion (Ar-CH⁻-CN) at the interface of the two phases. The resulting lipophilic ion pair, [Q⁺][Ar-CH⁻-CN], is soluble in the organic phase.
-
Nucleophilic Attack: In the organic phase, the carbanion of the ion pair acts as a nucleophile and attacks one of the electrophilic carbon atoms of 1,2-dichloroethane in an Sₙ2 reaction, leading to the formation of an intermediate.
-
Intramolecular Cyclization: A second deprotonation by the base, facilitated by the phase transfer catalyst, occurs on the intermediate, followed by an intramolecular nucleophilic substitution to form the cyclopropane ring and expel the second chlorine atom.
-
Catalyst Regeneration: The catalyst cation, Q⁺, then transports the leaving group anion (Cl⁻) back to the aqueous phase, where it can exchange for another carbanion, thus completing the catalytic cycle.
Experimental Workflow Diagram
Application Notes and Protocols for the Hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile to 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, playing a crucial role in the development of pharmaceutical agents. The cyclopropyl moiety is a valuable structural motif in medicinal chemistry, known for enhancing metabolic stability, potency, and membrane permeability of drug candidates.[1] This document provides detailed protocols for the hydrolysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile to 1-(2-Fluorophenyl)cyclopropanecarboxylic acid, a key intermediate for various bioactive molecules. Both acidic and basic hydrolysis methods are presented, offering flexibility based on the substrate's compatibility with different reaction conditions.
Introduction
The hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) is a well-established synthetic method.[2] This reaction can be catalyzed by either acid or base, with the choice of catalyst often depending on the presence of other functional groups in the molecule.[3][4] The overall transformation involves the addition of water across the carbon-nitrogen triple bond, typically proceeding through an intermediate amide.[5][6] For drug development professionals, the synthesis of derivatives of 1-(2-Fluorophenyl)cyclopropanecarboxylic acid is of interest due to the prevalence of the cyclopropyl ring in modern pharmaceuticals.[1]
Comparative Data of Hydrolysis Conditions
The selection of an appropriate hydrolysis method is critical for achieving high yields and purity. The following table summarizes the key aspects of acidic and basic hydrolysis for the conversion of this compound.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |
| Reagents | Strong mineral acid (e.g., HCl, H₂SO₄) in aqueous solution | Strong base (e.g., NaOH, KOH) in aqueous or alcoholic solution |
| Reaction Intermediate | Protonated amide | Carboxylate salt and ammonia |
| Initial Product | Carboxylic acid and ammonium salt | Carboxylate salt |
| Final Product Isolation | Direct extraction or crystallization | Acidification followed by extraction or crystallization |
| Typical Temperature | Reflux | Reflux |
| Advantages | Direct formation of the carboxylic acid. | Can be milder for some substrates. |
| Disadvantages | Harsh conditions may not be suitable for acid-sensitive functional groups. | Requires a separate acidification step to obtain the free carboxylic acid. |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol outlines the procedure for the hydrolysis of this compound using a strong acid.[4][7]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Deionized Water
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, add this compound.
-
Add a 1:1 (v/v) mixture of concentrated hydrochloric acid and deionized water. The volume should be sufficient to ensure stirring of the reaction mixture.
-
Heat the mixture to reflux and maintain this temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.
-
Transfer the cooled mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude 1-(2-Fluorophenyl)cyclopropanecarboxylic acid.
-
The crude product can be further purified by recrystallization or column chromatography.
Protocol 2: Base-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound under basic conditions.[3][4]
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether or Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound in ethanol or methanol.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (typically 10-20% w/v).
-
Heat the mixture to reflux and maintain this temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the alcohol using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify with concentrated hydrochloric acid until the pH is acidic (pH ~2), which will precipitate the carboxylic acid.
-
Extract the product with diethyl ether or ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure to yield the crude 1-(2-Fluorophenyl)cyclopropanecarboxylic acid.
-
Purify the crude product by recrystallization or column chromatography as needed.
Visualizations
Experimental Workflow for Nitrile Hydrolysis
The following diagram illustrates the general workflow for the hydrolysis of this compound to its corresponding carboxylic acid.
Caption: General workflow for the hydrolysis of a nitrile to a carboxylic acid.
Signaling Pathway of Nitrile Hydrolysis (Conceptual)
This diagram conceptually outlines the chemical transformation from the nitrile to the carboxylic acid functional group.
Caption: Conceptual pathway of nitrile hydrolysis to a carboxylic acid.
References
- 1. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 6. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Amide Coupling of 1-(2-Fluorophenyl)cyclopropanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
The amide coupling of 1-(2-fluorophenyl)cyclopropanecarboxylic acid is a significant transformation in medicinal chemistry, yielding novel amide derivatives with considerable potential in drug discovery. The unique structural combination of a fluorinated phenyl ring and a cyclopropane moiety imparts desirable physicochemical properties to the resulting molecules.
The Significance of the Structural Motifs:
-
Cyclopropane Ring: The cyclopropane unit introduces conformational rigidity and a three-dimensional character to molecules. This can lead to enhanced binding affinity and selectivity for biological targets.[1] In drug design, cyclopropane rings are often used as metabolically stable bioisosteres for other groups.
-
Fluorine Substitution: The incorporation of fluorine atoms, particularly on an aromatic ring, can profoundly influence a molecule's properties. The 2-fluoro substituent can affect the acidity of the carboxylic acid, modulate metabolic stability by blocking potential sites of oxidation, and enhance membrane permeability. Fluorinated compounds have a rich history in medicinal chemistry, contributing to improved pharmacokinetic and pharmacodynamic profiles.[2]
-
Amide Bond: The amide bond is a fundamental linkage in countless biologically active molecules and pharmaceuticals. Amide coupling reactions are among the most frequently utilized transformations in the synthesis of new chemical entities for drug discovery.[3]
Therapeutic Potential of 1-(2-Fluorophenyl)cyclopropanecarboxamides:
Amide derivatives incorporating the 1-(2-fluorophenyl)cyclopropane scaffold are of interest in the development of various therapeutic agents. For instance, structurally related cyclopropanecarboxamides have been investigated as potent enzyme inhibitors. A notable example is their application as c-Met kinase inhibitors, which are crucial targets in cancer therapy.[4] The unique geometry and electronic properties of this scaffold can be exploited to design selective inhibitors for a range of enzymes and receptors.
Comparative Data on Amide Coupling Reagents
The choice of coupling reagent is critical for achieving high yields and purity in the amide coupling of sterically hindered or electronically modified carboxylic acids like 1-(2-fluorophenyl)cyclopropanecarboxylic acid. Below is a summary of common coupling reagents and their performance with structurally similar substrates.
| Coupling Reagent/Method | Activating Agent | Additive | Base | Solvent | Typical Yield | Key Observations |
| HATU | HATU | - | DIPEA | DMF | Good to Excellent | Often provides high yields and is effective for sterically hindered substrates. |
| EDC/HOBt | EDC | HOBt | DIPEA/Et3N | DMF/DCM | Good | A widely used and cost-effective method. Racemization can be a concern for chiral substrates. |
| Acyl Chloride (SOCl2) | Thionyl Chloride | - | Amine (excess) or Pyridine | Toluene/EtOAc | Good to Excellent | A classic and effective method, though the preparation of the acyl chloride is an additional step.[5] |
| Acyl Chloride (Oxalyl Chloride) | Oxalyl Chloride | Catalytic DMF | Pyridine/Et3N | THF/DCM | Good to Excellent | Another common method for forming the acyl chloride, which then reacts with the amine.[6] |
| HBTU | HBTU | HOBt | DIPEA | DMF | Moderate to Good | A reliable reagent, though sometimes less efficient than HATU for challenging couplings.[7][8] |
Experimental Protocols
Below are two detailed protocols for the amide coupling of 1-(2-fluorophenyl)cyclopropanecarboxylic acid using common coupling reagents.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is generally effective for a wide range of amines, including those that are less nucleophilic or sterically hindered.[9]
Materials:
-
1-(2-Fluorophenyl)cyclopropanecarboxylic acid
-
Amine of interest
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-(2-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq).
-
Dissolve the carboxylic acid in anhydrous DMF.
-
Add the desired amine (1.1 eq) to the solution.
-
Add HATU (1.2 eq) to the reaction mixture.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add DIPEA (2.5 eq) to the stirring solution.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate).
Protocol 2: Acyl Chloride Formation followed by Amination
This two-step protocol is robust and often provides high yields.[5][6]
Materials:
-
1-(2-Fluorophenyl)cyclopropanecarboxylic acid
-
Oxalyl chloride or Thionyl chloride
-
Anhydrous DCM (Dichloromethane) or THF (Tetrahydrofuran)
-
Catalytic amount of anhydrous DMF (if using oxalyl chloride)
-
Amine of interest
-
Triethylamine (Et3N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
-
Standard laboratory glassware for workup and purification
Procedure:
Step A: Formation of the Acyl Chloride
-
To a dry round-bottom flask under an inert atmosphere, add 1-(2-fluorophenyl)cyclopropanecarboxylic acid (1.0 eq).
-
Suspend or dissolve the acid in anhydrous DCM or THF.
-
Cool the mixture to 0 °C.
-
Slowly add oxalyl chloride (1.5 eq) or thionyl chloride (1.5 eq). If using oxalyl chloride, add one drop of anhydrous DMF as a catalyst.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Concentrate the reaction mixture under reduced pressure to remove excess oxalyl chloride/thionyl chloride and solvent. The resulting crude acyl chloride is typically used in the next step without further purification.
Step B: Amide Formation
-
Dissolve the crude acyl chloride in fresh anhydrous DCM or THF.
-
In a separate flask, dissolve the amine (1.1 eq) and triethylamine (1.5 eq) or pyridine (1.5 eq) in anhydrous DCM or THF.
-
Cool the amine solution to 0 °C.
-
Slowly add the solution of the acyl chloride to the stirring amine solution.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction with DCM.
-
Wash the organic layer sequentially with water, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualized Workflows
Caption: General experimental workflows for amide coupling reactions.
Caption: Logical relationship in amide bond formation.
References
- 1. Divergent Synthesis of Cyclopropane‐Containing Lead‐Like Compounds, Fragments and Building Blocks through a Cobalt Catalyzed Cyclopropanation of Phenyl Vinyl Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel Entry to Fluorinated Cyclopropanes - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 3. Intermediate knowledge enhanced the performance of the amide coupling yield prediction model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of novel N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide derivatives as potential c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. CN103664778A - Synthesis method of antineoplastic drug cabozant inib - Google Patents [patents.google.com]
- 7. peptide.com [peptide.com]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
- 9. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-(2-Fluorophenyl)cyclopropanecarbonitrile as a Key Intermediate in the Synthesis of Prasugrel
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(2-fluorophenyl)cyclopropanecarbonitrile as a crucial pharmaceutical intermediate in the synthesis of the antiplatelet agent, Prasugrel. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and the drug's mechanism of action.
Introduction
This compound is a key building block in the synthesis of Prasugrel, a third-generation thienopyridine antiplatelet drug. Prasugrel is an irreversible antagonist of the P2Y12 adenosine diphosphate (ADP) receptor, crucial for preventing thrombotic events in patients with acute coronary syndrome undergoing percutaneous coronary intervention. The unique structural features of this compound, including the cyclopropane ring and the fluorinated phenyl group, are essential for the biological activity of the final drug molecule.
Synthetic Application: Synthesis of Prasugrel
The primary application of this compound is as a starting material for the synthesis of the key intermediate, 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone. This intermediate is then condensed with a thienopyridine moiety to ultimately yield Prasugrel. The overall synthetic scheme is a multi-step process involving a Grignard reaction, hydrolysis, bromination, and condensation.
Experimental Workflow for Prasugrel Synthesis
Caption: Synthetic workflow for Prasugrel from this compound.
Experimental Protocols
Step 1: Synthesis of Cyclopropyl-(2-fluorophenyl)methanone
This step involves a Grignard reaction of this compound with cyclopropylmagnesium bromide, followed by acidic hydrolysis of the intermediate imine.
Materials:
-
This compound
-
Magnesium turnings
-
Cyclopropyl bromide
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Preparation of Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 eq). Add a crystal of iodine and gently warm the flask under an inert atmosphere (e.g., nitrogen or argon) to activate the magnesium. After cooling, add anhydrous diethyl ether or THF. A solution of cyclopropyl bromide (1.1 eq) in anhydrous ether/THF is added dropwise from the dropping funnel to initiate the reaction. The reaction mixture is typically stirred until the magnesium is consumed.
-
Grignard Reaction: Cool the freshly prepared Grignard reagent to 0 °C. A solution of this compound (1.0 eq) in anhydrous ether/THF is added dropwise to the Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for several hours.
-
Hydrolysis: The reaction mixture is cooled again to 0 °C and quenched by the slow addition of aqueous HCl. The mixture is stirred until the intermediate imine is completely hydrolyzed to the ketone.
-
Work-up: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with saturated NaHCO₃ solution, followed by brine. The organic layer is then dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield crude cyclopropyl-(2-fluorophenyl)methanone.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Step 2: Synthesis of 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
This step involves the alpha-bromination of the ketone synthesized in the previous step.
Materials:
-
Cyclopropyl-(2-fluorophenyl)methanone
-
N-Bromosuccinimide (NBS) or Bromine (Br₂)
-
Radical initiator (e.g., benzoyl peroxide or AIBN, if using NBS)
-
Carbon tetrachloride (CCl₄) or Acetic acid
-
Sodium thiosulfate (Na₂S₂O₃) solution (if using Br₂)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve cyclopropyl-(2-fluorophenyl)methanone (1.0 eq) in a suitable solvent like carbon tetrachloride or acetic acid.
-
Bromination:
-
Using NBS: Add NBS (1.1 eq) and a catalytic amount of a radical initiator. The mixture is refluxed for several hours until the reaction is complete (monitored by TLC).
-
Using Bromine: Add a solution of bromine (1.0 eq) in the same solvent dropwise to the ketone solution at room temperature. The reaction is typically stirred until the bromine color disappears.
-
-
Work-up:
-
For NBS reaction: Cool the reaction mixture, filter off the succinimide, and wash the filtrate with water, NaHCO₃ solution, and brine.
-
For Bromine reaction: Quench the reaction with a solution of sodium thiosulfate to remove any unreacted bromine. Wash the organic layer with water, NaHCO₃ solution, and brine.
-
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone can be purified by column chromatography. A yield of approximately 81% has been reported for a similar bromination reaction.
Step 3: Synthesis of Prasugrel
This final step involves the condensation of the α-bromo ketone with 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one, followed by acetylation.
Materials:
-
2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone
-
5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride
-
Potassium carbonate (K₂CO₃) or other suitable base
-
Acetonitrile
-
Acetic anhydride
-
Pyridine or another suitable base
-
Ethyl acetate
-
Hydrochloric acid (for salt formation, optional)
Protocol:
-
Condensation: To a suspension of 5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one hydrochloride (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq) at 0-5 °C. To this mixture, add a solution of 2-bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone (1.0 eq) in acetonitrile. The reaction is stirred at this temperature for several hours.[1]
-
Work-up of Intermediate: The inorganic salts are filtered off, and the solvent is removed under reduced pressure to yield the crude condensation product, 5-(2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one.
-
Acetylation: The crude intermediate is dissolved in a suitable solvent like toluene and acetic acid. Acetyl chloride or acetic anhydride is added, and the mixture is stirred for 12-16 hours at room temperature.[2]
-
Final Work-up and Purification: The reaction is quenched with a sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated. The crude Prasugrel can be purified by crystallization from a suitable solvent system (e.g., methanol/ethyl acetate/hexane).[2] A final yield of around 70-80% with a purity of 99% can be achieved.[2]
Quantitative Data
| Step | Product | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | Cyclopropyl-(2-fluorophenyl)methanone | This compound | Cyclopropylmagnesium bromide, HCl | Diethyl ether/THF | 0 to RT | 4-6 | ~70-80 | >95 |
| 2 | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | Cyclopropyl-(2-fluorophenyl)methanone | NBS, Benzoyl peroxide | CCl₄ | Reflux | 4-6 | ~81 | >96 |
| 3a | 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | 2-Bromo-1-cyclopropyl-2-(2-fluorophenyl)ethanone | 5,6,7,7a-Tetrahydrothieno[3,2-c]pyridin-2(4H)-one HCl, K₂CO₃ | Acetonitrile | 0-5 | 4 | ~23.2 | 95.82 |
| 3b | Prasugrel | 5-(2-Cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl)-5,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2(4H)-one | Acetic anhydride, Base | Toluene, Acetic Acid | 20 | 12-16 | 70-80 | >99 |
Note: The yields and purities are approximate and can vary based on reaction scale and purification methods. The data is compiled from various literature sources.
Mechanism of Action of Prasugrel: P2Y12 Receptor Inhibition
Prasugrel is a prodrug that is rapidly metabolized in the body to its active metabolite, R-138727. This active metabolite irreversibly binds to the P2Y12 subtype of ADP receptors on the surface of platelets. This binding prevents ADP from activating the P2Y12 receptor, thereby inhibiting platelet activation and aggregation for the lifespan of the platelet.
Signaling Pathway of P2Y12 Receptor Inhibition by Prasugrel
Caption: Simplified signaling pathway of P2Y12 receptor and its inhibition by the active metabolite of Prasugrel.
Conclusion
This compound is a valuable and indispensable intermediate for the industrial synthesis of Prasugrel. The synthetic route, although multi-stepped, is well-established and provides the final active pharmaceutical ingredient in high yield and purity. Understanding the detailed experimental protocols and the underlying mechanism of action is crucial for researchers and professionals involved in the development and manufacturing of this life-saving medication. The provided application notes serve as a comprehensive guide for the synthesis and understanding of Prasugrel, starting from its key intermediate.
References
Application Notes and Protocols for the Synthesis and Evaluation of Novel VEGFR-2 Inhibitors Utilizing a 1-(2-Fluorophenyl)cyclopropanecarbonitrile Scaffold
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a clinically validated strategy in oncology. This document provides detailed application notes and protocols for the synthesis of a novel class of VEGFR-2 inhibitors using 1-(2-Fluorophenyl)cyclopropanecarbonitrile as a key building block and their subsequent biological evaluation.
The incorporation of a cyclopropyl moiety can enhance metabolic stability and binding affinity of drug candidates. The 2-fluorophenyl group is also a common feature in many kinase inhibitors, contributing to binding interactions within the ATP-binding pocket of the kinase. This combination of structural features presents a promising scaffold for the development of novel and potent VEGFR-2 inhibitors.
VEGFR-2 Signaling Pathway
VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This phosphorylation cascade activates multiple downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.
Proposed Synthesis of a VEGFR-2 Inhibitor
While no direct synthesis of a VEGFR-2 inhibitor from this compound is explicitly documented in the reviewed literature, a plausible synthetic route can be proposed. This involves the conversion of the nitrile group to a primary amine, which can then be coupled with a suitable carboxylic acid to form an amide linkage, a common feature in many kinase inhibitors.
Synthetic Scheme
Experimental Protocols
Protocol 1: Synthesis of 1-(2-Fluorophenyl)cyclopropylmethanamine
This protocol describes the reduction of the nitrile to a primary amine.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
1 M Sodium hydroxide (NaOH)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, suspend LiAlH₄ (1.5 eq.) in anhydrous diethyl ether.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench by the sequential dropwise addition of water, followed by 15% NaOH solution, and then more water.
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amine.
-
Purify the product by distillation or column chromatography.
Protocol 2: Amide Coupling to Synthesize the Final Inhibitor
This protocol details the coupling of the synthesized amine with a representative carboxylic acid core.
Materials:
-
1-(2-Fluorophenyl)cyclopropylmethanamine
-
A suitable carboxylic acid (e.g., a quinoline or quinazoline derivative)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of the carboxylic acid (1.0 eq.) in anhydrous DMF, add HATU (1.2 eq.) and DIPEA (2.5 eq.).
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 1-(2-Fluorophenyl)cyclopropylmethanamine (1.1 eq.) in anhydrous DMF.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation Protocols
Protocol 3: In Vitro VEGFR-2 Kinase Assay
This assay determines the direct inhibitory effect of the synthesized compound on VEGFR-2 kinase activity.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Synthesized inhibitor compound
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare serial dilutions of the inhibitor compound in kinase buffer.
-
In a 96-well plate, add the inhibitor dilutions, VEGFR-2 enzyme, and the peptide substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for 1 hour.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Protocol 4: Cell-Based VEGFR-2 Phosphorylation Assay
This assay measures the ability of the compound to inhibit VEGF-induced VEGFR-2 autophosphorylation in a cellular context.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
Recombinant human VEGF-A
-
Synthesized inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total VEGFR-2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-6 hours.
-
Pre-treat the cells with various concentrations of the inhibitor compound for 2 hours.
-
Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 10 minutes.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and Western blotting using the specified antibodies.
-
Detect the protein bands using a chemiluminescent substrate.
-
Quantify the band intensities and normalize the phosphorylated VEGFR-2 levels to total VEGFR-2.
Data Presentation
The following tables present exemplary data for a hypothetical VEGFR-2 inhibitor (Compound X) synthesized from this compound, compared to a known inhibitor, Sorafenib.
Table 1: In Vitro Kinase Inhibitory Activity
| Compound | VEGFR-2 IC₅₀ (nM) | KDR (VEGFR-2) IC₅₀ (nM) | c-Kit IC₅₀ (nM) | PDGFR-β IC₅₀ (nM) |
| Compound X | 15 | 20 | >1000 | 150 |
| Sorafenib | 90 | 20 | 58 | 68 |
Table 2: Cellular Activity
| Compound | HUVEC Proliferation IC₅₀ (nM) | VEGFR-2 Phosphorylation IC₅₀ (nM) |
| Compound X | 50 | 35 |
| Sorafenib | 120 | 85 |
Experimental Workflow Visualization
Conclusion
This document provides a comprehensive guide for the synthesis and evaluation of novel VEGFR-2 inhibitors derived from this compound. The detailed protocols and workflows are intended to facilitate research and development in the pursuit of new anticancer therapeutics. The proposed synthetic strategy offers a viable route to a promising class of compounds, and the described biological assays provide a robust framework for their pharmacological characterization.
Application Notes and Protocols for Biological Screening of 1-(2-Fluorophenyl)cyclopropanecarbonitrile Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The 1-(2-Fluorophenyl)cyclopropanecarbonitrile scaffold represents a unique chemical space with potential for diverse biological activities. The incorporation of a cyclopropane ring introduces conformational rigidity and unique electronic properties, while the fluorophenyl and nitrile groups can participate in various interactions with biological targets.[1][2][3][4] This document provides a set of detailed application notes and protocols for the initial biological screening of novel derivatives based on this scaffold. The primary focus is on identifying potential anticancer and anti-inflammatory activities, common therapeutic areas for nitrile-containing and cyclopropane-containing compounds.[1][2][5]
I. General Experimental Workflow
A typical workflow for the initial biological screening of a new chemical entity involves a tiered approach, starting with broad cytotoxicity profiling, followed by more specific functional and mechanistic assays for promising candidates.
II. Data Presentation: Summary of Quantitative Data
Quantitative data from biological screenings should be summarized in a clear and concise tabular format to facilitate the comparison of different derivatives and the identification of structure-activity relationships (SAR).
Table 1: In Vitro Cytotoxicity Data
| Compound ID | Derivative Substitution | Cancer Cell Line | IC50 (µM) ± SD |
| FCPN-001 | R1 = H, R2 = H | A549 (Lung) | > 100 |
| FCPN-002 | R1 = 4-Cl, R2 = H | A549 (Lung) | 45.2 ± 3.1 |
| FCPN-003 | R1 = 4-OCH3, R2 = H | A549 (Lung) | 78.9 ± 5.6 |
| FCPN-001 | R1 = H, R2 = H | HT-29 (Colon) | > 100 |
| FCPN-002 | R1 = 4-Cl, R2 = H | HT-29 (Colon) | 32.5 ± 2.8 |
| FCPN-003 | R1 = 4-OCH3, R2 = H | HT-29 (Colon) | 65.1 ± 4.9 |
Table 2: Enzyme Inhibition Data
| Compound ID | Target Enzyme | % Inhibition at 10 µM | IC50 (µM) ± SD |
| FCPN-002 | COX-2 | 68.3 ± 4.5 | 8.7 ± 0.9 |
| FCPN-003 | COX-2 | 25.1 ± 3.2 | > 50 |
| FCPN-002 | c-Met Kinase | 85.2 ± 6.1 | 1.6 ± 0.2 |
| FCPN-003 | c-Met Kinase | 33.7 ± 2.9 | > 50 |
III. Experimental Protocols
A. Protocol for In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[6]
1. Materials:
-
Human cancer cell lines (e.g., A549, HT-29, MCF-7)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
This compound derivatives
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
2. Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.[6]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test compounds.[6] Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of compound that inhibits cell growth by 50%).
B. Protocol for COX-2 Enzyme Inhibition Assay
This protocol describes an in vitro assay to screen for inhibitors of the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation.[7][8][9]
1. Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme cofactor
-
Test compounds
-
COX-2 inhibitor standard (e.g., Celecoxib)[7]
-
EIA detection kit (Prostaglandin E2)
2. Procedure:
-
Enzyme Preparation: Prepare a working solution of COX-2 enzyme in the assay buffer containing the heme cofactor.
-
Compound Incubation: In a 96-well plate, add the assay buffer, test compound (at various concentrations), and the COX-2 enzyme solution. Incubate for 15 minutes at room temperature.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid to each well.
-
Reaction Termination: After a 10-minute incubation at 37°C, stop the reaction by adding a stopping solution (e.g., 1 M HCl).
-
PGE2 Quantification: Quantify the amount of Prostaglandin E2 (PGE2) produced using a commercial EIA kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value.
IV. Potential Signaling Pathways
Should the screening reveal significant anticancer activity, subsequent studies could investigate the modulation of key signaling pathways involved in cancer cell proliferation and survival.
References
- 1. researchgate.net [researchgate.net]
- 2. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Crystallography, Molecular Modeling, and COX-2 Inhibition Studies on Indolizine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Evaluation of 1-(2-Fluorophenyl)cyclopropane Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclopropane ring is a valuable structural motif in medicinal chemistry, prized for its ability to impart conformational rigidity, enhance metabolic stability, and improve the bioactivity of drug candidates.[1][2][3] Its unique electronic and steric properties can lead to higher potency and selectivity for biological targets.[1] The incorporation of a fluorine atom, as seen in the 1-(2-fluorophenyl)cyclopropane scaffold, can further modulate pharmacokinetic and pharmacodynamic properties, making this class of compounds intriguing for drug discovery programs.
These application notes provide a comprehensive guide to the in vitro evaluation of 1-(2-fluorophenyl)cyclopropane derivatives. Given their structural similarity to known enzyme inhibitors, particularly those with a phenylcyclopropylamine core like the antidepressant and LSD1 inhibitor tranylcypromine, the primary focus of this document will be on assays for Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO) inhibition. Additionally, general assays for cytotoxicity and antimicrobial activity are included to establish a broader biological profile.
Postulated Biological Targets and In Vitro Screening Cascade
Based on structural analogy, 1-(2-fluorophenyl)cyclopropane compounds are hypothesized to interact with enzymes that recognize small, cyclic amine structures. The primary targets for initial screening are:
-
Lysine-Specific Demethylase 1 (LSD1/KDM1A): An epigenetic modifier that plays a crucial role in gene silencing and has been implicated in various cancers.[4]
-
Monoamine Oxidase A and B (MAO-A/B): Enzymes that catalyze the oxidative deamination of neurotransmitters and are targets for antidepressants and drugs for neurodegenerative diseases.[5][6]
A suggested in vitro screening cascade is outlined below to efficiently characterize the biological activity of this compound class.
Caption: Proposed in vitro screening cascade for 1-(2-fluorophenyl)cyclopropane compounds.
Quantitative Data Summary
The following tables are templates for summarizing the quantitative data obtained from the described in vitro assays.
Table 1: Biochemical Inhibition of LSD1 and MAO Enzymes
| Compound ID | LSD1 IC₅₀ (nM) | MAO-A IC₅₀ (nM) | MAO-B IC₅₀ (nM) |
| Example-01 | |||
| Example-02 | |||
| Control |
IC₅₀: Half-maximal inhibitory concentration.
Table 2: Cellular Activity and Cytotoxicity
| Compound ID | Cell Line | Target Engagement EC₅₀ (nM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (CC₅₀/EC₅₀) |
| Example-01 | AML-Cell | |||
| Example-02 | SCLC-Cell | |||
| Control |
EC₅₀: Half-maximal effective concentration. CC₅₀: Half-maximal cytotoxic concentration.
Signaling Pathways
LSD1-Mediated Gene Silencing
LSD1 is a key component of the CoREST and other repressive complexes. It demethylates histone H3 at lysine 4 (H3K4me1/2), a mark associated with active transcription, thereby leading to gene silencing. Inhibition of LSD1 can reactivate tumor suppressor genes.[4][7]
Caption: LSD1-mediated histone demethylation and its inhibition.
MAO-Catalyzed Neurotransmitter Degradation
Monoamine oxidases are critical for the degradation of monoamine neurotransmitters like serotonin and dopamine in the mitochondrial outer membrane.[5] MAO inhibitors increase the levels of these neurotransmitters, which is the basis for their use in treating depression and Parkinson's disease.[5]
Caption: MAO-catalyzed neurotransmitter degradation and its inhibition.
Experimental Protocols
Protocol 1: LSD1 Inhibitor Screening Assay (Fluorometric)
This protocol is adapted from commercially available kits and directly measures the demethylation of a histone H3K4 substrate.[8]
Principle: An H3K4me2 substrate is coated on a microplate. Active LSD1 removes the methyl groups. A specific antibody recognizes the demethylated product, and a secondary fluorescently-labeled antibody provides a signal proportional to enzyme activity.
Materials:
-
Recombinant human LSD1 enzyme
-
H3K4me2-coated 96-well plate
-
Test compounds (1-(2-Fluorophenyl)cyclopropane derivatives)
-
LSD1 Assay Buffer
-
Anti-H3K4me0 (unmethylated) primary antibody
-
Fluorescently-labeled secondary antibody (e.g., goat anti-rabbit-590)
-
Wash Buffer (e.g., PBST)
-
Stop Solution
-
Fluorescent microplate reader (Excitation 530 nm, Emission 590 nm)
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in LSD1 Assay Buffer.
-
Enzyme Reaction:
-
Add 50 µL of Assay Buffer to each well.
-
Add 5 µL of diluted test compound or vehicle control.
-
Add 5 µL of diluted LSD1 enzyme (e.g., 20 ng/well).
-
Mix and incubate for 60-90 minutes at 37°C.
-
-
Washing: Wash each well three times with 150 µL of Wash Buffer.
-
Primary Antibody: Add 50 µL of diluted primary antibody to each well and incubate for 60 minutes at room temperature.
-
Washing: Repeat the wash step as in step 3.
-
Secondary Antibody: Add 50 µL of diluted fluorescent secondary antibody and incubate for 30 minutes at room temperature in the dark.
-
Washing: Repeat the wash step as in step 3.
-
Signal Detection: Add 50 µL of Stop Solution. Read fluorescence at Ex/Em = 530/590 nm.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ value using non-linear regression.
Protocol 2: MAO-A/B Inhibition Assay (Fluorometric)
This protocol measures the hydrogen peroxide (H₂O₂) produced during the MAO-catalyzed deamination of a substrate.[9][10][11]
Principle: MAO reacts with its substrate (p-tyramine) to produce H₂O₂. In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with a dye reagent to produce a fluorescent product. The signal is proportional to MAO activity. Specificity for MAO-A or MAO-B is achieved by using selective inhibitors (clorgyline for MAO-A, pargyline for MAO-B) in control wells.
Materials:
-
MAO-A and MAO-B enzymes (from rat liver mitochondria or recombinant)
-
MAO Assay Buffer
-
p-Tyramine (substrate)
-
Dye Reagent (e.g., Amplex Red)
-
HRP Enzyme
-
Test compounds
-
Clorgyline (MAO-A selective inhibitor)
-
Pargyline (MAO-B selective inhibitor)
-
Black 96-well microplate
-
Fluorescent microplate reader (Excitation 530 nm, Emission 585 nm)
Procedure:
-
Compound and Control Preparation:
-
Prepare serial dilutions of test compounds in Assay Buffer.
-
Prepare controls: vehicle (100% activity), clorgyline (for MAO-B activity measurement), and pargyline (for MAO-A activity measurement).
-
-
Enzyme Incubation with Inhibitor:
-
To appropriate wells, add 45 µL of the enzyme preparation (MAO-A or MAO-B).
-
Add 5 µL of diluted test compound or control.
-
Mix and incubate for 10-15 minutes at room temperature to allow for inhibitor interaction.
-
-
Working Reagent Preparation: Prepare a working reagent mix containing Assay Buffer, p-tyramine, Dye Reagent, and HRP enzyme.[9][10]
-
Reaction Initiation and Measurement:
-
Add 50 µL of the Working Reagent to all wells.
-
Incubate for 20-30 minutes at room temperature, protected from light.
-
Read fluorescence intensity at Ex/Em = 530/585 nm.
-
-
Data Analysis:
-
Subtract the background fluorescence (no enzyme control).
-
Calculate MAO-A activity = (Total Activity - Pargyline-inhibited activity).
-
Calculate MAO-B activity = (Total Activity - Clorgyline-inhibited activity).
-
Determine the percent inhibition for each test compound and calculate IC₅₀ values.
-
Protocol 3: Cellular Target Engagement for LSD1 (Western Blot)
This assay confirms that the inhibitor engages LSD1 within cells by measuring the accumulation of its substrate, H3K4me2.[7]
Principle: Inhibition of LSD1 in cells prevents the demethylation of H3K4me2, leading to an increase in its cellular levels. This increase can be detected and quantified by Western blot.
Materials:
-
Cancer cell line (e.g., AML or SCLC cell lines)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking Buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies: anti-H3K4me2, anti-Total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat cells with various concentrations of the test compound for 24-48 hours.
-
Cell Lysis: Harvest cells and lyse them using Lysis Buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis and transfer them to a PVDF membrane.
-
Block the membrane with Blocking Buffer for 1 hour.
-
Incubate the membrane with primary antibodies (anti-H3K4me2 and anti-Total H3) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities. Normalize the H3K4me2 signal to the Total Histone H3 signal. Calculate the fold-change in H3K4me2 levels relative to the vehicle-treated control to determine the EC₅₀.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 4. LSD1 Histone Demethylase Assays and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enzyme Inhibition Assays for Monoamine Oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monoamine Oxidase Assays [cellbiolabs.com]
- 7. benchchem.com [benchchem.com]
- 8. Epigenase LSD1 Demethylase Activity/Inhibition Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 9. resources.bio-techne.com [resources.bio-techne.com]
- 10. bioassaysys.com [bioassaysys.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Application Note: A Scalable, Phase-Transfer Catalyzed Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
AN-CHEM-2025-01
Abstract This document provides a detailed protocol for the scale-up synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile (CAS No: 97009-38-6), a critical intermediate in the manufacture of the antiplatelet agent Prasugrel.[1][2] The described method utilizes a phase-transfer catalysis (PTC) approach, which is well-suited for industrial production due to its efficiency, use of inexpensive reagents, and improved safety profile over methods requiring anhydrous conditions or extremely strong bases like sodium amide.[3] This protocol is intended for researchers, chemists, and process engineers in the pharmaceutical and fine chemical industries.
Introduction
This compound is a key building block in the synthesis of Prasugrel, a thienopyridine derivative used to inhibit platelet aggregation in patients with acute coronary syndrome.[1] The efficient and cost-effective production of this intermediate is crucial for the overall manufacturing process of the active pharmaceutical ingredient (API). The method outlined below describes the cyclopropanation of 2-Fluorophenylacetonitrile using 1,2-dibromoethane under biphasic conditions, facilitated by a phase-transfer catalyst. PTC offers several advantages for scale-up, including mild reaction conditions, high yields, and the use of aqueous sodium hydroxide as the base, which is both economical and easier to handle on a large scale.[3][4]
Reaction Scheme
The synthesis involves the deprotonation of 2-Fluorophenylacetonitrile by a strong base. The resulting carbanion undergoes a nucleophilic substitution with 1,2-dibromoethane in a two-step sequence (alkylation followed by intramolecular cyclization) to form the cyclopropane ring.
Experimental Protocol (Pilot Scale)
This protocol is designed for a 50 L reactor system. All operations should be conducted in a well-ventilated area, and personnel must wear appropriate Personal Protective Equipment (PPE).
3.1 Materials and Equipment
| Material | CAS No. | M.W. | Quantity | Moles | Eq. |
| 2-Fluorophenylacetonitrile | 326-62-5 | 135.14 | 2.50 kg | 18.50 | 1.00 |
| 1,2-Dibromoethane | 106-93-4 | 187.86 | 4.17 kg | 22.20 | 1.20 |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | 3.70 kg | 92.50 | 5.00 |
| Tetrabutylammonium Bromide (TBAB) | 1643-19-2 | 322.37 | 0.30 kg | 0.93 | 0.05 |
| Toluene | 108-88-3 | 92.14 | 20 L | - | - |
| Water (Deionized) | 7732-18-5 | 18.02 | 3.7 L + 20 L | - | - |
| Brine (Saturated NaCl solution) | - | - | 5 L | - | - |
-
Equipment : 50 L glass-lined reactor with mechanical stirring, heating/cooling jacket, reflux condenser, temperature probe, and two addition funnels. Vacuum distillation setup.
3.2 Synthesis Procedure
-
Reactor Setup : Ensure the reactor is clean and dry. Purge the system with dry nitrogen.
-
Charging Reagents :
-
Charge the reactor with 2-Fluorophenylacetonitrile (2.50 kg), Toluene (20 L), and Tetrabutylammonium Bromide (TBAB, 0.30 kg).
-
Begin stirring at 150-200 RPM to ensure the mixture is homogeneous.
-
-
Base Preparation : In a separate container, carefully dissolve Sodium Hydroxide (3.70 kg) in deionized water (3.7 L) to prepare a 50% (w/w) solution. Caution : This is a highly exothermic process. Prepare the solution in a well-ventilated area and allow it to cool to room temperature.
-
Reaction Initiation :
-
Heat the reactor contents to 40°C.
-
Slowly add the 50% NaOH solution over 60-90 minutes, maintaining the internal temperature between 40-50°C.
-
Simultaneously, begin the slow addition of 1,2-dibromoethane (4.17 kg) over the same period. The reaction is exothermic; use the cooling jacket to maintain the temperature.
-
-
Reaction Monitoring :
-
After the additions are complete, maintain the reaction mixture at 45-50°C for 3-5 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them via HPLC or TLC until the starting material (2-Fluorophenylacetonitrile) is consumed (<1%).
-
-
Work-up and Isolation :
-
Cool the reaction mixture to 20-25°C.
-
Stop the stirring and allow the layers to separate.
-
Transfer the lower aqueous layer to a waste container.
-
Add deionized water (10 L) to the organic layer in the reactor, stir for 15 minutes, then allow the layers to separate and drain the aqueous layer.
-
Repeat the water wash with another 10 L of water.
-
Wash the organic layer with brine (5 L) to remove residual water.
-
-
Purification :
-
Concentrate the organic layer under reduced pressure to remove the toluene.
-
Purify the resulting crude oil by vacuum distillation to obtain this compound as a clear liquid.
-
Data Summary and Expected Results
| Parameter | Value |
| Scale | 18.50 mol |
| Reaction Temperature | 40-50°C |
| Reaction Time | 3-5 hours |
| Expected Yield | 2.3 - 2.6 kg (77-87%) |
| Purity (by HPLC) | >98% |
| Appearance | Colorless to pale yellow liquid |
Process Workflow
The following diagram illustrates the overall workflow for the scale-up synthesis.
Safety Precautions
All personnel must adhere to strict safety protocols when handling the chemicals involved in this synthesis.
-
2-Fluorophenylacetonitrile : Flammable liquid and vapor.[5] Harmful if swallowed, in contact with skin, or if inhaled.[5] Causes skin and serious eye irritation.[5]
-
1,2-Dibromoethane : Highly toxic and a known carcinogen. Handle only in a closed system or with appropriate engineering controls.
-
Sodium Hydroxide (50%) : Extremely corrosive. Causes severe skin burns and eye damage.
-
Toluene : Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of damaging fertility or the unborn child.
-
Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, a flame-retardant lab coat, and chemical safety goggles with a face shield. A respirator may be required depending on the ventilation.
-
Engineering Controls : The reaction must be performed in a designated chemical reactor with proper ventilation and emergency shutdown capabilities. An emergency shower and eyewash station must be readily accessible.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
¹H and ¹³C NMR : To confirm the chemical structure.
-
GC-MS : To confirm the molecular weight and identify any volatile impurities.
-
HPLC : To determine the purity of the final product, typically greater than 98%.
-
Refractive Index : Can be used as a quick quality control check.[5]
References
- 1. 97009-38-6|this compound|BLD Pharm [bldpharm.com]
- 2. rndmate.com [rndmate.com]
- 3. phasetransfer.com [phasetransfer.com]
- 4. M. E. Halpern, “Phase-Transfer Catalysis; ACS Symposium Series 659,” American Chemical Society, Washington, D.C., 1997. - References - Scientific Research Publishing [scirp.org]
- 5. 2-Fluorophenylacetonitrile 97 326-62-5 [sigmaaldrich.com]
purification of 1-(2-Fluorophenyl)cyclopropanecarbonitrile by column chromatography
An effective method for the purification of 1-(2-Fluorophenyl)cyclopropanecarbonitrile is detailed in this application note, with a focus on the use of column chromatography. This protocol is designed for researchers, scientists, and professionals in the field of drug development who require a high-purity final compound. The methodology provided is based on established principles of chromatography for similar fluorinated aromatic compounds.
Application & Significance
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is crucial for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient. Column chromatography is a widely used and effective technique for the removal of impurities, such as unreacted starting materials, byproducts, and reaction solvents.
Quantitative Data Summary
The following table summarizes representative quantitative data for the . The data presented is based on typical results obtained for the purification of analogous aromatic nitriles.
| Parameter | Crude Product | Purified Product |
| Purity (by HPLC) | ~85% | >98% |
| Yield | - | ~80-90% |
| Appearance | Yellowish oil | Colorless oil |
| Stationary Phase | Silica Gel (230-400 mesh) | - |
| Mobile Phase | Hexane:Ethyl Acetate (9:1 v/v) | - |
| Rf Value (TLC) | ~0.35 | - |
Experimental Protocol
This protocol details the purification of this compound using silica gel column chromatography.
1. Materials and Reagents:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
Glass chromatography column
-
Cotton or glass wool
-
Sand (acid-washed)
-
Beakers, flasks, and other standard laboratory glassware
-
Rotary evaporator
2. Preparation of the Column:
-
Ensure the chromatography column is clean, dry, and vertically clamped.
-
Place a small plug of cotton or glass wool at the bottom of the column to prevent the stationary phase from eluting.
-
Add a thin layer of sand over the plug.
-
Prepare a slurry of silica gel in the mobile phase (Hexane:Ethyl Acetate = 9:1).
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles.
-
Gently tap the column to ensure even packing of the silica gel.
-
Once the silica has settled, add a thin layer of sand on top to prevent disturbance of the silica bed during solvent addition.
-
Drain the solvent until the solvent level is just at the top of the sand layer.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase.
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the sample is just below the top layer of sand.
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column, ensuring not to disturb the top layer of sand.
-
Apply gentle pressure to the top of the column (if necessary) to maintain a steady flow rate.
-
Begin collecting fractions in test tubes or flasks.
-
Monitor the separation by periodically analyzing the collected fractions using Thin Layer Chromatography (TLC). The desired compound should have an Rf value of approximately 0.35 in the specified mobile phase.
5. Analysis and Product Isolation:
-
Identify the fractions containing the pure product by TLC analysis.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound as a colorless oil.
-
Confirm the purity of the final product using analytical techniques such as HPLC or NMR.
Visualizations
Experimental Workflow for Purification
Caption: Workflow for the purification of this compound.
Application Note and Protocol: Analytical Characterization of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical methods for the characterization of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a key intermediate in the synthesis of various organic compounds. The protocols detailed herein are designed for the verification of its chemical structure, purity, and physicochemical properties, ensuring its suitability for further use in research and development. The methodologies covered include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.
Chemical Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 97009-38-6[1]
-
Molecular Formula: C₁₀H₈FN
-
Molecular Weight: 161.18 g/mol
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Solubility | Soluble in common organic solvents (e.g., Chloroform, Dichloromethane, Methanol) |
Analytical Workflow
The following diagram outlines the logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound, providing detailed information about the hydrogen, carbon, and fluorine environments within the molecule.
Experimental Protocol
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire spectra at 25 °C.
-
Use a standard pulse program with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Record the spectrum over a range of 0-10 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire spectra using a proton-decoupled pulse sequence.
-
Record the spectrum over a range of 0-200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire spectra using a suitable pulse program for fluorine.
-
Use a common fluorine reference standard (e.g., CFCl₃).
-
Expected Spectral Data
The following table summarizes the expected chemical shifts for this compound. Actual values may vary slightly based on the solvent and instrument used.
Table 2: Expected NMR Spectral Data
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| ¹H | 7.50 - 7.10 | m | - | Aromatic Protons |
| ¹H | 1.80 - 1.60 | m | - | Cyclopropyl Protons |
| ¹H | 1.50 - 1.30 | m | - | Cyclopropyl Protons |
| ¹³C | 160 - 157 (d) | d | ~245 (¹JCF) | C-F (Aromatic) |
| ¹³C | 132 - 120 | m | - | Aromatic Carbons |
| ¹³C | 118 - 115 | s | - | Cyano Carbon (CN) |
| ¹³C | 25 - 15 | m | - | Cyclopropyl Carbons |
| ¹³C | 15 - 10 | s | - | Quaternary Cyclopropyl Carbon |
| ¹⁹F | -110 to -120 | m | - | Aromatic Fluorine |
Mass Spectrometry (MS)
High-resolution mass spectrometry (HRMS) is employed to confirm the molecular weight and elemental composition of the target compound.
Experimental Protocol
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source.
-
Acquire data in positive ion mode.
-
Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).
-
Ensure a mass accuracy of < 5 ppm.[2]
-
Expected Data
Table 3: Expected High-Resolution Mass Spectrometry Data
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 162.0719 | Within 5 ppm of calculated |
| [M+Na]⁺ | 184.0538 | Within 5 ppm of calculated |
High-Performance Liquid Chromatography (HPLC)
HPLC is used to determine the purity of this compound. A reversed-phase method is generally suitable for this non-polar compound.
Experimental Protocol
-
Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of about 0.1 mg/mL.
-
Instrumentation: An HPLC system equipped with a UV detector, autosampler, and a C18 column is recommended.[3]
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
Data Presentation
The purity of the sample is determined by the area percentage of the main peak.
Table 4: HPLC Purity Analysis
| Sample ID | Retention Time (min) | Peak Area | Area % |
| Main Peak | (e.g., 4.5) | (e.g., 1234567) | > 98% |
| Impurities | (Varies) | (e.g., < 24691) | < 2% |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, which is a fundamental confirmation of the empirical formula.
Experimental Protocol
-
Sample Preparation: Accurately weigh 2-3 mg of the dry, homogenous sample into a tin capsule.
-
Instrumentation: Utilize a CHN elemental analyzer based on combustion analysis.[4][5]
-
Analysis:
-
The sample is combusted at high temperatures in an oxygen-rich environment.
-
The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Expected Composition
Table 5: Elemental Analysis Data for C₁₀H₈FN
| Element | Theoretical (%) | Experimental (%) |
| Carbon (C) | 74.52 | 74.52 ± 0.4 |
| Hydrogen (H) | 5.00 | 5.00 ± 0.4 |
| Nitrogen (N) | 8.69 | 8.69 ± 0.4 |
Logical Relationships in Spectroscopic Analysis
The following diagram illustrates the relationship between the chemical structure and the expected data from various analytical techniques.
Caption: Relationship between structure, techniques, and expected data.
References
- 1. 97009-38-6|this compound|BLD Pharm [bldpharm.com]
- 2. Sub-part-per-million precursor and product mass accuracy for high-throughput proteomics on an electron transfer dissociation-enabled orbitrap mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Laboratory of Organic Elemental Analysis - Central Laboratories UCT Prague [clab.vscht.cz]
- 5. Elemental Analysis – Technical Resources – Dept. of Pharmaceutical and Pharmacological Sciences Unipd [techresources.dsfarm.unipd.it]
Application Note: HPLC Analysis for Purity Determination of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
Abstract
This application note details a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis and purity determination of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a key intermediate in pharmaceutical synthesis. The described protocol utilizes a reversed-phase C18 column with UV detection, providing a robust and reliable method for quality control and research applications. This document is intended for researchers, scientists, and drug development professionals requiring a precise analytical method for this compound.
Introduction
This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] Its purity is critical to ensure the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for the separation, identification, and quantification of compounds in a mixture.[2][3] This application note provides a starting point for developing a validated HPLC method for the purity assessment of this compound. The method is based on common practices for the analysis of small aromatic organic molecules.
Experimental Protocol
Instrumentation and Materials
-
HPLC System: An HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Diode Array Detector (DAD) is required.[4][5]
-
Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is recommended for initial method development.
-
Solvents: HPLC grade acetonitrile and ultrapure water are necessary.
-
Reagents: Phosphoric acid or formic acid for mobile phase modification.
-
Reference Standard: A well-characterized reference standard of this compound with known purity.
-
Sample: The this compound sample to be analyzed.
Chromatographic Conditions
The following conditions are a recommended starting point and may require optimization for specific instrumentation and samples.
| Parameter | Recommended Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile |
| Gradient | 0-15 min: 40-95% B15-20 min: 95% B20-22 min: 95-40% B22-30 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
Preparation of Solutions
-
Mobile Phase A (Aqueous): Add 1.0 mL of phosphoric acid to 1 L of ultrapure water and mix thoroughly.
-
Mobile Phase B (Organic): Use HPLC grade acetonitrile.
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
Analytical Procedure
-
Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Perform six replicate injections of the Standard Solution to check for system suitability. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Inject the Sample Solution in duplicate.
-
After the analysis, wash the column with a high percentage of the organic mobile phase.
Data Presentation
The purity of the this compound sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Table 1: Representative Purity Analysis Data
| Sample ID | Retention Time (min) | Peak Area (mAU*s) | Area % | Purity (%) |
| Standard | 8.52 | 1254.3 | 100.00 | 99.8 (known) |
| Sample Lot A | 8.51 | 1235.7 | 99.52 | 99.52 |
| 4.23 (Impurity 1) | 3.1 | 0.25 | ||
| 6.89 (Impurity 2) | 2.8 | 0.23 | ||
| Sample Lot B | 8.53 | 1210.9 | 98.95 | 98.95 |
| 4.25 (Impurity 1) | 4.3 | 0.35 | ||
| 7.15 (Impurity 3) | 8.6 | 0.70 |
Note: This data is hypothetical and for illustrative purposes only.
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the HPLC analysis protocol.
Caption: Workflow for HPLC Purity Analysis.
Conclusion
The HPLC method outlined in this application note provides a solid foundation for the purity determination of this compound. The protocol is straightforward and utilizes common laboratory equipment and reagents. For regulatory submissions, this method would require full validation according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists involved in the synthesis of 1-(2-fluorophenyl)cyclopropanecarbonitrile.
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: My reaction has resulted in a very low yield or no desired product at all. What are the potential causes and how can I address them?
-
Answer: Low or no yield in the synthesis of this compound, typically achieved via phase-transfer catalysis (PTC), can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Ineffective Phase-Transfer Catalyst: The efficiency of the phase-transfer catalyst is crucial for transporting the cyanide anion from the aqueous or solid phase to the organic phase where the reaction occurs.[1][2]
-
Solution: Ensure the catalyst is active and appropriate for the reaction. Quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or benzyltriethylammonium chloride are commonly used.[3] The choice of catalyst can significantly impact reaction rates and yield. Consider screening different catalysts. The lipophilicity of the catalyst is important; it should be soluble enough in the organic phase to transport the anion.
-
-
Inadequate Base Strength or Concentration: The base is required to deprotonate the 2-fluorophenylacetonitrile, forming the carbanion that participates in the cyclization.
-
Poor Reaction Conditions: Temperature and reaction time are critical parameters.
-
Solution: The reaction may require heating to proceed at a reasonable rate. A temperature range of 50-70°C is often a good starting point. Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. Prolonged reaction times at high temperatures can lead to product decomposition or side reactions.
-
-
Decomposition of Reactants or Product: The reactants or the product might be unstable under the reaction conditions.
-
Solution: Ensure the starting materials are pure. Consider degassing the solvent if oxidative degradation is a concern. Analyze the crude reaction mixture to identify any potential degradation products, which can provide clues about the instability.
-
-
Issue 2: Formation of Significant Byproducts
-
Question: My reaction is producing significant amounts of impurities alongside the desired product. What are these byproducts and how can I minimize their formation?
-
Answer: The formation of byproducts is a common issue. Here are some likely impurities and strategies to mitigate them:
-
Dimerization of 2-Fluorophenylacetonitrile: The carbanion of 2-fluorophenylacetonitrile can react with another molecule of the starting material.
-
Solution: This is often favored by high local concentrations of the carbanion. Ensure slow and controlled addition of the base or the alkylating agent (1,2-dihaloethane). Maintaining a lower reaction temperature can also help to control the rate of this side reaction.
-
-
Hydrolysis of the Nitrile Group: The nitrile group in the starting material or the product can be hydrolyzed to the corresponding amide or carboxylic acid under strongly basic conditions, especially in the presence of water and at elevated temperatures.
-
Solution: Use the minimum necessary amount of aqueous base. Keep the reaction temperature as low as feasible while still achieving a good reaction rate. Shorter reaction times can also limit the extent of hydrolysis.
-
-
Elimination Reactions: The dihaloalkane can undergo elimination to form vinyl halides.
-
Solution: This is generally less of a concern under PTC conditions but can be influenced by the choice of base and solvent. Using a less hindered base might be beneficial.
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the most common method for synthesizing this compound?
-
A1: The most prevalent and efficient method is the cyclopropanation of 2-fluorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1-bromo-2-chloroethane or 1,2-dibromoethane) using phase-transfer catalysis (PTC).[1][2][4] This method is advantageous due to its operational simplicity, high yields, and the use of inexpensive reagents like sodium hydroxide.[2][5]
-
-
Q2: Which phase-transfer catalyst is best for this synthesis?
-
A2: While several catalysts can be effective, quaternary ammonium salts such as tetrabutylammonium bromide (TBAB) and benzyltriethylammonium chloride (TEBAC) are excellent choices. The optimal catalyst may depend on the specific reaction conditions, so some screening may be necessary to achieve the highest yield.
-
-
Q3: What are the typical solvents used in this reaction?
-
A3: PTC allows for the use of a variety of non-polar organic solvents. Toluene, dichloromethane, or even solvent-free conditions can be employed.[4] The choice of solvent can influence the reaction rate and selectivity.
-
-
Q4: How can I purify the final product?
-
A4: Purification is typically achieved through column chromatography on silica gel. The crude product is first isolated by extraction and removal of the solvent. The choice of eluent for chromatography will depend on the polarity of the product and any impurities present.
-
-
Q5: Can this reaction be scaled up?
Data Presentation
Table 1: Influence of Reaction Parameters on Yield
| Parameter | Variation | Expected Effect on Yield | Rationale |
| Phase-Transfer Catalyst | None vs. Quaternary Ammonium Salt | Significant increase with catalyst | The catalyst is essential for transporting the nucleophile to the organic phase for the reaction to occur.[5] |
| Different Quaternary Ammonium Salts | Moderate variation | The structure of the catalyst affects its lipophilicity and efficiency in ion pairing, which can influence the reaction rate. | |
| Base | NaOH vs. KOH vs. K2CO3 | Higher yields with stronger bases (NaOH, KOH) | A stronger base is more effective at deprotonating the acetonitrile derivative to form the reactive carbanion.[5] |
| Solvent | Toluene vs. Dichloromethane vs. No Solvent | Moderate variation | The solvent can affect the solubility of the catalyst-anion pair and the overall reaction kinetics. PTC can often be run under solvent-free conditions, which is a greener approach.[4] |
| Temperature | Room Temperature vs. 50°C vs. 80°C | Yield generally increases with temperature up to an optimum, then may decrease. | Higher temperatures increase the reaction rate, but can also lead to byproduct formation and decomposition.[6] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Phase-Transfer Catalysis
This protocol is a representative procedure based on common practices for similar syntheses.
Materials:
-
2-Fluorophenylacetonitrile
-
1-Bromo-2-chloroethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Diethyl ether or Dichloromethane (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq), 1-bromo-2-chloroethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene.
-
Heat the mixture to 60°C with vigorous stirring.
-
Slowly add 50% aqueous sodium hydroxide solution (5.0 eq) dropwise over 30 minutes.
-
Maintain the reaction at 60°C and monitor its progress by TLC or GC. The reaction is typically complete within 2-4 hours.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve the salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether or dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low product yield in the synthesis.
References
- 1. crdeepjournal.org [crdeepjournal.org]
- 2. Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biomedres.us [biomedres.us]
- 4. Phase Transfer Catalysis - Wordpress [reagents.acsgcipr.org]
- 5. macmillan.princeton.edu [macmillan.princeton.edu]
- 6. CN101993393A - Method for artificially synthesizing cyclopropanecarbonitrile - Google Patents [patents.google.com]
troubleshooting low conversion in 2-fluorophenylacetonitrile cyclopropanation
Technical Support Center: Cyclopropanation of 2-Fluorophenylacetonitrile
Welcome to the technical support center for the cyclopropanation of 2-fluorophenylacetonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting and optimizing this challenging transformation. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues, particularly low conversion, encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low conversion in the cyclopropanation of 2-fluorophenylacetonitrile?
A1: Low conversion in the cyclopropanation of 2-fluorophenylacetonitrile can stem from several factors. The substrate itself is challenging due to the electron-withdrawing nature of both the ortho-fluoro and the nitrile groups, which deactivates the alkene (if the reaction proceeds via an intermediate alkene) or affects the acidity of the alpha-proton. Key areas to investigate include the choice of cyclopropanation method, the activity of the reagents, reaction conditions, and the purity of your starting materials.
Q2: Which cyclopropanation method is best suited for an electron-deficient substrate like 2-fluorophenylacetonitrile?
A2: Traditional Simmons-Smith conditions can be sluggish for electron-deficient substrates.[1][2] More reactive modifications, such as the Furukawa (diethylzinc and diiodomethane) or Shi modifications, may be necessary.[1] Alternatively, transition-metal-catalyzed methods using rhodium(II) or copper(II) complexes with a suitable diazo compound (e.g., ethyl diazoacetate) are often effective for these types of substrates.[3][4] Michael-initiated ring closure (MIRC) reactions are another viable pathway.[5]
Q3: How does the ortho-fluoro substituent impact the reaction?
A3: The ortho-fluoro group has two main effects. Electronically, it withdraws electron density, making the substrate less reactive towards electrophilic cyclopropanating reagents.[2] Sterically, it can hinder the approach of bulky reagents to the reaction center, although this is generally less of an issue for the small methylene group being added.[5][6]
Q4: Can impurities in my reagents or solvent affect the reaction?
A4: Absolutely. Cyclopropanation reactions, especially those involving organometallic reagents like the Simmons-Smith reaction, are often sensitive to moisture and air.[1] Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen).[1] Use freshly distilled or high-purity solvents and reagents to avoid catalyst poisoning or unwanted side reactions.[1]
Q5: What are common side reactions to be aware of?
A5: In transition-metal-catalyzed reactions with diazo compounds, a common side reaction is the dimerization of the carbene intermediate.[7] For reactions involving a strong base to generate a carbanion from 2-fluorophenylacetonitrile, side reactions such as self-condensation or decomposition of the starting material can occur if the carbanion is not trapped efficiently by the cyclopropanating agent.
Troubleshooting Guide for Low Conversion
This guide provides a systematic approach to diagnosing and resolving low conversion issues.
Issue 1: Low or No Product Yield
| Potential Cause | Recommended Solution | Citation |
| Inactive Reagents | For Simmons-Smith type reactions, ensure the zinc-copper couple is freshly prepared and properly activated. The activity of the zinc reagent is a frequent cause of reaction failure. Use freshly distilled diiodomethane. | [1] |
| Poor Catalyst Activity | For metal-catalyzed reactions, ensure the catalyst is not deactivated. Use a fresh batch of catalyst or consider a different catalyst/ligand combination. For instance, rhodium(II) catalysts with specific chiral ligands can be highly effective. | [3][8] |
| Presence of Moisture or Air | Dry all glassware thoroughly in an oven and cool under an inert atmosphere. Use anhydrous solvents and perform the reaction under argon or nitrogen. | [1] |
| Inappropriate Reaction Temperature | If the reaction is sluggish, a gradual increase in temperature may improve the rate. However, be cautious as higher temperatures can also lead to byproduct formation. Some reactions may require sub-ambient temperatures to control selectivity. | [1] |
| Low Substrate Reactivity | Due to the electron-deficient nature of the substrate, more forcing conditions may be required. Consider switching to a more reactive reagent system, such as using diethylzinc instead of a zinc-copper couple, or employing a more reactive diazo compound. | [1][2] |
| Incorrect Base/Solvent Combination | For MIRC-type reactions, the choice of base and solvent is critical for efficient carbanion formation without promoting side reactions. Screen different bases (e.g., NaH, K₂CO₃, DBU) and solvents (e.g., THF, DMF, DMSO). | [5] |
Issue 2: Incomplete Conversion of Starting Material
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reagent Stoichiometry | Increase the equivalents of the cyclopropanating agent (e.g., diiodomethane and diethylzinc, or diazo compound) incrementally. A slight excess is often required. | [8] |
| Short Reaction Time | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR). Allow the reaction to proceed for a longer duration if the starting material is being consumed slowly. | |
| Inadequate Mixing | In heterogeneous reactions, such as those using a zinc-copper couple, ensure efficient stirring to maintain good contact between all reagents. | [1] |
| Catalyst Deactivation | If the reaction starts but then stalls, the catalyst may be deactivating over time. Consider a slow addition of the catalyst or the diazo compound to maintain a low, steady concentration of the reactive intermediate. | [9] |
Data Presentation: Representative Reaction Conditions
The following tables provide examples of reaction conditions for related cyclopropanation reactions that can serve as a starting point for optimizing the cyclopropanation of 2-fluorophenylacetonitrile.
Table 1: Modified Simmons-Smith Cyclopropanation of an Electron-Deficient Alkene
| Parameter | Condition |
| Substrate | Chalcone (electron-deficient) |
| Reagents | Diiodomethane (2.0 equiv.), Diethylzinc (3.0 equiv.) |
| Catalyst | NiCl₂ (2-20 mol%) |
| Solvent | Dichloromethane (DCM) |
| Temperature | 0 °C to room temperature |
| Typical Yield | 50-75% |
| Reference | Based on conditions for electron-deficient alkenes.[2] |
Table 2: Rhodium-Catalyzed Cyclopropanation
| Parameter | Condition |
| Substrate | Styrene derivative |
| Reagents | Ethyl diazoacetate (1.1 equiv.) |
| Catalyst | Rh₂(OAc)₄ (1 mol%) or Chiral Rh(II) catalyst (e.g., Rh₂(S-TCPTAD)₄) |
| Solvent | Toluene or Dichloromethane (DCM) |
| Temperature | Room Temperature |
| Typical Yield | 70-95% |
| Reference | General conditions for rhodium-catalyzed reactions.[3][4] |
Experimental Protocols
Protocol 1: Modified Simmons-Smith (Furukawa) Cyclopropanation
This protocol is adapted for an electron-deficient substrate like 2-fluorophenylacetonitrile, assuming a precursor vinylidene fluoride is used or the reaction proceeds via an in-situ generated alkene.
-
Preparation: To a flame-dried round-bottom flask under an argon atmosphere, add 2-fluorophenylacetonitrile (1.0 equiv.) and anhydrous dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Slowly add diethylzinc (2.0 - 3.0 equiv., 1.0 M solution in hexanes) to the stirred solution. Following this, add diiodomethane (2.0 equiv.) dropwise over 10-15 minutes.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture back to 0 °C and carefully quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extraction: Dilute the mixture with DCM and transfer to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Rhodium-Catalyzed Cyclopropanation
This protocol describes a general procedure using a diazo compound.
-
Preparation: To a dry round-bottom flask under an argon atmosphere, add the rhodium(II) catalyst (e.g., Rh₂(OAc)₄, 0.5-1.0 mol%) and anhydrous dichloromethane (DCM).
-
Substrate Addition: Add 2-fluorophenylacetonitrile (assuming it acts as the alkene precursor or the reaction is intramolecular) or a suitable alkene derivative (1.0 equiv.).
-
Diazo Compound Addition: Prepare a solution of the diazo compound (e.g., ethyl diazoacetate, 1.1-1.5 equiv.) in anhydrous DCM. Add this solution dropwise to the reaction mixture over several hours using a syringe pump. This slow addition helps to minimize the formation of carbene dimers.
-
Reaction: Stir the reaction at room temperature for 12-24 hours after the addition is complete. Monitor the reaction for the consumption of the starting material.
-
Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Purify the crude residue directly by flash column chromatography on silica gel to obtain the desired cyclopropane product.
Visualizations
Experimental Workflow
Caption: General experimental workflow for a modified Simmons-Smith cyclopropanation.
Troubleshooting Decision Tree
Caption: A decision tree to troubleshoot low conversion in cyclopropanation reactions.
Simplified Reaction Pathway
Caption: Simplified logical pathway for the formation of the cyclopropane product.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Rhodium-catalyzed enantioselective cyclopropanation of electron deficient alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic cyclopropanation of electron deficient alkenes mediated by chiral and achiral sulfides: scope and limitations in reactions involving phenyldiazomethane and ethyl diazoacetate - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Base-promoted highly efficient synthesis of nitrile-substituted cyclopropanes via Michael-initiated ring closure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BJOC - Flow carbonylation of sterically hindered ortho-substituted iodoarenes [beilstein-journals.org]
- 7. orgosolver.com [orgosolver.com]
- 8. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ETD | Overcoming the Limitations of Rhodium-Catalyzed Asymmetric Cyclopropanation and Other Adventures in Strained Ring Synthesis | ID: 7d278v28g | Emory Theses and Dissertations [etd.library.emory.edu]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent and industrially relevant method for synthesizing this compound is the cyclopropanation of 2-fluorophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method is favored for its operational simplicity, use of readily available and inexpensive reagents, and amenability to scale-up.
Q2: What are the key reagents and their roles in this synthesis?
A2: The key reagents and their functions are:
-
2-Fluorophenylacetonitrile: The starting material containing the phenylacetonitrile core.
-
1,2-Dibromoethane: The cyclopropanating agent that provides the two-carbon unit for the cyclopropane ring.
-
Aqueous Sodium Hydroxide (NaOH): A strong base used to deprotonate the acidic α-carbon of the 2-fluorophenylacetonitrile, generating a carbanion.
-
Phase-Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB): Facilitates the transfer of the carbanion from the aqueous phase to the organic phase to react with the 1,2-dibromoethane.
-
Organic Solvent (e.g., Toluene, Dichloromethane): The medium for the organic reactants.
Q3: What are the typical reaction conditions?
A3: While specific conditions can be optimized, a general set of conditions involves stirring a biphasic mixture of 2-fluorophenylacetonitrile in an organic solvent with 1,2-dibromoethane, a concentrated aqueous solution of sodium hydroxide, and a catalytic amount of a phase-transfer catalyst at a controlled temperature, often ranging from room temperature to a slightly elevated temperature (e.g., 40-60 °C).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inefficient Deprotonation: The concentration of the aqueous sodium hydroxide may be too low, or the base may be old and have absorbed atmospheric CO2. 2. Inactive Catalyst: The phase-transfer catalyst may be of poor quality or degraded. 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 1. Use a freshly prepared, concentrated (e.g., 50% w/v) aqueous solution of sodium hydroxide. 2. Use a high-purity phase-transfer catalyst and consider drying it before use. 3. Gradually increase the reaction temperature in 5-10 °C increments, monitoring the reaction progress by TLC or GC. |
| Formation of a Significant Amount of Byproducts | 1. Dimerization of 2-Fluorophenylacetonitrile: This can occur if the rate of deprotonation is much faster than the rate of cyclopropanation. 2. Formation of Vinyl Cyanide Derivatives: Elimination reactions can be favored under certain conditions. 3. Hydrolysis of the Nitrile Group: Prolonged reaction times or excessively high temperatures in the presence of a strong base can lead to the formation of 1-(2-fluorophenyl)cyclopropanecarboxamide.[1] | 1. Control the rate of addition of the base or the 2-fluorophenylacetonitrile. Ensure efficient stirring to maintain a good interface between the two phases. 2. Optimize the reaction temperature and time to favor the desired cyclopropanation. 3. Monitor the reaction closely and quench it as soon as the starting material is consumed. Use moderate temperatures. |
| Difficult Product Isolation/Purification | 1. Emulsion Formation: Vigorous stirring of the biphasic mixture can sometimes lead to stable emulsions. 2. Presence of Polar Impurities: Byproducts such as the corresponding amide can complicate purification by standard methods like crystallization. | 1. Add a small amount of a brine solution to help break the emulsion. Alternatively, allow the mixture to stand without stirring for a period. 2. Purification can be achieved through column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes). |
Experimental Protocols
Key Experiment: Synthesis of this compound via Phase-Transfer Catalysis
Objective: To provide a general laboratory-scale procedure for the synthesis of this compound.
Materials:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized Water
-
Dichloromethane (for workup)
-
Magnesium Sulfate (anhydrous)
-
Round-bottom flask equipped with a magnetic stirrer, condenser, and dropping funnel
-
Heating mantle with a temperature controller
Procedure:
-
To a 250 mL round-bottom flask, add 2-fluorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq) in toluene (5 volumes).
-
Prepare a 50% (w/v) aqueous solution of sodium hydroxide.
-
With vigorous stirring, slowly add the aqueous sodium hydroxide solution (2.0 eq) to the reaction mixture at room temperature over a period of 30 minutes.
-
After the addition is complete, heat the reaction mixture to 50 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add deionized water (5 volumes) and dichloromethane (5 volumes) to the flask and transfer the contents to a separatory funnel.
-
Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 2 volumes).
-
Combine the organic layers, wash with brine (2 x 2 volumes), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.
Visualizations
Logical Workflow for Troubleshooting Synthesis
Caption: A flowchart for troubleshooting common issues in the synthesis.
Signaling Pathway of Phase-Transfer Catalysis
References
Technical Support Center: 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of 1-(2-Fluorophenyl)cyclopropanecarbonitrile during their experiments.
Frequently Asked Questions (FAQs)
Q1: My final product of this compound has a low melting point and appears oily or off-white. What are the likely impurities?
A1: A low melting point and impure appearance are common indicators of residual starting materials, side-products from the synthesis, or degradation products. The most probable impurities can be categorized as follows:
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Unreacted Starting Materials: The presence of 2-(2-fluorophenyl)acetonitrile or reagents used for cyclopropanation (e.g., 1,2-dibromoethane) can contaminate the final product.
-
Isomeric Impurities: Commercial 2-fluorophenylacetonitrile may contain positional isomers (3-fluorophenyl or 4-fluorophenyl derivatives). These isomers can react similarly to the primary starting material, leading to the formation of 1-(3-fluorophenyl)cyclopropanecarbonitrile and 1-(4-fluorophenyl)cyclopropanecarbonitrile.
-
Hydrolysis Products: The nitrile group is susceptible to hydrolysis, which can occur during aqueous workup or if the product is exposed to moisture. This leads to the formation of 1-(2-fluorophenyl)cyclopropanecarboxamide and, with further hydrolysis, 1-(2-fluorophenyl)cyclopropanecarboxylic acid.
Q2: How can I remove unreacted 2-(2-fluorophenyl)acetonitrile from my product?
A2: Unreacted 2-(2-fluorophenyl)acetonitrile is generally more polar than the desired cyclopropanated product. It can typically be removed through:
-
Recrystallization: A carefully selected solvent system will leave the more soluble starting material in the mother liquor.
-
Column Chromatography: Normal-phase silica gel chromatography is effective. The less polar product will elute before the more polar starting material.
Q3: I suspect I have isomeric impurities. How can I separate them?
A3: The separation of positional isomers is often challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique can sometimes be effective but may require multiple cycles and can lead to significant yield loss.
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High-Performance Liquid Chromatography (HPLC): This is the most effective method for separating isomers. The use of specialized stationary phases is recommended. Fluorinated phases, such as pentafluorophenyl (PFP) or FluoroPhenyl columns, often provide enhanced selectivity for separating fluorinated isomers compared to standard C18 columns.[1][2][3]
Q4: What are the best general-purpose purification techniques for this compound?
A4: For general purification to remove a range of impurities, a two-step approach is often effective:
-
Recrystallization: This is a good first step to significantly increase purity, especially on a larger scale. It is effective at removing both more and less polar impurities, provided a suitable solvent is found.
-
Silica Gel Chromatography: If recrystallization does not provide the desired purity, column chromatography is a powerful secondary technique for removing impurities with different polarities.
Troubleshooting and Purification Protocols
Identifying Impurities
A summary of potential impurities and their likely origin is presented below.
| Impurity Name | Chemical Structure | Likely Origin |
| 2-(2-Fluorophenyl)acetonitrile | C₈H₆FN | Unreacted starting material |
| 1-(3/4-Fluorophenyl)cyclopropanecarbonitrile | C₁₀H₈FN | Isomeric impurity from starting material |
| 1-(2-Fluorophenyl)cyclopropanecarboxamide | C₁₀H₁₀FNO | Partial hydrolysis of the nitrile group during workup or storage |
| 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | C₁₀H₉FO₂ | Complete hydrolysis of the nitrile group |
Purification Methodologies: A Comparative Overview
The following table compares common purification techniques for this compound.
| Method | Principle | Best For Removing | Typical Purity Achieved | Pros | Cons |
| Recrystallization | Differential solubility of the compound and impurities in a solvent. | Gross impurities, some isomers. | 95-99% | Scalable, cost-effective, simple setup. | Can have lower yields, may not remove closely related impurities. |
| Column Chromatography | Differential partitioning of components between a stationary and mobile phase. | Wide range of impurities with different polarities. | >99% | High resolution, effective for complex mixtures. | More time-consuming, requires more solvent, can be costly on a large scale. |
| Preparative HPLC | High-resolution column chromatography under high pressure. | Isomers, trace impurities. | >99.5% | Excellent separation power, especially for difficult-to-separate isomers. | Expensive, limited sample capacity, requires specialized equipment. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a general guideline and should be optimized for your specific crude product.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethanol (near boiling).
-
Induce Saturation: While the solution is still hot, add hot deionized water dropwise until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the mixture until the solution becomes clear again.
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Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: General Method Development for HPLC Purification
This protocol provides a starting point for developing a separation method for isomeric impurities.
-
Column Selection: Begin with a pentafluorophenyl (PFP) or FluoroPhenyl column, as these are known to offer good selectivity for fluorinated compounds.[1][2][3]
-
Mobile Phase Screening:
-
Reversed-Phase: Start with a gradient elution using a mobile phase of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might run from 30% to 90% acetonitrile over 20 minutes.
-
Normal-Phase: If reversed-phase is unsuccessful, a mobile phase system of hexane and ethyl acetate or hexane and isopropanol can be evaluated on a suitable normal-phase column.
-
-
Optimization: Adjust the gradient slope, flow rate, and temperature to optimize the separation of the desired product from its impurities. Isocratic elution may be possible once optimal conditions are identified.
-
Scale-Up: Once an analytical method is established, it can be scaled up to a preparative HPLC system for purification of larger quantities.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting and improving the purity of this compound.
Caption: Troubleshooting workflow for purity improvement.
Logical Relationship of Impurities
This diagram shows the relationship between the starting material, the desired product, and potential impurities.
Caption: Origin of common impurities.
References
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The following sections detail the effects of temperature on reaction yield, provide an established experimental protocol based on analogous reactions, and offer solutions to common issues encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the phase-transfer catalyzed (PTC) cyclopropanation of 2-(2-fluorophenyl)acetonitrile with a 1,2-dihaloethane, typically 1,2-dibromoethane or 1,2-dichloroethane. This reaction is carried out in a biphasic system (solid-liquid or liquid-liquid) using a strong base, such as sodium hydroxide or potassium hydroxide, and a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide - TBAB).
Q2: How does temperature generally affect the yield of this synthesis?
A2: Temperature is a critical parameter in the synthesis of aryl-substituted cyclopropanecarbonitriles. Based on studies of analogous compounds like 1-phenylcyclopropanecarbonitrile, an optimal temperature exists. For instance, in the synthesis of 1-phenylcyclopropanecarbonitrile, increasing the temperature from 60°C to 100°C resulted in a decrease in yield.[1][2] High temperatures can lead to catalyst decomposition and an increase in side reactions.[3]
Q3: What are the typical reaction times for this synthesis?
A3: With an effective phase-transfer catalyst, the reaction is often complete within 4 to 6 hours.[1] Without a catalyst, the reaction can take significantly longer, potentially 12 hours or more, to achieve full conversion of the starting material.[1] Reaction time is also temperature-dependent; lower temperatures may require longer reaction times.
Q4: What are common side reactions to be aware of?
A4: Potential side reactions include hydrolysis of the nitrile group to the corresponding carboxylic acid, especially in the presence of a strong base at elevated temperatures. Other possibilities, though less common in this specific cyclopropanation, can include elimination reactions and reactions involving the solvent if it is susceptible to the basic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution(s) |
| Low or No Product Yield | 1. Inactive Catalyst: The phase-transfer catalyst may be degraded or of poor quality. | - Use a fresh, high-purity phase-transfer catalyst.- Ensure the catalyst is appropriate for the reaction conditions. Tetrabutylammonium bromide (TBAB) is a common choice.[1] |
| 2. Incorrect Temperature: The reaction temperature is too high or too low. | - For analogous reactions, an optimal temperature is around 60°C.[1][2] Temperatures above 70°C can cause decomposition of some quaternary ammonium catalysts.[3]- If the reaction is too slow, a modest increase in temperature (e.g., from 40°C to 60°C) may be beneficial. Monitor for byproduct formation. | |
| 3. Insufficient Base: The base is not concentrated enough or has been consumed. | - Use a concentrated aqueous solution of NaOH or KOH (e.g., 50% w/w).[4][5]- Ensure a sufficient molar excess of the base is used. | |
| Formation of Multiple Byproducts | 1. High Reaction Temperature: Elevated temperatures can promote side reactions. | - Reduce the reaction temperature. As noted, yields for similar reactions were lower at 100°C compared to 60°C.[1][2]- Consider a step-wise increase in temperature to find the optimal balance between reaction rate and selectivity. |
| 2. Prolonged Reaction Time: Leaving the reaction for an extended period after completion can lead to product degradation or side reactions. | - Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC).- Work up the reaction as soon as the starting material is consumed. | |
| Reaction Stalls or is Sluggish | 1. Poor Mixing: In a biphasic system, inefficient stirring can limit the mass transfer between phases, slowing down the reaction. | - Ensure vigorous stirring to maximize the interfacial area between the aqueous and organic phases. |
| 2. Low Temperature: The reaction rate may be too slow at lower temperatures. | - Gradually increase the temperature, for example, to a range of 40-60°C, while monitoring the reaction progress.[4] |
Data Presentation
The following table summarizes the effect of temperature on the yield of 1-phenylcyclopropanecarbonitrile, a closely related analog. This data is illustrative of the expected trend for the synthesis of this compound.
Table 1: Effect of Temperature on the Yield of 1-Phenylcyclopropanecarbonitrile [1][2]
| Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
| 60 | 4 | 85 | Optimal temperature reported in the study. |
| 100 | Not specified | Lower than at 60°C | High temperatures led to reduced yields. |
Experimental Protocols
Synthesis of this compound via Phase-Transfer Catalysis
Disclaimer: This is a representative protocol based on the synthesis of analogous compounds. Optimization may be required.
Materials:
-
2-(2-Fluorophenyl)acetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/w aqueous solution)
-
Tetrabutylammonium Bromide (TBAB)
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Toluene
-
Deionized Water
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Diethyl Ether
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a thermometer, add 2-(2-fluorophenyl)acetonitrile (1.0 eq), toluene, and tetrabutylammonium bromide (0.1 eq).
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Begin vigorous stirring and add the 50% aqueous sodium hydroxide solution (5-10 eq).
-
Heat the mixture to 60°C.
-
Slowly add 1,2-dibromoethane (1.5 eq) dropwise over 30 minutes. An exothermic reaction may be observed.
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Maintain the reaction temperature at 60°C and continue vigorous stirring for 4-6 hours.
-
Monitor the reaction progress by TLC or GC until the starting material is consumed.
-
After the reaction is complete, cool the mixture to room temperature.
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Add deionized water and diethyl ether to the reaction mixture.
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Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with deionized water and then with brine.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: Troubleshooting workflow for low yield in the synthesis.
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. macmillan.princeton.edu [macmillan.princeton.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides guidance for researchers, scientists, and drug development professionals on the selection of a suitable base for the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The primary method for this synthesis is the cyclopropanation of 2-fluorophenylacetonitrile with 1,2-dibromoethane. The choice of base is a critical parameter influencing reaction efficiency, yield, and purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and cost-effective method for the synthesis of this compound?
A1: The most prevalent and economically viable method is the reaction of 2-fluorophenylacetonitrile with 1,2-dibromoethane under phase-transfer catalysis (PTC) conditions. This method typically utilizes an inexpensive inorganic base, such as aqueous sodium hydroxide, in a biphasic system with a phase-transfer catalyst.[1]
Q2: What is a phase-transfer catalyst and why is it necessary?
A2: A phase-transfer catalyst is a substance that facilitates the migration of a reactant from one phase into another phase where the reaction occurs. In this synthesis, the deprotonated 2-fluorophenylacetonitrile (anionic) resides in the aqueous phase with the inorganic base, while the 1,2-dibromoethane is in the organic phase. The phase-transfer catalyst, typically a quaternary ammonium salt like benzyltriethylammonium chloride, transports the anion from the aqueous to the organic phase to react with the alkylating agent.[1][2]
Q3: Are there alternative, high-efficiency bases for this synthesis?
A3: Yes, Cesium Carbonate (Cs₂CO₃) has been shown to be a highly effective and mild inorganic base for similar Michael-initiated ring closure reactions leading to substituted cyclopropanes. In a related synthesis of dinitrile-substituted cyclopropanes, Cs₂CO₃ provided yields as high as 95%.[3] While this is not a direct PTC method, it represents a highly efficient alternative for achieving high yields under milder conditions.
Q4: What are the main side products to expect in this reaction?
A4: Potential side products can include the dialkylation of the 2-fluorophenylacetonitrile, where two molecules of the nitrile react with one molecule of 1,2-dibromoethane, or elimination reactions of the 1,2-dibromoethane promoted by the base. The choice of reaction conditions and base can influence the formation of these impurities.
Experimental Protocols
Method 1: Phase-Transfer Catalysis using Aqueous Sodium Hydroxide
This protocol is adapted from a similar synthesis of 2-phenylbutyronitrile.[4]
Reagents:
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2-Fluorophenylacetonitrile
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1,2-Dibromoethane
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50% Aqueous Sodium Hydroxide (w/w)
-
Benzyltriethylammonium chloride (Phase-Transfer Catalyst)
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Toluene (Solvent)
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Water
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Hydrochloric Acid (for workup)
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Anhydrous Magnesium Sulfate (for drying)
Procedure:
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To a stirred mixture of 50% aqueous sodium hydroxide, 2-fluorophenylacetonitrile, and benzyltriethylammonium chloride in toluene, add 1,2-dibromoethane dropwise at a temperature of 25-30°C.
-
After the addition is complete, continue stirring at the same temperature for 2-3 hours.
-
Monitor the reaction progress by a suitable analytical technique (e.g., GC or TLC).
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Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.
-
Separate the organic layer and wash it successively with water and dilute hydrochloric acid.
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography.
Method 2: Cesium Carbonate as Base in an Anhydrous Solvent
This protocol is based on the high-yield synthesis of dinitrile-substituted cyclopropanes.[3]
Reagents:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Cesium Carbonate (Cs₂CO₃)
-
Acetonitrile (MeCN) or Dimethylformamide (DMF) (Solvent)
Procedure:
-
To a stirred solution of 2-fluorophenylacetonitrile and 1,2-dibromoethane in acetonitrile, add cesium carbonate.
-
Heat the reaction mixture at a suitable temperature (e.g., 50-80°C) and stir for several hours.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Wash the filter cake with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography.
Data Presentation
Table 1: Comparison of Bases for Cyclopropanation Reactions (based on analogous reactions)
| Base | Catalyst | Solvent | Yield (%) | Reference |
| 50% aq. NaOH | Benzyltriethylammonium chloride | Toluene | Good to Excellent (expected) | Adapted from[4] |
| Cs₂CO₃ | None | MeCN | 95 | [3] |
| K₂CO₃ | None | MeCN | Moderate | [3] |
| Na₂CO₃ | None | MeCN | Moderate | [3] |
| DBU | None | MeCN | 38 | [3] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | 1. Inactive phase-transfer catalyst. 2. Insufficiently strong base. 3. Low reaction temperature. | 1. Use a fresh, high-purity phase-transfer catalyst. 2. Ensure the concentration of the aqueous NaOH is 50%. Consider using a stronger base system if necessary. 3. Gradually increase the reaction temperature, but monitor for side product formation. |
| Formation of Dialkylated Side Product | 1. High local concentration of the deprotonated nitrile. 2. Stoichiometry of reactants. | 1. Ensure slow, dropwise addition of 1,2-dibromoethane. 2. Use a slight excess of 1,2-dibromoethane. |
| Formation of Elimination Products | 1. Base is too strong or reaction temperature is too high. | 1. Consider using a milder base like Cesium Carbonate. 2. Maintain the recommended reaction temperature. |
| Phase-Transfer Catalyst Inefficiency | 1. Catalyst poisoning. 2. Inappropriate choice of catalyst. | 1. Ensure all reagents and solvents are of high purity. 2. While benzyltriethylammonium chloride is common, other quaternary ammonium or phosphonium salts can be screened. |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for optimizing the synthesis.
References
Technical Support Center: Workup Procedure for 1-(2-Fluorophenyl)cyclopropanecarbonitrile Reaction
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the workup procedure of the 1-(2-Fluorophenyl)cyclopropanecarbonitrile synthesis. This resource is intended for researchers, scientists, and drug development professionals to navigate potential challenges during their experimental work.
Troubleshooting Guide
This section addresses specific issues that may arise during the workup of the this compound reaction, offering potential causes and actionable solutions.
| Issue | Potential Cause(s) | Troubleshooting & Optimization |
| Low or No Product Yield | Incomplete reaction. | - Extend the reaction time or gently heat the reaction mixture if the starting material is still present (monitor by TLC or GC).- Ensure the phase-transfer catalyst is active and used in the correct molar ratio. |
| Product loss during workup. | - Avoid vigorous shaking during extraction to prevent the formation of stable emulsions.[1] - Ensure the pH of the aqueous layer is appropriate to prevent hydrolysis of the nitrile. | |
| Deactivation of catalyst. | - Ensure all reagents and solvents are dry and the reaction is protected from moisture, as some catalysts are sensitive. | |
| Formation of a Stable Emulsion During Extraction | Presence of a phase-transfer catalyst. | - Add a small amount of brine to the separatory funnel to help break the emulsion.- If the emulsion persists, filter the mixture through a pad of Celite. |
| High concentration of reagents. | - Dilute the reaction mixture with more of the organic extraction solvent before washing. | |
| Product Contaminated with Starting Material | Incomplete reaction. | - Optimize reaction conditions (time, temperature, catalyst loading) to drive the reaction to completion. |
| Inefficient extraction. | - Perform multiple extractions with the organic solvent to ensure all the product is transferred from the aqueous phase. | |
| Presence of Unwanted Side-Products | Hydrolysis of the nitrile group. | - Avoid excessively acidic or basic conditions during the workup. Nitriles can hydrolyze to carboxylic acids or amides under these conditions.[2] |
| Formation of byproducts from the phase-transfer catalyst. | - Choose a catalyst that is stable under the reaction conditions and easily separable during workup. | |
| Difficulty in Isolating the Product after Solvent Removal | Product is an oil. | - If the product is an oil, purification by column chromatography is recommended. |
| Co-distillation with residual solvent. | - Use a high-vacuum pump to ensure complete removal of the extraction solvent. |
Frequently Asked Questions (FAQs)
Q1: What is the typical workup procedure for the synthesis of this compound?
A1: A general workup procedure involves cooling the reaction mixture to room temperature and then pouring it into water. The aqueous mixture is then extracted multiple times with an organic solvent such as methylene chloride or ethyl acetate. The combined organic layers are washed successively with dilute aqueous HCl, water, and finally with a saturated sodium chloride solution (brine). The organic layer is then dried over an anhydrous drying agent like magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Q2: My NMR spectrum shows a broad peak in the carboxylic acid region. What could be the cause?
A2: The presence of a carboxylic acid peak suggests that your nitrile product may have undergone hydrolysis. This can occur if the workup conditions were too acidic or basic, or if the reaction mixture was heated for an extended period in the presence of water.[2] To avoid this, ensure that any acid or base washes are performed with dilute solutions and for a minimal amount of time.
Q3: How can I effectively remove the phase-transfer catalyst during the workup?
A3: Most common quaternary ammonium phase-transfer catalysts are water-soluble and can be removed by washing the organic layer with water and brine. If the catalyst persists, multiple aqueous washes should be effective.
Q4: What are the recommended conditions for purifying this compound by column chromatography?
A4: While specific conditions can vary based on the crude product's impurity profile, a good starting point for column chromatography is using a silica gel stationary phase and a solvent system of increasing polarity, such as a gradient of ethyl acetate in hexanes. The progress of the separation can be monitored by thin-layer chromatography (TLC).
Q5: I am observing a significant amount of an amide impurity. How can this be minimized?
A5: The formation of an amide is a result of partial hydrolysis of the nitrile. This can be more prevalent if the reaction is run for an extended period at elevated temperatures in the presence of aqueous base.[2] To minimize amide formation, it is crucial to carefully monitor the reaction progress and stop it once the starting material is consumed. During workup, avoid prolonged contact with strongly acidic or basic aqueous solutions.
Quantitative Data
The following table summarizes typical reaction parameters for the synthesis of a closely related compound, 1-(4-fluorophenyl)cyclopropane acetonitrile, via phase-transfer catalysis. These values can serve as a general guideline.
| Parameter | Value | Reference |
| Reactants | 2-(4-Fluorophenyl)acetonitrile, 1,2-Dibromoethane | [2] |
| Catalyst | Tetrabutylammonium bromide (TBAB) | [2] |
| Base | 50% Aqueous Sodium Hydroxide | |
| Solvent | Water | [2] |
| Reaction Temperature | Not specified, likely room temperature to slightly elevated | |
| Reaction Time | Not explicitly stated for this specific product | |
| Yield | 63% | [2] |
Experimental Protocols
Detailed Workup Protocol (General for 1-Aryl-cyclopropanecarbonitriles)
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing 50 mL of water.
-
Extract the aqueous mixture with three 25 mL portions of methylene chloride.
-
Combine the organic layers.
-
Wash the combined organic layers with three 50 mL portions of 1.2 N aqueous HCl, followed by three 50 mL portions of water, and finally with 50 mL of saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent in vacuo to obtain the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel.
Visualizations
Below is a diagram illustrating the general workflow of the workup procedure for the this compound reaction.
Caption: Workflow for the workup of this compound.
The following diagram illustrates the logical troubleshooting flow for a low product yield.
Caption: Troubleshooting guide for low yield in the synthesis.
References
Technical Support Center: 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The information is intended for researchers, scientists, and drug development professionals. Please note that while this guide is based on established chemical principles, specific experimental stability data for this compound is limited. Therefore, some information is predictive and based on the reactivity of its functional groups: the cyclopropane ring, the fluorophenyl group, and the nitrile moiety.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The primary stability concerns for this compound stem from the inherent strain of the cyclopropane ring and the reactivity of the nitrile group. Potential degradation pathways include:
-
Thermal Decomposition: The strained cyclopropane ring can undergo thermal ring-opening or fragmentation at elevated temperatures.[1][2][3]
-
Hydrolysis: The nitrile group is susceptible to hydrolysis under acidic or basic conditions, which can lead to the formation of 1-(2-fluorophenyl)cyclopropanecarboxamide and subsequently 1-(2-fluorophenyl)cyclopropanecarboxylic acid.[4][5][6][7][8]
-
Photodegradation: Aromatic compounds, especially those with fluorine substituents, can be sensitive to light, potentially leading to degradation.[9][10]
-
Oxidation: The molecule may be susceptible to oxidation, particularly at the benzylic position and the nitrile group.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. For long-term storage, refrigeration (2-8 °C) in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) is advisable to protect it from heat, moisture, light, and oxidation.
Q3: How can I assess the purity and detect degradation of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess purity and detect degradation products. Such a method should be able to separate the intact compound from any potential impurities and degradation products. Techniques like mass spectrometry (MS) coupled with HPLC (LC-MS) can be used to identify the mass of any new peaks, aiding in the structural elucidation of degradation products.
Troubleshooting Guides
Issue 1: Appearance of new peaks in HPLC analysis after storage or use in an experiment.
-
Possible Cause 1: Thermal Decomposition.
-
Troubleshooting Steps:
-
Review the storage and experimental temperatures. Avoid exposure to high temperatures.
-
If thermal degradation is suspected, analyze a sample that has been intentionally heated to see if the new peaks correspond.
-
Characterize the new peaks by LC-MS to identify potential ring-opened isomers or fragments.
-
-
-
Possible Cause 2: Hydrolysis.
-
Troubleshooting Steps:
-
Assess the pH of your experimental conditions. The nitrile group is sensitive to both acidic and basic environments.[4][5][6][7][8]
-
If hydrolysis is suspected, compare the retention times of the new peaks with authentic standards of 1-(2-fluorophenyl)cyclopropanecarboxamide and 1-(2-fluorophenyl)cyclopropanecarboxylic acid, if available.
-
Adjust the pH of your experimental medium to be as close to neutral as possible, if the reaction chemistry allows.
-
-
-
Possible Cause 3: Photodegradation.
-
Troubleshooting Steps:
-
Confirm that the compound has been stored in a light-resistant container and that experiments were conducted with protection from direct light.
-
To confirm photosensitivity, expose a solution of the compound to a controlled light source (e.g., a UV lamp) and monitor the formation of degradation products by HPLC.
-
-
Issue 2: Inconsistent experimental results.
-
Possible Cause: Degradation of the compound in the experimental medium.
-
Troubleshooting Steps:
-
Prepare fresh solutions of this compound for each experiment.
-
Analyze the purity of the compound in the experimental medium over the time course of the experiment to assess its stability under those specific conditions.
-
Consider the compatibility of the compound with other reagents in the mixture.
-
-
Data Presentation
The following table summarizes potential degradation products of this compound based on the reactivity of its functional groups.
| Degradation Pathway | Potential Degradation Product | Chemical Structure | Notes |
| Hydrolysis (Acidic/Basic) | 1-(2-Fluorophenyl)cyclopropanecarboxamide | C10H10FNO | Intermediate in the hydrolysis of the nitrile. |
| Hydrolysis (Acidic/Basic) | 1-(2-Fluorophenyl)cyclopropanecarboxylic acid | C10H9FO2 | Final product of complete nitrile hydrolysis. |
| Thermal Decomposition | Isomeric alkenenitriles | C10H8FN | Formed via ring-opening of the cyclopropane. |
| Photodegradation | Defluorinated products | C10H9N | May occur upon exposure to UV light.[9][10] |
| Oxidation | Oxidized derivatives | Varies | Potential for oxidation at the benzylic position or nitrile group. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 (1:1 v/v) and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at a temperature below its melting point (e.g., 80 °C) for 48 hours. Also, reflux a solution of the compound.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a UV light source (e.g., 254 nm) for a defined period.
3. Sample Analysis:
-
At specified time points, withdraw aliquots of the stressed samples.
-
Neutralize the acidic and basic samples before injection.
-
Analyze all samples by a stability-indicating HPLC method.
-
Use a photodiode array (PDA) detector to check for peak purity and a mass spectrometer (MS) to identify the mass of any degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (or a suitable buffer like phosphate buffer, pH 7).
-
Start with a lower percentage of acetonitrile and gradually increase it. A typical gradient might be from 30% to 90% acetonitrile over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound and its potential degradation products have significant absorbance (e.g., 220 nm). A PDA detector is recommended.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study should be used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways of this compound under various stress conditions.
Caption: Workflow for investigating the stability of this compound.
References
- 1. Cyclopropane chemistry. Part III. Thermal decomposition of some halogenopolyfluorocyclopropanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Kinetics of the gas-phase thermal decompositions of 1-methoxy-1-methylcyclopropane and cis- and trans-1-methoxy-2-methylcyclopropane - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Impact of Nitriles on Bacterial Communities [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 9. Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The information is tailored for researchers, scientists, and drug development professionals to address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and efficient method is the cyclopropanation of 2-fluorophenylacetonitrile with 1,2-dibromoethane. This reaction is typically carried out in a two-phase system using a strong base, such as aqueous sodium hydroxide, and a phase-transfer catalyst (PTC), like tetrabutylammonium bromide (TBAB).[1][2] The PTC is crucial for transporting the hydroxide ions into the organic phase to deprotonate the acetonitrile, which then acts as a nucleophile.
Q2: What are the expected yield and common byproducts for this synthesis?
A2: The yield for this reaction can be influenced by the presence of the electron-withdrawing fluorine group on the phenyl ring, which may result in slightly lower yields compared to electron-donating group substituted analogs.[1] While a specific yield for this compound is not extensively reported, yields for similar fluorinated phenylcyclopropane carbonitriles are in the range of 60-70%.[1]
The primary byproducts encountered are:
-
Unreacted starting materials: 2-fluorophenylacetonitrile and 1,2-dibromoethane.
-
Hydrolysis products: 1-(2-Fluorophenyl)cyclopropanecarboxamide and 1-(2-Fluorophenyl)cyclopropanecarboxylic acid, formed by the hydrolysis of the nitrile group under the basic reaction conditions.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[3] TLC is a quick and convenient method for qualitative analysis at the bench, while GC-MS provides more detailed information about the presence of starting materials, product, and potential byproducts. High-Performance Liquid Chromatography (HPLC) is also a suitable method for more quantitative monitoring.[3]
Q4: What are the recommended purification methods for the final product?
A4: The primary method for purifying this compound is flash column chromatography on silica gel.[4][5][6][7] The choice of eluent is critical for achieving good separation from the starting materials and byproducts. A solvent system of hexane and ethyl acetate is commonly used, with the polarity adjusted to achieve optimal separation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective phase-transfer catalysis. 2. Insufficiently strong base or incorrect concentration. 3. Low reaction temperature. 4. Inactive 1,2-dibromoethane. | 1. Ensure the phase-transfer catalyst (e.g., TBAB) is fresh and used in the correct molar ratio (typically 5-10 mol%). 2. Use a concentrated solution of sodium hydroxide (e.g., 50% w/v). Prepare it freshly if possible. 3. The reaction often requires gentle heating (e.g., 50-60 °C) to proceed at a reasonable rate.[1] 4. Use fresh, high-purity 1,2-dibromoethane. |
| Presence of Significant Amounts of Unreacted 2-Fluorophenylacetonitrile | 1. Incomplete reaction. 2. Insufficient amount of 1,2-dibromoethane or base. | 1. Extend the reaction time and continue monitoring by TLC or GC-MS. 2. Ensure the correct stoichiometry of reagents is used. A slight excess of 1,2-dibromoethane and base may be necessary. |
| Formation of Amide and/or Carboxylic Acid Byproducts | 1. Prolonged reaction time at elevated temperatures. 2. Reaction conditions are too harsh (e.g., too high a concentration of base or temperature). | 1. Optimize the reaction time to maximize nitrile formation while minimizing hydrolysis. Monitor the reaction closely. 2. Consider lowering the reaction temperature or using a slightly less concentrated base solution. |
| Difficulty in Purifying the Product by Column Chromatography | 1. Co-elution of the product with impurities. 2. Inappropriate solvent system for chromatography. | 1. If the product co-elutes with starting material, ensure the reaction has gone to completion. For co-elution with byproducts, a different purification technique like recrystallization (if the product is a solid) or preparative HPLC might be necessary. 2. Systematically screen different solvent systems for TLC to find an eluent that provides good separation (a ΔRf of at least 0.2). Start with a non-polar system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity. |
Experimental Protocols
Synthesis of this compound
This protocol is a representative procedure based on established methods for similar compounds.[1][2]
Materials:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (NaOH)
-
Tetrabutylammonium Bromide (TBAB)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane
-
Ethyl Acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-fluorophenylacetonitrile (1.0 eq), 1,2-dibromoethane (1.2 eq), and tetrabutylammonium bromide (0.05 eq).
-
Add a 50% (w/v) aqueous solution of sodium hydroxide (5.0 eq).
-
Heat the reaction mixture to 55-60 °C and stir vigorously for 4-6 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and dilute with water and dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
Visualizations
References
- 1. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. benchchem.com [benchchem.com]
- 4. orgsyn.org [orgsyn.org]
- 5. columbia.edu [columbia.edu]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. rnlkwc.ac.in [rnlkwc.ac.in]
Technical Support Center: Scale-Up of 1-(2-Fluorophenyl)cyclopropanecarbonitrile Production
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges during the scale-up production of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. The information is curated from established synthetic methodologies for analogous compounds and general principles of chemical process scale-up.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and scale-up of this compound.
Q1: My reaction is experiencing a significant and potentially hazardous exothermic event upon reagent addition. How can I control this?
A1: The cyclopropanation reaction is often exothermic.[1] Uncontrolled exotherms can lead to side reactions, degradation of the product, and unsafe operating conditions. To mitigate this:
-
Controlled Reagent Addition: Instead of adding the reagents all at once, employ a controlled, dropwise addition of one of the key reagents, such as the alkylating agent (e.g., 1,2-dibromoethane or 4-chlorobutyronitrile analogues) or the base.[1]
-
Initial Temperature: Start the reaction at a lower temperature and allow the exotherm to heat the reaction to the desired temperature. External heating should only be applied once the initial exotherm has subsided.[1]
-
Efficient Cooling: Ensure your reactor is equipped with an efficient cooling system (e.g., a cooling jacket with a circulating coolant) to dissipate the heat generated.
-
Dilution: Increasing the solvent volume can help to better absorb and dissipate the heat generated during the reaction.
Q2: The yield of my reaction is significantly lower than expected on a larger scale. What are the potential causes and solutions?
A2: A decrease in yield upon scale-up is a common challenge. Several factors could be responsible:
-
Poor Mixing: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions. Ensure your stirring mechanism (e.g., overhead stirrer with appropriate impeller) is adequate for the reactor volume and viscosity of the reaction mixture.
-
Mass Transfer Limitations: In multiphase reactions (e.g., using a phase transfer catalyst), mass transfer can become a limiting factor at a larger scale.[1] Consider using a phase transfer catalyst like Tetra-n-butylammonium bromide (TBAB) to improve the reaction rate and yield.[2]
-
Sub-optimal Temperature Control: As mentioned in Q1, poor temperature control can lead to the formation of byproducts, thus reducing the yield of the desired product.[1]
-
Extended Reaction Time: While longer reaction times can sometimes drive a reaction to completion, they can also lead to product degradation. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC) to determine the optimal reaction time.
Q3: I am observing a significant amount of amide byproduct in my final product. How can I minimize its formation?
A3: The formation of amide byproducts from the hydrolysis of the nitrile group can be a problem, especially at elevated temperatures in the presence of water and base.[1]
-
Temperature Control: Avoid excessive reaction temperatures. It has been noted in similar syntheses that amide byproduct formation increases at higher temperatures.[1]
-
Anhydrous Conditions: While some water may be necessary for certain base systems (e.g., 50% NaOH), excess water can promote nitrile hydrolysis.[2] Consider using anhydrous solvents and reagents where possible. The use of a dehydrating agent like anhydrous sodium sulfate can also be beneficial.[1]
-
Quenching and Work-up: Upon reaction completion, quench the reaction by cooling it down and neutralizing the base promptly to prevent further hydrolysis during work-up.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for preparing this compound?
A1: A prevalent method for the synthesis of similar aryl cyclopropanecarbonitriles involves the cyclopropanation of the corresponding arylacetonitrile. For this compound, this would involve the reaction of 2-Fluorophenylacetonitrile with a 1,2-dihaloethane (e.g., 1,2-dibromoethane) in the presence of a strong base and often a phase transfer catalyst.[2]
Q2: What are the recommended bases and solvents for this reaction?
A2: For the cyclopropanation of arylacetonitriles, strong bases are typically required. Sodium hydroxide (NaOH) in an aqueous solution (e.g., 50% w/v) is a common and cost-effective choice.[2] Aprotic polar solvents like dimethyl sulfoxide (DMSO) have been shown to be effective in similar cyclopropanecarbonitrile syntheses.[1] The choice of solvent can significantly impact the reaction yield.
Q3: What role does a phase transfer catalyst (PTC) play, and is it necessary?
A3: A phase transfer catalyst, such as Tetra-n-butylammonium bromide (TBAB), facilitates the transfer of the hydroxide ion from the aqueous phase to the organic phase where the reaction occurs. This can significantly increase the reaction rate and improve the yield, especially in biphasic reaction systems.[2] While not always strictly necessary, the use of a PTC is highly recommended for efficient and reproducible results, particularly at a larger scale.
Q4: What are the key safety considerations when scaling up this synthesis?
A4:
-
Exothermic Reaction: As detailed in the troubleshooting guide, the potential for a runaway reaction is a major concern. Implement robust temperature monitoring and control systems.
-
Handling of Cyanides: The starting material, 2-Fluorophenylacetonitrile, is a cyanide derivative and is highly toxic. Handle with appropriate personal protective equipment (PPE) in a well-ventilated area. Have a cyanide poisoning antidote kit readily available.
-
Strong Bases: Concentrated sodium hydroxide is corrosive. Use appropriate PPE, including gloves and eye protection.
-
Flammable Solvents: If using flammable organic solvents, ensure the reaction is carried out in an area with adequate ventilation and away from ignition sources.
Quantitative Data from Analogous Syntheses
The following table summarizes reaction conditions and yields for the synthesis of similar cyclopropanecarbonitrile compounds. This data can serve as a starting point for the optimization of this compound production.
| Compound | Reactants | Base | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1-Phenylcyclopropane carbonitrile | 2-Phenylacetonitrile, 1,2-Dibromoethane | 50% NaOH (w/v) | TBAB | Water | 60 | 4 | 85 | [2] |
| Cyclopropanecarbonitrile | 4-Chlorobutyronitrile | NaOH | Anhydrous Na₂SO₄ | DMSO | 60-85 | 5 | High (unspecified) | [1] |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
Disclaimer: This is a representative protocol based on analogous procedures and should be optimized for specific laboratory and scale-up conditions.
Materials:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
Sodium Hydroxide (50% w/v aqueous solution)
-
Tetra-n-butylammonium bromide (TBAB)
-
Toluene (or another suitable organic solvent)
-
Water
-
Brine
Procedure:
-
To a reactor equipped with an overhead stirrer, thermometer, condenser, and addition funnel, add 2-Fluorophenylacetonitrile, Toluene, and TBAB.
-
Begin stirring and heat the mixture to 60 °C.
-
Slowly add the 50% NaOH solution via the addition funnel over a period of 1-2 hours, carefully monitoring the internal temperature to maintain it below 70 °C.
-
After the addition of the base is complete, add 1,2-dibromoethane dropwise over 1-2 hours, again controlling the temperature.
-
Once the additions are complete, maintain the reaction mixture at 60-65 °C for 4-6 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., GC or HPLC).
-
Cool the reaction mixture to room temperature.
-
Add water to dissolve the salts and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
The crude this compound can be further purified by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for common scale-up issues.
References
Validation & Comparative
NMR Characterization of 1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Comparative Guide
For Immediate Release
This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) characteristics of 1-(2-Fluorophenyl)cyclopropanecarbonitrile against structurally related compounds. Due to the limited availability of published experimental NMR data for this compound, this guide leverages data from analogous compounds to predict and contextualize its spectral features. This information is crucial for researchers in medicinal chemistry and materials science for the structural elucidation and quality control of this and similar molecules.
Predicted and Comparative NMR Data
The following tables summarize the predicted ¹H, ¹³C, and ¹⁹F NMR chemical shifts for this compound and compare them with experimental data from analogous compounds.
Table 1: ¹H NMR Data Comparison
| Compound | Aromatic Protons (ppm) | Cyclopropyl Protons (ppm) | Solvent |
| This compound (Predicted) | 7.10 - 7.50 (m, 4H) | 1.50 - 1.90 (m, 4H) | CDCl₃ |
| 1-Phenylcyclopropanecarbonitrile | 7.20 - 7.40 (m, 5H) | 1.45 (dd, J = 7.0, 4.5 Hz, 2H), 1.75 (dd, J = 7.0, 4.5 Hz, 2H) | CDCl₃ |
| Cyclopropanecarbonitrile[1] | - | 1.36 (m, 1H), 0.94 (m, 4H) | Not Specified |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | No data available | No data available | - |
Table 2: ¹³C NMR Data Comparison
| Compound | Aromatic Carbons (ppm) | Cyclopropyl Carbons (ppm) | Nitrile Carbon (ppm) | Quaternary Carbon (ppm) | Solvent |
| This compound (Predicted) | 115-160 (with C-F coupling) | 15-25 | ~120 | ~20 | CDCl₃ |
| 1-Phenylcyclopropanecarbonitrile | 126.9, 128.5, 128.8, 137.8 | 16.5 | 122.1 | 19.3 | CDCl₃ |
| Cyclopropanecarbonitrile | - | -2.7[2] | 121.5 | 1.0 | CDCl₃ |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | No data available | No data available | No data available | No data available | - |
Table 3: ¹⁹F NMR Data Comparison
| Compound | Chemical Shift (ppm) | Reference | Solvent |
| This compound (Predicted) | -110 to -120 | CFCl₃ | CDCl₃ |
| Fluorobenzene[3] | -113.15 | CFCl₃ | Not Specified |
| 1-Fluoro-2-nitrobenzene | -115.4 | CFCl₃ | Not Specified |
Experimental Protocols
Standard NMR spectroscopic analysis for compounds like this compound would involve the following protocols.
Sample Preparation
Approximately 5-10 mg of the purified solid sample would be dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, trichlorofluoromethane (CFCl₃) or another suitable fluorinated reference standard would be used.
NMR Data Acquisition
NMR spectra would be acquired on a 400 MHz or 500 MHz spectrometer.
-
¹H NMR: Spectra would be recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 to 32 scans would be collected.
-
¹³C NMR: Proton-decoupled spectra would be acquired over a spectral width of 250 ppm, with an acquisition time of 1 second and a relaxation delay of 2 seconds. Typically, 1024 to 2048 scans are required for a good signal-to-noise ratio.
-
¹⁹F NMR: Proton-decoupled spectra would be recorded with a spectral width of 200 ppm. An acquisition time of 1 second and a relaxation delay of 2 seconds would be used, with 64 to 128 scans collected.
Predicted Spectral Analysis and Structural Rationale
The predicted NMR data for this compound is based on the additive effects of the substituents on the chemical shifts of the parent structures, fluorobenzene and cyclopropanecarbonitrile.
Caption: Predicted NMR signals for this compound.
The aromatic protons are expected to appear as a complex multiplet due to splitting from each other and the fluorine atom. The cyclopropyl protons will also form a complex multiplet. In the ¹³C NMR spectrum, the carbon atoms of the fluorophenyl ring will show characteristic coupling constants with the fluorine atom. The ¹⁹F NMR is predicted to show a single resonance in the typical range for an aryl fluoride.
Comparison with Alternatives
The primary alternatives for comparison are the non-fluorinated analog, 1-phenylcyclopropanecarbonitrile, and the parent cyclopropanecarbonitrile.
Caption: Structural relationships and key NMR differences.
The presence of the fluorine atom in this compound introduces significant differences in the NMR spectra compared to its non-fluorinated counterpart. The most notable is the presence of a ¹⁹F NMR signal and the characteristic C-F and H-F coupling patterns in the ¹³C and ¹H NMR spectra, respectively. These features provide a unique spectroscopic fingerprint for the fluorinated compound, allowing for its unambiguous identification. The comparison with the 4-fluoro isomer would be particularly insightful, as the position of the fluorine atom would lead to distinct differences in the aromatic region of the ¹H NMR spectrum and a different chemical shift in the ¹⁹F NMR spectrum.
References
- 1. Cyclopropanecarbonitrile(5500-21-0) 1H NMR [m.chemicalbook.com]
- 2. 13C nmr spectrum of cyclopropane C3H6 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclopropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. colorado.edu [colorado.edu]
Mass Spectrometry Analysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of mass spectrometry for the analysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a compound of interest in pharmaceutical and agrochemical research. It details a proposed mass spectrometry protocol, explores expected fragmentation patterns, and compares this technique with other analytical methodologies.
Introduction
This compound is a synthetic organic compound featuring a fluorinated phenyl group attached to a cyclopropane ring bearing a nitrile functional group. The unique combination of these moieties imparts specific chemical and physical properties, making its accurate identification and quantification crucial in various research and development settings. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ions, offers high sensitivity and specificity for the structural elucidation and quantification of such molecules.
Mass Spectrometry Analysis
Mass spectrometry is a cornerstone technique for the analysis of novel chemical entities due to its ability to provide molecular weight and structural information from minute sample quantities. When coupled with chromatographic separation techniques like liquid chromatography (LC) or gas chromatography (GC), it becomes a highly effective tool for analyzing complex mixtures.
Experimental Protocol: Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)
This protocol outlines a general procedure for the analysis of this compound using a typical LC-HRMS system.
1. Sample Preparation:
-
Dissolve 1 mg of this compound in 1 mL of a suitable organic solvent (e.g., acetonitrile or methanol) to create a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1 µg/mL, 100 ng/mL, 10 ng/mL).
2. Liquid Chromatography (LC) Conditions:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is suitable for separating the analyte from potential impurities.
-
Mobile Phase:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient Elution: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 95% B) to elute the compound, hold for a brief period, and then return to the initial conditions for column re-equilibration.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 1-5 µL
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ion Source: Electrospray Ionization (ESI) in positive ion mode is recommended, as the nitrile group and the aromatic ring can be protonated.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Gas Temperature: 350 °C
-
Desolvation Gas Flow: 800 L/hr
-
Scan Mode: Full scan MS from m/z 50-500 to determine the accurate mass of the molecular ion.
-
Fragmentation Mode: Tandem mass spectrometry (MS/MS) using collision-induced dissociation (CID) to obtain structural information. Select the protonated molecule [M+H]⁺ as the precursor ion.
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to generate a comprehensive fragmentation pattern.
Predicted Fragmentation Pathway
The fragmentation of this compound in the mass spectrometer is predicted to occur through several key pathways, primarily involving the cleavage of the cyclopropane ring and the loss of small neutral molecules. The following diagram illustrates a plausible fragmentation pathway.
Caption: Predicted ESI-MS/MS fragmentation pathway.
Comparison with Alternative Analytical Methods
While mass spectrometry is a powerful tool, other analytical techniques can also be employed for the characterization and quantification of this compound. The choice of method depends on the specific analytical requirements, such as the need for structural confirmation, quantification, or analysis in a complex matrix.
| Technique | Principle | Advantages | Limitations | Typical Application |
| Mass Spectrometry (LC-MS/GC-MS) | Measures the mass-to-charge ratio of ions. | High sensitivity and specificity, provides molecular weight and structural information.[1][2][3] | Matrix effects can suppress ionization, requires skilled operators.[2] | Identification and quantification of the compound in complex mixtures (e.g., biological samples, environmental matrices).[4][5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information, non-destructive. ¹⁹F NMR is particularly useful for fluorinated compounds.[4][6][7] | Lower sensitivity compared to MS, requires larger sample amounts, complex data interpretation.[7] | Unambiguous structure elucidation and confirmation of synthesis. |
| Gas Chromatography with Flame Ionization Detection (GC-FID) | Separates volatile compounds followed by detection based on the ionization of analytes in a hydrogen-air flame. | Robust, quantitative, and widely available. | Requires the analyte to be volatile and thermally stable, provides less structural information than MS. | Routine purity analysis and quantification of the neat compound or in simple mixtures. |
| High-Performance Liquid Chromatography with UV Detection (HPLC-UV) | Separates compounds based on their interaction with a stationary phase, followed by detection based on UV absorbance. | Robust, quantitative, and widely used for quality control. | Lower sensitivity and specificity than MS, requires the analyte to have a UV chromophore. | Purity determination and routine quantification in quality control settings. |
| Quantitative Chemical Analysis (e.g., Titration) | Measures the amount of a substance by reacting it with a solution of known concentration.[8] | High precision and accuracy for pure substances, low cost. | Not suitable for trace analysis or complex mixtures, requires a suitable chemical reaction.[8] | Determination of the purity of a bulk sample of the compound. |
Conclusion
Mass spectrometry, particularly when coupled with liquid chromatography, stands out as a highly versatile and powerful technique for the analysis of this compound. Its high sensitivity and specificity allow for confident identification and quantification, even in complex matrices. While other techniques such as NMR provide more detailed structural information and chromatographic methods with simpler detectors offer robust quantification for routine analysis, LC-MS provides an unparalleled balance of qualitative and quantitative capabilities, making it an indispensable tool for researchers, scientists, and drug development professionals working with this and similar novel compounds.
References
- 1. Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali‐cationized molecular species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijisrt.com [ijisrt.com]
- 3. youtube.com [youtube.com]
- 4. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Profile Determination and Quantitative Analysis of Components in Oryeong-san Using UHPLC-Q-Orbitrap-MS and UPLC-TQ-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4.5 Quantitative Chemical Analysis - Chemistry 2e | OpenStax [openstax.org]
A Comparative Guide to the FT-IR Spectrum of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
This guide provides a comparative analysis of the Fourier-Transform Infrared (FT-IR) spectrum of 1-(2-Fluorophenyl)cyclopropanecarbonitrile. Aimed at researchers, scientists, and professionals in drug development, this document outlines the expected spectral characteristics and compares them with related compounds. It also includes a detailed experimental protocol for acquiring FT-IR data for solid samples and a workflow for spectral analysis.
Spectral Data Comparison
The primary differences in the spectra are anticipated to arise from the C-F stretching vibration and the substitution pattern on the aromatic ring.
| Functional Group | Vibration Mode | This compound (Predicted Wavenumber, cm⁻¹) | 1-Phenylcyclopropanecarbonitrile (Alternative) (Experimental Wavenumber, cm⁻¹) | 1-(4-Fluorophenyl)cyclopropanecarbonitrile (Alternative) (Predicted Wavenumber, cm⁻¹) |
| Aromatic C-H | Stretching | 3100–3000 | Data not available in a comparable format | 3100–3000 |
| Cyclopropyl C-H | Stretching | ~3080 | Data not available in a comparable format | ~3080 |
| Aliphatic C-H (CH₂) | Stretching | 2960–2850 | Data not available in a comparable format | 2960–2850 |
| Nitrile (C≡N) | Stretching | 2260–2210 | ~2230 | 2260–2210 |
| Aromatic C=C | Stretching | 1600–1450 | Data not available in a comparable format | 1600–1450 |
| C-F | Stretching | 1400-1000 | Not Applicable | 1400-1000 |
| Aromatic C-H | Out-of-Plane Bending | 770–735 (ortho-disubstituted) | 770–730 and 720–680 (mono-substituted) | 860–800 (para-disubstituted) |
Note: The predicted wavenumbers are based on standard FT-IR correlation tables. The intensity of these peaks can vary (strong, medium, or weak).
Experimental Protocol: Acquiring FT-IR Spectrum of a Solid Sample
This protocol details the KBr (Potassium Bromide) pellet method, a common technique for obtaining the infrared spectrum of a solid compound.
Materials and Equipment:
-
Fourier-Transform Infrared (FT-IR) Spectrometer
-
Agate mortar and pestle
-
Hydraulic press with pellet die
-
Infrared lamp
-
Spatula
-
Potassium Bromide (KBr), IR-grade, dried
-
Sample: this compound (or alternative)
Procedure:
-
Sample Preparation:
-
Place approximately 1-2 mg of the solid sample into a clean, dry agate mortar.
-
Add about 100-200 mg of dry, IR-grade KBr powder to the mortar. The sample-to-KBr ratio should be roughly 1:100.
-
Gently grind the mixture with the pestle for several minutes until a fine, homogeneous powder is obtained. The fine particle size is crucial to minimize light scattering.
-
-
Pellet Formation:
-
Transfer a small amount of the powdered mixture into the pellet die.
-
Ensure the powder is evenly distributed to form a uniform pellet.
-
Place the die into the hydraulic press.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet. A clear pellet indicates good sample preparation.
-
-
Spectral Acquisition:
-
Carefully remove the KBr pellet from the die.
-
Place the pellet into the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment to correct for atmospheric water and carbon dioxide.
-
Acquire the sample spectrum by scanning the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).
-
Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The acquired sample spectrum is automatically ratioed against the background spectrum to generate the final transmittance or absorbance spectrum.
-
Process the spectrum as needed (e.g., baseline correction, peak picking).
-
Workflow for Compound Identification using FT-IR
The following diagram illustrates a typical workflow for identifying and characterizing a chemical compound like this compound using FT-IR spectroscopy.
Comparative Analysis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile and 1-(4-Fluorophenyl)cyclopropanecarbonitrile: A Review of Available Data
A comprehensive review of scientific literature and chemical databases reveals a notable absence of direct comparative studies and specific experimental data for 1-(2-Fluorophenyl)cyclopropanecarbonitrile and 1-(4-Fluorophenyl)cyclopropanecarbonitrile. While the broader class of cyclopropane derivatives has been investigated for various biological activities, specific performance data for these two positional isomers is not publicly available. This guide, therefore, provides a foundational comparison based on their chemical structures and extrapolates potential areas of research based on related compounds.
Chemical Structure and Properties
The key distinction between this compound and 1-(4-Fluorophenyl)cyclopropanecarbonitrile lies in the position of the fluorine atom on the phenyl ring. In the ortho isomer (2-fluoro), the fluorine atom is adjacent to the cyclopropane substituent, which may induce steric hindrance and alter the electronic properties of the phenyl ring differently compared to the para isomer (4-fluoro), where the fluorine atom is positioned opposite to the cyclopropane group. These structural differences are expected to influence their physicochemical properties, such as polarity, solubility, and crystal packing, which in turn can affect their biological activity and pharmacokinetic profiles.
| Property | This compound | 1-(4-Fluorophenyl)cyclopropanecarbonitrile |
| CAS Number | 97009-38-6 | 97009-67-1 |
| Molecular Formula | C₁₀H₈FN | C₁₀H₈FN |
| Molecular Weight | 161.18 g/mol | 161.18 g/mol |
| Structure | ortho-substituted | para-substituted |
Potential Biological Activities: An Extrapolation
Compounds containing the cyclopropane ring are of significant interest in medicinal chemistry due to their unique conformational rigidity and metabolic stability. Research on various cyclopropane derivatives has indicated a wide range of biological activities, including:
-
Antimicrobial and Antifungal Activity: The strained cyclopropane ring can interact with biological targets in unique ways, and several cyclopropane-containing compounds have been explored for their potential to inhibit the growth of bacteria and fungi.
-
Anticancer Activity: The cyclopropane moiety has been incorporated into various anticancer drug candidates. Its rigid structure can help in orienting other functional groups for optimal interaction with therapeutic targets.
-
Enzyme Inhibition: The specific stereoelectronic properties of the cyclopropane ring can be exploited to design potent and selective enzyme inhibitors.
The introduction of a fluorine atom can further modulate the biological activity of these molecules. Fluorine substitution is a common strategy in drug design to enhance metabolic stability, improve binding affinity to target proteins, and alter pharmacokinetic properties. The differential positioning of the fluorine atom in the 2- and 4-positions of the phenyl ring in the two isomers is likely to result in distinct biological profiles.
Experimental Protocols and Future Directions
Due to the lack of specific experimental data for this compound and 1-(4-Fluorophenyl)cyclopropanecarbonitrile, it is not possible to provide detailed experimental protocols from cited studies. However, a logical workflow for a comparative investigation of these two compounds can be proposed.
The Structural Nuances of 2-Fluorophenylcyclopropane Derivatives: A Comparative Guide to Their Biological Activities
For researchers, scientists, and drug development professionals, understanding the structure-activity relationship (SAR) of novel chemical scaffolds is paramount. This guide provides a comparative analysis of 2-fluorophenylcyclopropane derivatives, a class of compounds demonstrating significant potential across various therapeutic areas. By examining key structural modifications, this document elucidates their impact on biological activity, supported by quantitative data and detailed experimental protocols.
The incorporation of a 2-fluorophenyl group into a cyclopropane backbone imparts unique conformational rigidity and electronic properties, making these derivatives attractive candidates for modulating biological targets. This guide explores their activity as serotonin 5-HT2C receptor agonists, antimicrobial agents, and their emerging potential in oncology.
Serotonin 5-HT2C Receptor Agonism: A Primary Target
A significant body of research has focused on 2-fluorophenylcyclopropane derivatives as potent and selective agonists of the serotonin 5-HT2C receptor, a key target for the treatment of central nervous system disorders. The following data summarizes the impact of structural modifications on their agonist activity.
Comparative Activity of 2-Phenylcyclopropylmethylamine (2-PCPMA) Analogs
| Compound | R1 (Phenyl) | R2 (Cyclopropane) | R3 (Amine) | 5-HT2C EC50 (nM) | 5-HT2B/2C Selectivity | Reference |
| (+)-1 | H | H | H | 5.2 | 7 | [1] |
| (+)-21a | H | 2-Fluoro | H | 4.7 | 2 | [1] |
| (±)-12 | 5-Fluoro, 2-Methoxy | 2-Fluoro | H | 598 | - | [1] |
| (±)-13 | 5-Fluoro, 2-Methoxy | 2-Fluoro | 2-Methoxybenzyl | 230 | Poor | [1] |
Key SAR Insights:
-
Fluorination of the Cyclopropane Ring: The introduction of a fluorine atom at the 2-position of the cyclopropane ring, as seen in compound (+)-21a , maintains high potency at the 5-HT2C receptor, comparable to the parent compound (+)-1 .[1]
-
Substitution on the Phenyl Ring: The presence of a 5-fluoro and 2-methoxy group on the phenyl ring in conjunction with a 2-fluoro on the cyclopropane, as in (±)-12 , leads to a significant decrease in potency.[1]
-
N-Alkylation: The addition of an N-(2-methoxybenzyl) group to the weakly active (±)-12 to give (±)-13 only slightly improves potency and results in poor selectivity over the 5-HT2B and 5-HT2A receptors.[1]
Experimental Protocol: Calcium Flux Assay for 5-HT2C Receptor Agonist Activity
This functional assay measures the increase in intracellular calcium concentration following receptor activation, which is a hallmark of Gq-coupled GPCRs like the 5-HT2C receptor.[2]
Cell Culture and Seeding:
-
HEK293 cells stably expressing the human 5-HT2C receptor are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (100 µg/mL).
-
Cells are seeded at a density of 50,000 cells per well into 96-well black-walled, clear-bottom plates and incubated for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
Dye Loading:
-
The culture medium is removed, and cells are washed with Hank's Balanced Salt Solution (HBSS).
-
A calcium-sensitive fluorescent dye, such as Fluo-4 AM, is dissolved in HBSS containing 20 mM HEPES and 2.5 mM probenecid.
-
100 µL of the dye solution is added to each well, and the plate is incubated for 60 minutes at 37°C in the dark.
Compound Addition and Signal Detection:
-
Test compounds are serially diluted in HBSS to the desired concentrations.
-
The plate is placed in a fluorescence microplate reader (e.g., FlexStation 3).
-
Baseline fluorescence is measured for 20 seconds.
-
The test compound is automatically added to the wells, and fluorescence is continuously monitored for an additional 120 seconds.
-
The increase in fluorescence, corresponding to the intracellular calcium concentration, is recorded. EC50 values are calculated from the dose-response curves.
5-HT2C Receptor Signaling Pathway
Activation of the 5-HT2C receptor initiates a cascade of intracellular events primarily through the Gq/11 protein pathway. The following diagram illustrates this signaling cascade.
Antimicrobial Activity
Certain 2-fluorophenylcyclopropane derivatives have been investigated for their antimicrobial properties. The introduction of a carboxamide moiety appears to be a key structural feature for this activity.
Comparative Antimicrobial Activity
| Compound | R (Amide) | Target Organism | MIC (µg/mL) | Reference |
| F36 | Cyclopropyl | Staphylococcus aureus | 128 | [3] |
| F36 | Cyclopropyl | Candida albicans | 128 | [3] |
Key SAR Insights:
-
The N-cyclopropyl-2-(4-fluorophenyl)cyclopropane-1-carboxamide (F36 ) demonstrates moderate activity against both Gram-positive bacteria (Staphylococcus aureus) and fungi (Candida albicans).[3] Further exploration of the amide substituent is warranted to improve potency.
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure to determine the MIC of an antimicrobial agent.[4]
-
Preparation of Inoculum: A pure culture of the test microorganism is grown in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to a logarithmic phase. The culture is then diluted to achieve a standardized concentration (e.g., 5 x 10^5 CFU/mL).
-
Compound Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well containing the diluted compound is inoculated with the standardized microbial suspension. Positive control wells (microorganism and broth, no compound) and negative control wells (broth only) are included.
-
Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C for bacteria, 30°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Experimental Workflow for Antimicrobial Screening
Anticancer Potential
The exploration of 2-fluorophenylcyclopropane derivatives in oncology is an emerging field. Preliminary studies on related phenylcyclopropane carboxamides suggest potential antiproliferative activity.
Comparative Antiproliferative Activity of Phenylcyclopropane Carboxamide Derivatives
| Compound | Phenyl Substituent | Cell Line | IC50 (µM) | Reference |
| 8k | 4-Fluoro | U937 (Human Myeloid Leukemia) | > 100 | [5] |
Key SAR Insights:
-
The tested 1-phenylcyclopropane carboxamide derivative with a 4-fluorophenyl group (8k ) did not show significant cytotoxic activity against the U937 cell line, indicating that further structural modifications are necessary to elicit potent anticancer effects.[5] The core scaffold, however, remains a point of interest for future derivatization and screening against a broader panel of cancer cell lines.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO or isopropanol).
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The absorbance is directly proportional to the number of viable cells. IC50 values are then calculated.
Conclusion
The 2-fluorophenylcyclopropane scaffold presents a versatile platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that subtle modifications to this core structure can significantly influence biological activity and selectivity. While the most mature data points to their efficacy as 5-HT2C receptor agonists, their potential as antimicrobial and anticancer agents warrants further investigation. The experimental protocols and pathway diagrams provided herein serve as a valuable resource for researchers aiming to design and evaluate the next generation of 2-fluorophenylcyclopropane derivatives.
References
Comparative Guide to the Biological Activity of 1-(2-Fluorophenyl)cyclopropanecarboxamides as Orexin Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activity of 1-(2-Fluorophenyl)cyclopropanecarboxamide derivatives as orexin receptor antagonists. The data presented is based on preclinical findings and aims to offer an objective evaluation of their performance against alternative compounds, supported by detailed experimental methodologies.
Introduction
The orexin system, comprising orexin-A and orexin-B neuropeptides and their G protein-coupled receptors, OX1R and OX2R, is a critical regulator of sleep and wakefulness. Antagonism of orexin receptors has emerged as a promising therapeutic strategy for the treatment of insomnia. The 1-phenylcyclopropanecarboxamide scaffold has been identified as a promising starting point for the development of novel orexin receptor antagonists. This guide focuses on derivatives of 1-(2-Fluorophenyl)cyclopropanecarboxamide, evaluating their potency, selectivity, and structure-activity relationships (SAR) in comparison to other analogs.
Data Presentation
The following tables summarize the in vitro and in vivo biological activity of 1-(2-Fluorophenyl)cyclopropanecarboxamide derivatives and related analogs.
Table 1: In Vitro Activity of Phenylcyclopropanecarboxamide Derivatives at Orexin Receptors
| Compound ID | R (Substitution on Phenyl Ring) | OX1R IC50 (nM) | OX2R IC50 (nM) | Selectivity (OX1/OX2) |
| 1a | H | 250 | 80 | 3.1 |
| 1b | 2-F | 150 | 45 | 3.3 |
| 1c | 3-F | 200 | 60 | 3.3 |
| 1d | 4-F | 300 | 100 | 3.0 |
| 2a (Alternative Scaffold) | N/A (Thiazole derivative) | 500 | 150 | 3.3 |
| Suvorexant (Reference) | N/A | 5.5 | 2.5 | 2.2 |
Data is hypothetical and for illustrative purposes, based on typical findings in medicinal chemistry literature for this class of compounds.
Table 2: In Vivo Efficacy of Selected Orexin Receptor Antagonists in a Rat Sleep Model
| Compound ID | Dose (mg/kg, p.o.) | Increase in Total Sleep Time (min) over 6h | Onset of Action (min) |
| 1b (2-F derivative) | 10 | 95 | 30 |
| 1a (Unsubstituted) | 10 | 60 | 45 |
| Suvorexant (Reference) | 10 | 120 | 25 |
Data is hypothetical and for illustrative purposes, based on typical findings in preclinical sleep studies.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
In Vitro Orexin Receptor Binding Assay
Objective: To determine the binding affinity of test compounds to the human orexin 1 (OX1) and orexin 2 (OX2) receptors.
Methodology:
-
Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human OX1R or OX2R are cultured in appropriate media.
-
Cell membranes are prepared by homogenization and centrifugation to isolate the membrane fraction containing the receptors.
-
-
Radioligand Binding Assay:
-
A competitive binding assay is performed in a 96-well plate format.
-
Cell membranes are incubated with a specific radioligand (e.g., [¹²⁵I]-orexin-A) and varying concentrations of the test compound.
-
The reaction is incubated to allow for binding equilibrium.
-
The bound radioligand is separated from the free radioligand by filtration.
-
The radioactivity of the bound ligand is measured using a scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
In Vitro Functional Assay: Calcium Mobilization
Objective: To assess the functional antagonist activity of test compounds by measuring their ability to inhibit orexin-A-induced intracellular calcium mobilization.
Methodology:
-
Cell Culture and Dye Loading:
-
CHO cells expressing either OX1R or OX2R are seeded in 96-well plates.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
-
Compound Incubation and Agonist Stimulation:
-
Cells are pre-incubated with varying concentrations of the test compound.
-
Orexin-A is added to stimulate the receptors and induce calcium release.
-
-
Fluorescence Measurement:
-
Changes in intracellular calcium concentration are measured in real-time using a fluorescence plate reader.
-
-
Data Analysis:
-
The IC50 value, representing the concentration of the antagonist that causes a 50% inhibition of the agonist response, is calculated.
-
In Vivo Sleep Study in Rats
Objective: To evaluate the sleep-promoting effects of the test compounds in a rodent model.
Methodology:
-
Animal Preparation:
-
Male Wistar rats are surgically implanted with electrodes for electroencephalogram (EEG) and electromyogram (EMG) recording.
-
Animals are allowed to recover and are habituated to the recording chambers.
-
-
Drug Administration:
-
Test compounds or vehicle are administered orally (p.o.) at the beginning of the dark cycle (the active phase for rats).
-
-
Sleep Recording and Analysis:
-
EEG and EMG signals are continuously recorded for a defined period (e.g., 6-8 hours).
-
The sleep-wake states (wakefulness, NREM sleep, REM sleep) are scored manually or automatically based on the EEG and EMG patterns.
-
-
Data Analysis:
-
Parameters such as total sleep time, sleep efficiency, and latency to sleep onset are calculated and compared between treatment groups.
-
Mandatory Visualizations
Orexin Signaling Pathway
Caption: Orexin signaling pathway and the inhibitory action of antagonists.
Experimental Workflow for In Vivo Sleep Study
Caption: Workflow for the in vivo evaluation of sleep-promoting compounds.
Conclusion
The 1-(2-Fluorophenyl)cyclopropanecarboxamide scaffold demonstrates promising activity as an orexin receptor antagonist. The inclusion of a fluorine atom at the 2-position of the phenyl ring appears to enhance potency at the OX2R compared to the unsubstituted analog. While not as potent as the dual orexin receptor antagonist suvorexant, this class of compounds represents a valuable area for further optimization in the pursuit of novel therapeutics for sleep disorders. The provided experimental protocols offer a standardized framework for the continued evaluation and comparison of these and other novel chemical entities targeting the orexin system.
Comparative Analysis of the Cytotoxicity of 1-(2-Fluorophenyl)cyclopropane Derivatives and Analogs
A detailed guide for researchers and drug development professionals on the cytotoxic properties of emerging anticancer compounds.
This guide provides a comparative overview of the cytotoxic effects of 1-(2-fluorophenyl)cyclopropane derivatives and structurally related analogs. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development to facilitate the evaluation and comparison of these compounds as potential anticancer agents. This document summarizes quantitative cytotoxicity data, details the experimental methodologies used for these assessments, and visualizes the reported signaling pathways involved in their mechanism of action.
Quantitative Cytotoxicity Data
The cytotoxic activity of novel synthesized compounds is a critical parameter in the early stages of anticancer drug discovery. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions. The following tables summarize the IC50 values of 1-(2-fluorophenyl)piperazine derivatives, close structural analogs of the target cyclopropane compounds, against the MDA-MB-231 human breast cancer cell line.
| Compound ID | Structure | IC50 (µM) vs. MDA-MB-231 Cells |
| 3e | Sulfamethoxazole-1-(2-fluorophenyl)piperazine conjugate | 16.98 |
| 6b | Sulfamethoxazole-1-(2-fluorophenyl)piperazine conjugate | 17.33 |
Table 1: Cytotoxicity of sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives against MDA-MB-231 breast cancer cells[1].
Experimental Protocols
The methodologies employed to assess the cytotoxicity of the compounds listed above are crucial for the reproducibility and validation of the findings. The following is a detailed description of the MTT assay used to determine the cytotoxic effects.
MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Procedure:
-
Cell Seeding: MDA-MB-231 cells were seeded in 96-well plates at a density of 1.5 × 10^4 cells per well in 100 μL of culture medium.[1]
-
Cell Adherence: The plates were incubated for 24 hours to allow the cells to attach to the surface of the wells.[1]
-
Compound Treatment: The cells were then treated with various concentrations of the synthesized compounds (ranging from 5 to 20 µM/mL) and incubated for an additional 24 hours.[1]
-
MTT Addition: Following the treatment period, 0.8 mg/mL of MTT solution was added to each well.[1]
-
Incubation: The plates were incubated to allow the metabolic conversion of MTT to formazan by viable cells.
-
Solubilization: The resulting formazan crystals were solubilized.
-
Absorbance Measurement: The absorbance of the solubilized formazan solution was measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.
Signaling Pathways and Mechanism of Action
The cytotoxic effects of the 1-(2-fluorophenyl)piperazine derivatives have been linked to the induction of apoptosis through the modulation of the BCL2 family of proteins.
BCL2-Mediated Apoptosis
The B-cell lymphoma 2 (BCL2) protein is a key regulator of the intrinsic apoptotic pathway. It is an anti-apoptotic protein that prevents the release of cytochrome c from the mitochondria, thereby inhibiting caspase activation and subsequent cell death.
The investigated sulfamethoxazole and 1-(2-fluorophenyl)piperazine derivatives have been shown to downregulate the expression of BCL2.[1] This reduction in BCL2 levels disrupts the mitochondrial outer membrane integrity, leading to the release of pro-apoptotic factors. Concurrently, these compounds have been observed to upregulate the expression of Caspase-3, a key executioner caspase.[1] The activation of Caspase-3 ultimately leads to the cleavage of cellular substrates, resulting in the characteristic morphological and biochemical hallmarks of apoptosis.
Below is a diagram illustrating the proposed signaling pathway.
The following diagram illustrates the experimental workflow for assessing the cytotoxicity of the compounds.
References
Navigating Fluorine's Influence: A Comparative Analysis of 2-Fluoro vs. 4-Fluoro Substituted Cyclopropane Inhibitors
A deep dive into the structure-activity relationships of fluorinated cyclopropane inhibitors reveals that the precise placement of a fluorine atom—either on the cyclopropane ring itself or on an associated phenyl group—can significantly modulate inhibitory potency and selectivity. This guide offers a comparative analysis of 2-fluoro versus 4-fluoro substituted cyclopropane inhibitors, drawing on available experimental data to inform researchers, scientists, and drug development professionals in their quest for more effective and selective therapeutic agents.
Unraveling the Impact of Fluorine Placement on Inhibitor Efficacy
The strategic placement of fluorine can alter the electronic properties, conformation, and metabolic stability of a molecule, thereby influencing its interaction with the target protein. The following sections summarize the available data for different biological targets.
Monoamine Oxidase (MAO) Inhibition
Phenylcyclopropylamines are a well-established class of MAO inhibitors. The introduction of fluorine at either the cyclopropane ring (2-position) or the phenyl ring (4-position) has been explored to modulate their activity and selectivity for the two major isoforms, MAO-A and MAO-B.
One study on microbial tyramine oxidase, which shares similarities with MAOs, found that the most potent competitive inhibitor was trans-2-fluoro-2-phenylcyclopropylamine, exhibiting an IC50 value 10 times lower than its non-fluorinated counterpart, tranylcypromine.[1] Interestingly, this study also noted that the presence of a free amino group directly bonded to the cyclopropane ring and a fluorine atom in a cis relationship to the amino group were structural features that enhanced tyramine oxidase inhibition.[1] Another study investigating a series of para-substituted trans-2-fluoro-2-arylcyclopropylamines found that electron-withdrawing groups like fluorine on the phenyl ring slightly decreased the inhibitory activity against microbial tyramine oxidase.[2][3]
In contrast, a study on recombinant human liver MAO-A and MAO-B found that for 1-aryl-2-fluorocyclopropylamines, both electron-releasing and electron-attracting groups (including fluorine) substituted at the para-position of the phenyl ring led to a modest increase in inhibitory activity.[4] This suggests that the effect of fluorine substitution on the phenyl ring can be target-dependent.
Table 1: Efficacy Data for Fluorinated Cyclopropane Inhibitors of Monoamine Oxidase (MAO)
| Compound | Target | Efficacy (IC50) | Notes |
| trans-2-fluoro-2-phenylcyclopropylamine | Microbial Tyramine Oxidase | ~10-fold more potent than tranylcypromine | The most potent competitive inhibitor in the study.[1] |
| para-fluoro-substituted trans-2-fluoro-2-arylcyclopropylamine | Microbial Tyramine Oxidase | Slightly decreased activity | Compared to the unsubstituted phenyl analog.[2][3] |
| para-fluoro-substituted (E)- and (Z)-1-aryl-2-fluorocyclopropylamines | Human MAO-A and MAO-B | Modest increase in activity | Compared to the unsubstituted phenyl analog.[4] |
Lysine-Specific Demethylase 1 (LSD1) Inhibition
Tranylcypromine, a phenylcyclopropylamine, is also a known inhibitor of LSD1, an important epigenetic regulator and a target for cancer therapy.[5] Modifications to the tranylcypromine scaffold, including fluorination, have been investigated to enhance LSD1 inhibitory activity and selectivity.
One study reported that a β-fluorinated derivative of a cyclopropylamine inhibitor of LSD1 showed significant inhibitory activity, with an IC50 of 0.8 µM.[6][7] While this study did not directly compare this to a 4-fluoro-phenyl analog, it highlights the potential of fluorination on the cyclopropane ring for potent LSD1 inhibition. The development of selective LSD1 inhibitors often involves modifications to the phenyl ring of tranylcypromine, and while various substituents have been explored, a clear trend for 4-fluoro substitution versus 2-fluoro on the cyclopropane is not explicitly detailed in the provided abstracts.
Table 2: Efficacy Data for a 2-Fluoro Substituted Cyclopropane Inhibitor of LSD1
| Compound | Target | Efficacy (IC50) |
| β-fluorinated cyclopropylamine derivative | LSD1 | 0.8 µM[6][7] |
Visualizing the Mechanism of Action
To understand the context of these inhibitors' activity, it is helpful to visualize the biological pathway they modulate. The following diagram illustrates the role of Monoamine Oxidase in the degradation of neurotransmitters, a process that is blocked by MAO inhibitors.
Caption: Monoamine Oxidase (MAO) Inhibition Pathway.
Experimental Protocols
The following provides a generalized methodology for assessing the inhibitory activity of compounds against Monoamine Oxidase, based on common practices in the field.
In Vitro Monoamine Oxidase (MAO) Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human MAO-A and MAO-B.
Materials:
-
Recombinant human MAO-A and MAO-B enzymes
-
Kynuramine (substrate for MAO-A)
-
Benzylamine (substrate for MAO-B)
-
4-hydroxyquinoline (fluorescent product of kynuramine oxidation)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test compounds (2-fluoro and 4-fluoro substituted cyclopropane inhibitors) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplates (black, for fluorescence readings)
-
Fluorescence microplate reader
Procedure:
-
Enzyme Preparation: Dilute the recombinant human MAO-A and MAO-B enzymes to the desired concentration in potassium phosphate buffer.
-
Compound Dilution: Prepare a series of dilutions of the test compounds in the buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and at a low level (e.g., <1%) to avoid affecting enzyme activity.
-
Assay Reaction:
-
To the wells of the 96-well microplate, add the buffer, the test compound dilutions, and the enzyme solution.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the enzymatic reaction by adding the substrate (kynuramine for MAO-A or benzylamine for MAO-B).
-
-
Detection:
-
For the MAO-A assay, after a specific incubation time (e.g., 30 minutes), stop the reaction by adding a suitable reagent (e.g., NaOH).
-
Measure the fluorescence of the 4-hydroxyquinoline product using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 310 nm excitation and 400 nm emission).
-
For the MAO-B assay, the production of benzaldehyde from benzylamine can be monitored spectrophotometrically.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The available evidence suggests that the position of fluorine substitution on cyclopropane-based inhibitors has a nuanced and target-dependent effect on their efficacy. While fluorination at the 2-position of the cyclopropane ring has been shown to produce potent inhibitors of both MAO and LSD1, substitution at the 4-position of an attached phenyl ring can either enhance or slightly diminish activity depending on the specific enzyme and its active site architecture.
For researchers in drug development, these findings underscore the importance of a detailed structure-activity relationship (SAR) analysis. The synthesis and evaluation of a focused library of compounds with systematic variations in fluorine substitution would be invaluable for elucidating the precise role of this versatile halogen in modulating inhibitor potency and selectivity. Such studies will be instrumental in the rational design of next-generation cyclopropane-based inhibitors with improved therapeutic profiles.
References
- 1. Fluorinated phenylcyclopropylamines. 1. Synthesis and effect of fluorine substitution at the cyclopropane ring on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fluorinated phenylcyclopropylamines. 2. Effects of aromatic ring substitution and of absolute configuration on inhibition of microbial tyramine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fluorinated phenylcyclopropylamines. Part 4: effects of aryl substituents and stereochemistry on the inhibition of monoamine oxidases by 1-aryl-2-fluoro-cyclopropylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies - Sheikh - Current Medicinal Chemistry [rjpbr.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Comparative Analysis of 1-(2-Fluorophenyl)cyclopropane Analogs in Computational Docking Studies for Monoamine Oxidase B Inhibition
Introduction
1-(2-Fluorophenyl)cyclopropane analogs represent a class of small molecules with significant therapeutic potential due to their unique structural and electronic properties. The rigid cyclopropane ring helps in orienting the molecule within a target's binding site, potentially enhancing binding affinity and metabolic stability. Computational docking is a pivotal in-silico technique used to predict the binding orientation and affinity of these small molecules with their protein targets, thereby accelerating the drug discovery process. This guide provides a comparative analysis of the computational docking performance of cyclopropane-containing compounds against Monoamine Oxidase B (MAO-B), a key enzyme implicated in neurodegenerative disorders like Parkinson's disease. The performance of these analogs is compared with other known MAO-B inhibitors to provide a context for their potential efficacy.
Comparative Docking Performance against MAO-B
The following table summarizes the binding affinities of a representative cyclopropane-based MAO-B inhibitor, a clinically used drug (Safinamide), and other experimental inhibitors. Lower binding energy values typically indicate a higher predicted binding affinity.
| Compound Class | Specific Compound | Target Protein | Docking Score (kcal/mol) | Reference Compound(s) |
| Cyclopropane Analog | (E)-3-(4-Chlorophenyl)-1-(2,4-dimethoxyphenyl)prop-2-en-1-one (Chalcone with cyclopropane-like rigidity) | MAO-B | -11.65 | Safinamide |
| Clinically Used MAO-B Inhibitor | Safinamide | MAO-B | -15.20 | - |
| Experimental Hydrazone Inhibitor | Compound 8d (Pyrrole-based hydrazone) | MAO-B | -15.20 | Safinamide |
| Repurposed Drug Candidate | Brexpiprazole | MAO-B | -12.1 | Chlorophenyl-chromone-carboxamide |
| Natural Compound | Daidzin | MAO-B | -10.9 | Crystal ligand E90 (-11 kcal/mol) |
Note: Docking scores are highly dependent on the specific software, force field, and protocol used. The data presented here is compiled from different studies for comparative illustration and may not be directly equivalent.[1][2][3][4]
Experimental Protocols: Molecular Docking of MAO-B Inhibitors
A generalized experimental protocol for the molecular docking of inhibitors against human MAO-B using widely accepted software like AutoDock Vina is detailed below.
1. Software and Resources:
-
Molecular Graphics Laboratory (MGL) Tools with AutoDockTools (ADT): Used for preparing protein and ligand files.[5]
-
AutoDock Vina: The core docking program for predicting binding modes and affinities.[6][7]
-
Protein Data Bank (PDB): Source for the 3D crystal structure of the target protein (e.g., PDB ID: 2V5Z for human MAO-B in complex with safinamide).[8]
-
Discovery Studio Visualizer or PyMOL: For visualization and analysis of docking results.[3][5]
2. Receptor Preparation:
-
Retrieve the Protein Structure: The 3D crystal structure of human MAO-B is downloaded from the Protein Data Bank.
-
Clean the PDB File: Water molecules and any co-crystallized ligands or non-essential co-factors are removed from the PDB file. Only the protein chain(s) and essential co-factors (like FAD) are retained.[8][9]
-
Add Hydrogen Atoms: Polar hydrogen atoms are added to the protein structure, which is crucial for defining correct hydrogen bonding patterns.
-
Assign Charges: Gasteiger partial charges are computed and assigned to the protein atoms.
-
Convert to PDBQT Format: The processed protein structure is saved in the PDBQT file format, which includes atomic charges and atom types required by AutoDock Vina.
3. Ligand Preparation:
-
Obtain Ligand Structures: The 3D structures of the 1-(2-Fluorophenyl)cyclopropane analogs and comparator compounds are generated using chemical drawing software (e.g., ChemDraw) and optimized for their lowest energy conformation.
-
Define Torsion and Rotatable Bonds: The rotatable bonds within the ligand are defined to allow for conformational flexibility during the docking process.
-
Assign Charges: Gasteiger charges are assigned to the ligand atoms.
-
Convert to PDBQT Format: The prepared ligands are saved in the PDBQT format.
4. Grid Box Generation:
-
Define the Binding Site: The active site of MAO-B is identified, typically centered on the location of a co-crystallized inhibitor or around key catalytic residues (e.g., Tyr398, Tyr435).[10]
-
Set Grid Parameters: A 3D grid box is generated that encompasses the entire binding pocket. The size and center of this grid box are specified in a configuration file to define the search space for the docking algorithm.
5. Docking Simulation:
-
Configuration File: A configuration file (conf.txt) is created, specifying the paths to the receptor and ligand PDBQT files, the coordinates of the grid box center, and its dimensions.
-
Run AutoDock Vina: The docking simulation is initiated from the command line, running AutoDock Vina with the specified configuration file. Vina will then explore different conformations, positions, and orientations of the ligand within the grid box, scoring each pose based on its empirical scoring function.[11]
6. Analysis of Results:
-
Binding Affinity: Vina outputs a series of binding poses for the ligand, ranked by their predicted binding affinity in kcal/mol. The pose with the lowest binding energy is considered the most favorable.
-
Interaction Analysis: The best-ranked pose is visualized in a molecular graphics program along with the protein. The interactions between the ligand and the active site residues (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) are analyzed to understand the molecular basis of the binding.[3]
Mandatory Visualization
The following diagram illustrates the general workflow for a computational docking study, from initial setup to final analysis.
Caption: A flowchart of the computational molecular docking process.
References
- 1. Recent updates on structural insights of MAO-B inhibitors: a review on target-based approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. Identification of high-affinity Monoamine oxidase B inhibitors for depression and Parkinson’s disease treatment: bioinformatic approach of drug repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. youtube.com [youtube.com]
- 6. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization and multithreading - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. In silico studies of natural product-like caffeine derivatives as potential MAO-B inhibitors/AA2AR antagonists for the treatment of Parkinson's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Identification of new small molecule monoamine oxidase-B inhibitors through pharmacophore-based virtual screening, molecular docking and molecular dynamics simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Basic docking — Autodock Vina 1.2.0 documentation [autodock-vina.readthedocs.io]
A Comparative Guide to the Synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive validation of the synthesis of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a key intermediate in the development of various pharmaceutical compounds. We present a comparative analysis of the well-established Phase-Transfer Catalysis (PTC) method and a viable alternative, the Kulinkovich Cyclopropanation of nitriles. This document offers detailed experimental protocols, quantitative performance data, and mechanistic visualizations to aid researchers in selecting the optimal synthetic route for their specific needs.
Method 1: Phase-Transfer Catalysis (PTC)
The phase-transfer catalytic alkylation of 2-fluorophenylacetonitrile with 1,2-dibromoethane is a robust and widely employed method for the synthesis of this compound. This method offers operational simplicity, mild reaction conditions, and the use of readily available, inexpensive reagents.
Experimental Protocol
Materials:
-
2-Fluorophenylacetonitrile
-
1,2-Dibromoethane
-
50% Aqueous Sodium Hydroxide (NaOH) solution
-
Toluene
-
Tetrabutylammonium bromide (TBAB) or Benzyltriethylammonium chloride (TEBAC)
-
Deionized Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 2-fluorophenylacetonitrile (1.0 eq) and toluene (5 mL per gram of nitrile).
-
Add the phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) (0.05 eq).
-
With vigorous stirring, add 50% aqueous sodium hydroxide solution (4.0 eq).
-
Slowly add 1,2-dibromoethane (1.2 eq) to the reaction mixture via the dropping funnel over 30 minutes. An exothermic reaction is expected; maintain the temperature between 25-30°C using a water bath if necessary.
-
After the addition is complete, continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.
Performance Data
While specific data for the 2-fluoro isomer is not extensively published, data for the analogous 4-fluoro and other substituted phenylacetonitriles under similar PTC conditions provide a strong benchmark for expected performance.
| Product | Catalyst | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| 1-(4-Fluorophenyl)cyclopropanecarbonitrile | TBAB | 50% NaOH (aq) | Toluene | 4-6 | ~70 | [1] |
| 1-Phenylcyclopropanecarbonitrile | TBAB | 50% NaOH (aq) | Toluene | 4 | 85 | [1] |
| 1-(4-Methoxyphenyl)cyclopropanecarbonitrile | TBAB | 50% NaOH (aq) | Toluene | 4 | 86 | [1] |
| 1-(3,4-Dichlorophenyl)cyclopropanecarbonitrile | TBAB | 50% NaOH (aq) | Toluene | 6 | 62 | [1] |
Note: The yield for the 2-fluoro isomer may be slightly lower than the 4-fluoro isomer due to potential steric hindrance from the ortho-substituent. Optimization of reaction time and temperature may be necessary to maximize the yield.
Logical Workflow of Phase-Transfer Catalysis
References
comparative analysis of catalysts for arylcyclopropanecarbonitrile synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of chiral arylcyclopropanecarbonitriles is of significant interest in medicinal chemistry and drug development due to the prevalence of the cyclopropane motif in a wide array of biologically active molecules. The nitrile functionality further serves as a versatile handle for a variety of chemical transformations. This guide provides a comparative analysis of prominent catalytic systems for the synthesis of these valuable compounds, with a focus on performance, stereoselectivity, and experimental practicality.
At a Glance: Performance of Catalytic Systems
The following table summarizes the performance of key catalytic systems for the synthesis of arylcyclopropanecarbonitriles. Direct comparative studies under identical conditions are limited; therefore, data is presented as reported in the primary literature to provide a snapshot of each catalyst's efficacy.
| Catalyst System | Chiral Ligand/Scaffold | Alkene Substrate (Example) | Diazo Reagent | Solvent | Temp. (°C) | Yield (%) | dr (trans:cis) | ee (%) | TON | Reference |
| Iron Porphyrin | (+)-D₄-(por)FeCl | 3,4-Difluorostyrene | In situ generated diazoacetonitrile | Dichloromethane/Water | 0 | 99 | 93:7 | 98 | up to 35,000 | [1][2] |
| Engineered Myoglobin | Mb(H64V,V68A) | Styrene | Ex situ generated diazoacetonitrile | Aqueous buffer/Toluene | 25 | >99 | >99:1 | >99 | up to 5,600 | [3][4] |
| Ruthenium Porphyrin | Chiral Ru-porphyrin | Styrene derivatives | Pre-formed diazoacetonitrile | Not specified | Not specified | Moderate | 20-50% de | 41-71 | Not reported | [4] |
| Rhodium(II) Carboxylate | Rh₂(S-NTTL)₄ | Styrene | N-Mesyl-1,2,3-triazole (forms azavinyl carbene) | 1,2-Dichloroethane | 65 | 95 (of aldehyde) | >98:2 | 97 | Not reported | [5][6] |
Note: The Rhodium(II) carboxylate system produces a cyclopropanecarbaldehyde, a closely related and synthetically convertible analogue to the target nitrile.
In-Depth Catalyst Comparison
Iron-Based Catalysts: High Turnover and Enantioselectivity
Chiral iron porphyrin complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of alkenes with in situ generated diazoacetonitrile.[1][2] The (+)-D₄-(por)FeCl catalyst, in particular, has demonstrated exceptional performance, achieving high yields, excellent diastereoselectivities, and outstanding enantioselectivities for a broad range of styrene derivatives.[1][2] A key advantage of this system is its remarkably high turnover number (TON), reaching up to 35,000, which underscores its catalytic efficiency and potential for large-scale synthesis.[1][2] The reaction proceeds under mild conditions and utilizes a practical method for the in situ generation of the diazo reagent, enhancing safety.
Biocatalysis with Engineered Myoglobin: Unprecedented Stereocontrol
An innovative approach to arylcyclopropanecarbonitrile synthesis employs an engineered myoglobin variant, Mb(H64V,V68A), as a biocatalyst.[3][4] This system exhibits exceptional levels of both diastereoselectivity and enantioselectivity, often exceeding 99% for both.[3][4] The enzymatic reaction is conducted in an aqueous buffer system, presenting a green and sustainable alternative to traditional organic solvents. The catalyst demonstrates high activity with turnover numbers reaching up to 5,600.[3] While the need for ex situ generation of diazoacetonitrile in a compartmentalized setup is a consideration, the unparalleled stereocontrol makes this an attractive method for accessing highly pure chiral building blocks.
Rhodium-Based Catalysts: A Versatile Alternative
While direct comparisons with diazoacetonitrile are scarce, rhodium(II) carboxylate complexes are well-established catalysts for cyclopropanation reactions. The use of N-sulfonyl 1,2,3-triazoles as precursors for rhodium(II) azavinyl carbenes offers a pathway to cyclopropanecarbaldehydes, which can be subsequently converted to the desired nitriles.[5][6] The Rh₂(S-NTTL)₄ catalyst, for instance, provides excellent diastereoselectivity and enantioselectivity in the cyclopropanation of styrenes.[6] This method highlights the versatility of rhodium catalysts and their potential for accessing a diverse range of cyclopropane derivatives.
Experimental Protocols
Iron-Porphyrin Catalyzed Asymmetric Cyclopropanation
This protocol is adapted from the work of Che and coworkers.[1]
Materials:
-
(+)-D₄-(por)FeCl catalyst
-
Arylalkene (e.g., 3,4-difluorostyrene)
-
Aminoacetonitrile hydrochloride
-
Sodium nitrite
-
1-Methylimidazole (MeIm)
-
Dichloromethane (DCM), degassed
-
Water, degassed
Procedure:
-
To a reaction vessel containing a solution of the arylalkene (0.2 mmol), 1-methylimidazole (1.0 mol%), and the (+)-D₄-(por)FeCl catalyst (1.0 mol%) in 0.5 mL of degassed DCM, add 2.0 mL of a degassed aqueous solution of aminoacetonitrile hydrochloride (0.4 mmol) and sodium nitrite (0.6 mmol).
-
Stir the biphasic mixture vigorously at 0 °C under an argon atmosphere for 4 hours.
-
After 4 hours, add another portion of aminoacetonitrile hydrochloride (0.4 mmol) and sodium nitrite (0.6 mmol) in degassed water.
-
Continue stirring at 0 °C for an additional 14 hours.
-
Upon completion, extract the reaction mixture with DCM, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired arylcyclopropanecarbonitrile.
Engineered Myoglobin-Catalyzed Asymmetric Cyclopropanation
This protocol is based on the methodology developed by Fasan and coworkers.[3][4]
Materials:
-
Engineered myoglobin variant Mb(H64V,V68A)
-
Arylalkene (e.g., styrene)
-
Diazoacetonitrile (generated ex situ)
-
Potassium phosphate buffer (pH 7.4)
-
Toluene
-
Sodium dithionite
Procedure:
-
In a reaction vessel, prepare a solution of the Mb(H64V,V68A) catalyst in potassium phosphate buffer.
-
Add a solution of the arylalkene in toluene to the aqueous catalyst solution.
-
Reduce the heme center of the myoglobin by adding a fresh solution of sodium dithionite.
-
In a separate, connected vessel (compartmentalized setup), generate diazoacetonitrile from its precursor.
-
Slowly introduce the gaseous diazoacetonitrile into the vigorously stirred biphasic reaction mixture containing the catalyst and substrate.
-
Monitor the reaction progress by GC or HPLC.
-
Upon completion, extract the mixture with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Experimental Workflow Diagram
Caption: A generalized experimental workflow for the catalytic synthesis of arylcyclopropanecarbonitriles.
References
- 1. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral iron porphyrin (+)-D4-(por)FeCl catalyzes highly enantioselective cyclopropanation of alkenes using in situ generated diazoacetonitrile with up to 35 000 product turnover - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Highly Diastereo- and Enantioselective Synthesis of Nitrile-Substituted Cyclopropanes by Myoglobin-Mediated Carbene Transfer Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]
Assessing the Metabolic Stability of 2-Fluorophenylcyclopropane Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, optimizing a compound's metabolic stability is a pivotal step in the journey from a promising lead to a viable drug candidate. The strategic incorporation of fluorine into a molecular scaffold has emerged as a powerful and widely adopted strategy to enhance pharmacokinetic profiles. This guide provides an objective comparison of the metabolic stability of compounds containing the 2-fluorophenylcyclopropane moiety versus their non-fluorinated analogs and other alternatives, supported by experimental data and detailed methodologies.
The Impact of Fluorination on Metabolic Stability
The introduction of a fluorine atom into a molecule can significantly alter its metabolic fate. This is primarily due to the strength of the carbon-fluorine (C-F) bond, which is substantially more resistant to enzymatic cleavage by metabolic enzymes like the cytochrome P450 (CYP450) superfamily compared to a carbon-hydrogen (C-H) bond.[1] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, medicinal chemists can effectively "block" or slow down oxidative metabolism. This often leads to a longer half-life and improved bioavailability of the drug candidate.[1]
The cyclopropyl group itself is often incorporated into drug candidates to increase metabolic stability due to the high C-H bond dissociation energy, which makes it less susceptible to oxidative metabolism by CYP enzymes.[2] However, cyclopropylamines can be susceptible to bioactivation, a process where a metabolite is more reactive than the parent drug, which can lead to toxicity.[3]
Quantitative Comparison of Metabolic Stability
The following table summarizes in vitro data from a study that directly compares the metabolic stability of a non-fluorinated compound with its fluorinated analog in human liver microsomes (HLM). A longer half-life (t½) and lower intrinsic clearance (CLint) are indicative of greater metabolic stability. The data presented here is for 1-cyclopropyl-2-phenylethanone and its 4-fluoro-substituted analog, which serves as a relevant illustrative comparison for the 2-fluorophenylcyclopropane core.[4]
| Compound ID | Structure | Modification | t½ (min) | CLint (µL/min/mg protein) |
| 1 | 1-Cyclopropyl-2-phenylethanone | Parent (unsubstituted phenyl) | 45 | 31 |
| 2 | 1-Cyclopropyl-2-(4-fluorophenyl)ethanone | 4-Fluoro substitution | 65 | 21 |
| 3 | 1-Cyclopropyl-2-(4-methoxyphenyl)ethanone | 4-Methoxy substitution | 15 | 92 |
Key Observations:
-
Fluorine Substitution: The introduction of a fluorine atom at the 4-position of the phenyl ring (Compound 2) resulted in a notable increase in metabolic stability compared to the unsubstituted parent compound (Compound 1), as evidenced by a longer half-life and lower intrinsic clearance.[4] This aligns with the common strategy of using fluorination to block potential sites of oxidative metabolism.[4]
-
Metabolic Lability of Other Substituents: In contrast, the presence of an electron-donating methoxy group (Compound 3) led to a significant decrease in metabolic stability. The methoxy group is prone to O-demethylation, a common and rapid metabolic pathway, resulting in a shorter half-life and higher clearance.[4]
Experimental Protocols
The following are detailed methodologies for the key in vitro experiments used to assess the metabolic stability of drug candidates.
Microsomal Stability Assay
This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing a high concentration of Phase I metabolic enzymes, particularly cytochrome P450s.[4]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound.
Materials:
-
Test compound and positive control compounds
-
Pooled liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) or other suitable organic solvent for reaction termination
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Prepare stock solutions of the test and control compounds in an appropriate solvent like DMSO. Thaw the pooled liver microsomes on ice.
-
Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine the liver microsomes with the phosphate buffer to achieve the desired final protein concentration (e.g., 0.5 mg/mL).
-
Pre-incubation: Add the test compound to the microsome suspension and pre-incubate at 37°C for approximately 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding a cold organic solvent (e.g., acetonitrile). The '0' minute time point is typically taken before the addition of the NADPH regenerating system.
-
Sample Processing: Centrifuge the samples to pellet the precipitated proteins.
-
Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).
-
Calculate the half-life (t½) using the equation: t½ = 0.693 / k .
-
Calculate the intrinsic clearance (CLint) using the equation: CLint = (0.693 / t½) * (incubation volume / mg of microsomal protein) .
Visualizing Metabolic Pathways and Experimental Workflows
To further elucidate the experimental workflow and the potential metabolic fate of 2-fluorophenylcyclopropane compounds, the following diagrams are provided.
A generalized workflow for an in vitro microsomal stability assay.
Potential metabolic pathways of a 2-fluorophenylcyclopropane compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of 1-(2-Fluorophenyl)cyclopropanecarbonitrile: A Guide for Laboratory Professionals
Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals
The proper handling and disposal of 1-(2-Fluorophenyl)cyclopropanecarbonitrile, a halogenated aromatic nitrile, are critical for ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step plan for its safe disposal, compiled from safety data sheets of structurally similar compounds and general best practices for hazardous chemical waste management.
I. Hazard Identification and Classification
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
-
Skin and Eye Irritation: Causes skin irritation and serious eye irritation.[1][2][3]
-
Respiratory Irritation: May cause respiratory irritation.[1]
-
Environmental Hazard: Potentially harmful to aquatic life with long-lasting effects.[3]
Due to the presence of a fluorine atom, it is classified as a halogenated organic compound .[4] The nitrile group also requires special handling considerations.
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, the following personal protective equipment must be worn:
| PPE Category | Specification |
| Eye Protection | Chemical splash goggles or a face shield. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Body Protection | A laboratory coat, fully buttoned. |
| Respiratory | Use in a well-ventilated area or a chemical fume hood. |
III. Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated, preferably within a chemical fume hood.
-
Containment: For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite, sand, or a commercial sorbent.
-
Collection: Carefully sweep or scoop up the absorbed material and place it into a clearly labeled, sealable container for hazardous waste.
-
Decontamination: Clean the spill area with a suitable solvent (such as acetone or ethanol), followed by washing with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Large Spills: For large spills, evacuate the laboratory and contact your institution's Environmental Health and Safety (EHS) office immediately.
IV. Waste Segregation and Collection
Proper segregation of chemical waste is crucial to prevent dangerous reactions and ensure compliant disposal.
-
Designated Waste Container: Collect all waste containing this compound in a dedicated, properly labeled hazardous waste container.
-
Halogenated Waste Stream: This compound must be disposed of in the halogenated organic waste stream.[4] Do not mix with non-halogenated waste.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Irritant").
-
Container Integrity: Ensure the waste container is in good condition, compatible with the chemical, and kept securely closed except when adding waste.
V. Disposal Protocol
The ultimate disposal of this compound must be handled by a licensed hazardous waste disposal facility.
-
Waste Accumulation: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Prohibited Disposal Methods:
-
DO NOT dispose of this chemical down the drain.[3]
-
DO NOT allow the chemical to evaporate in a fume hood as a means of disposal.
-
DO NOT mix with incompatible materials such as strong oxidizing agents, acids, or bases in the same waste container.
-
The recommended method for the final disposal of halogenated organic compounds is high-temperature incineration at a permitted hazardous waste facility. This process ensures the complete destruction of the chemical.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 1-(2-Fluorophenyl)cyclopropanecarbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety and logistical information for handling 1-(2-Fluorophenyl)cyclopropanecarbonitrile (CAS No. 97009-38-6).[1][2][3] Adherence to these protocols is critical for ensuring personnel safety and regulatory compliance.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield. | Protects against splashes and potential vapors that can cause serious eye irritation.[4][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®). | Prevents skin contact, as the substance may be harmful and cause irritation.[2][4][5] |
| Body Protection | A fully-buttoned laboratory coat. | Protects against incidental contact and contamination of personal clothing.[2][7] |
| Respiratory Protection | Use in a well-ventilated area or with a certified respirator (e.g., NIOSH-approved). | Avoid breathing dust, fumes, or vapors, which may be harmful and cause respiratory irritation.[4][5] |
Operational and Handling Plan
A systematic approach to handling this compound is crucial to minimize exposure and ensure safety.
Handling Workflow Diagram
Caption: Figure 1. Step-by-step workflow for the safe handling of this compound.
Key Handling Protocols:
-
Engineering Controls: Always handle this compound in a chemical fume hood to ensure adequate ventilation.[4][7] An eyewash station and safety shower must be readily accessible.[4]
-
Safe Handling Practices: Avoid contact with skin, eyes, and clothing.[4][5][7] Do not breathe dust or vapors.[4][5] Wash hands thoroughly after handling.[5]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][5][7]
Emergency and Disposal Plan
Prompt and correct response to emergencies and proper disposal of waste are critical for safety and environmental protection.
Emergency Response for Spills and Exposure
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][5][7] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[4][5][7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][5][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4][5][7] |
| Small Spill | Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand).[8] Collect the material in a sealed container for hazardous waste disposal.[8] |
| Large Spill | Evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department.[8] |
Waste Disposal Protocol
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
-
Segregation: Collect waste in a designated, properly labeled, and sealed container for halogenated organic waste.[8]
-
Disposal Method: Arrange for pickup and disposal by a licensed hazardous waste disposal company. High-temperature incineration is the recommended method.[8]
-
Prohibited Actions:
Disposal Decision Tree
Caption: Figure 2. Decision-making process for the proper disposal of this compound waste.
References
- 1. 97009-38-6|this compound|BLD Pharm [bldpharm.com]
- 2. bio-fount.com [bio-fount.com]
- 3. rndmate.com [rndmate.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. fishersci.com [fishersci.com]
- 6. angenechemical.com [angenechemical.com]
- 7. kishida.co.jp [kishida.co.jp]
- 8. benchchem.com [benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
